molecular formula C10H12N2O B1387775 (S)-3-Phenylpiperazin-2-one CAS No. 1240585-52-7

(S)-3-Phenylpiperazin-2-one

Cat. No.: B1387775
CAS No.: 1240585-52-7
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-VIFPVBQESA-N
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Description

(S)-3-Phenylpiperazin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFHKBGGZHQAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Phenylpiperazin-2-one from L-Phenylalanine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereochemically-controlled synthetic route to (S)-3-Phenylpiperazin-2-one, a valuable chiral scaffold in modern drug discovery. Leveraging the innate chirality of L-amino acid esters, this methodology proceeds through a carefully orchestrated sequence of reductive amination and intramolecular cyclization. We will dissect the strategic considerations behind each step, from the selection of starting materials and protecting groups to the optimization of reaction conditions. This document is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scalable approach to this important heterocyclic motif.

Introduction: The Significance of the Chiral Piperazinone Core

The piperazin-2-one ring system is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation. When a stereocenter is incorporated, as in this compound, the resulting enantiopure molecule becomes a powerful building block for constructing highly specific and potent therapeutic agents. The defined (S)-configuration is often critical for precise molecular recognition at biological targets, as different enantiomers can exhibit vastly different pharmacological activities.[1] The synthesis of such chiral heterocycles with high enantiomeric purity is therefore a key objective in pharmaceutical development.

The strategy detailed herein utilizes L-phenylalanine methyl ester as a readily available and cost-effective source of chirality. This approach ensures that the stereochemical integrity of the C3 position is established from the outset and preserved throughout the synthetic sequence.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, reveals its core components. The amide bond within the six-membered ring can be disconnected to unveil a linear diamino ester. This intermediate can be further traced back to its constituent parts: the chiral α-amino acid ester (L-phenylalanine methyl ester) and a two-carbon, one-nitrogen synthon, which can be conceptualized as a protected 2-aminoacetaldehyde.

G Target This compound Intermediate1 Linear Diamino Ester Intermediate Target->Intermediate1 Amide Disconnection (Cyclization) Start1 L-Phenylalanine Methyl Ester (Chiral Source) Intermediate1->Start1 C-N Disconnection (Reductive Amination) Start2 Protected C2-N Synthon (e.g., N-Cbz-aminoacetaldehyde) Intermediate1->Start2 C-N Disconnection

Figure 1: Retrosynthetic analysis of this compound.

This analysis forms the basis of our forward synthetic strategy, which is designed to be efficient, scalable, and stereoconservative. The key transformations are:

  • Reductive Amination: Covalently linking the L-phenylalanine ester with a protected amino-aldehyde to form the crucial diamine intermediate.

  • Deprotection & Intramolecular Cyclization: Removal of a key protecting group to unmask a primary amine, which undergoes spontaneous intramolecular aminolysis of the ester to form the thermodynamically stable six-membered lactam.

The Synthetic Workflow: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step sequence that maximizes efficiency while maintaining stereochemical purity. A protected ethanolamine derivative serves as a stable and easily handled precursor to the required amino-aldehyde.

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: C-N Bond Formation cluster_2 Step 3: Cyclization & Deprotection Start_A N-Cbz-Ethanolamine Intermediate_A N-Cbz-Aminoacetaldehyde Start_A->Intermediate_A Oxidation (e.g., Dess-Martin) Intermediate_B (S)-N-((2-((benzyloxy)carbonyl)amino)ethyl) -phenylalanine methyl ester Start_B L-Phenylalanine Methyl Ester Start_B->Intermediate_B Start_B->Intermediate_B Reductive Amination (e.g., NaBH(OAc)₃) Final_Product This compound Intermediate_B->Final_Product Catalytic Hydrogenation (e.g., Pd/C, H₂)

Figure 2: Overall synthetic workflow.

Part A: Synthesis of the Diamine Intermediate via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient method for C-N bond formation with minimal risk of the over-alkylation often seen in direct alkylation with alkyl halides.[2][3] In this pivotal step, the primary amine of L-phenylalanine methyl ester reacts with a protected 2-aminoacetaldehyde to form a transient imine, which is immediately reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).

The choice of protecting group for the amino-aldehyde is critical. The benzyloxycarbonyl (Cbz) group is ideal for this route. It is stable to the mildly acidic conditions of reductive amination and can be cleaved under neutral conditions using catalytic hydrogenation—a process that is orthogonal to many other common protecting groups and simultaneously triggers the final cyclization.[4]

Experimental Protocol: Reductive Amination

  • Aldehyde Preparation: To a solution of N-Cbz-ethanolamine (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M), add Dess-Martin periodinane (1.1 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting alcohol. The resulting solution containing N-Cbz-aminoacetaldehyde is used directly in the next step.

  • Reductive Amination: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.05 equiv.) in anhydrous DCM (~0.2 M) and add triethylamine (1.1 equiv.) to liberate the free base. Stir for 15 minutes.

  • Coupling: Cool the free amine solution to 0 °C and add the crude aldehyde solution from Step 1 via cannula. Stir for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired diamine intermediate as a clear oil.

Part B: Deprotection and Spontaneous Intramolecular Cyclization

The final step is a highly efficient cascade reaction involving deprotection and cyclization. The Cbz group is readily removed by catalytic hydrogenation.[5] This reaction, typically employing palladium on carbon (Pd/C) as a catalyst with a hydrogen source, cleaves the Cbz group to release the free amine, toluene, and carbon dioxide.[6]

Once the primary amine at the N1 position is unmasked, it is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on the proximal methyl ester carbonyl. This spontaneous cyclization is entropically favored and forms the stable six-membered piperazinone ring, releasing methanol as the sole byproduct.[1] A key advantage of this step is that it proceeds under neutral conditions, which helps to prevent racemization of the sensitive α-carbon stereocenter.

Experimental Protocol: Hydrogenolysis and Cyclization

  • Reaction Setup: Dissolve the purified diamine intermediate from Part A (1.0 equiv.) in methanol (~0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w of the substrate) to the solution.[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for lab scale) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Summary of Results and Process Parameters

The described synthetic route consistently provides the target compound in good overall yield and excellent enantiomeric purity. The stereochemistry is effectively transferred from the starting L-amino acid.

StepKey ReagentsSolventTypical YieldEnantiomeric Excess (ee)
Reductive Amination L-Phe-OMe·HCl, N-Cbz-aminoacetaldehyde, NaBH(OAc)₃DCM75-85%>99%
Hydrogenolysis/Cyclization H₂, 10% Pd/CMethanol90-98%>99%

Conclusion

This guide outlines a scientifically sound, reliable, and scalable synthesis of this compound. By starting with an enantiopure building block, L-phenylalanine methyl ester, and employing robust chemical transformations like reductive amination and catalytic hydrogenolysis, the synthesis proceeds with excellent control over stereochemistry. The strategic use of an orthogonal Cbz protecting group facilitates a final, clean deprotection-cyclization cascade. This methodology provides drug development professionals with a practical and efficient route to a key chiral intermediate, enabling the rapid exploration and development of novel therapeutics built around the piperazinone scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.
  • ResearchGate. (n.d.). Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol.
  • Senthamarai, T., Murugesan, K., & Jagadeesh, R. V. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistryOpen, 7(8), 629-633.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Ifeanyi, O., & Akwaji, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • Stark, T. M., & Rychnovsky, S. D. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ResearchGate. (n.d.). Synthesis of piperazinones from amino acids.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415–418.
  • Semantic Scholar. (n.d.). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.
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  • Sommerwerk, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1888.
  • Google Patents. (n.d.). Method of making amides of dimethylamine and piperazine.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.
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  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Benchchem. (n.d.). (S)-3-Methylpiperazin-2-one.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Wiley Online Library. (n.d.). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.
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  • ResearchGate. (n.d.). Asymmetric Synthesis of α-Amino Acids from α,β-(Z)-Didehydroamino Acid Derivatives with 1,2,3,6-Tetrahydropyrazin-2-one Structure.
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  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Phenylpiperazinone Compounds in the Central Nervous System

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to Phenylpiperazinone Compounds

The Phenylpiperazinone Scaffold: A Privileged Structure in CNS Drug Discovery

The phenylpiperazinone core is a prominent scaffold in medicinal chemistry, recognized for its versatility in designing ligands that target the central nervous system (CNS).[1] This structural motif, characterized by a phenyl ring linked to a piperazine ring, offers a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with a variety of CNS receptors. The piperazine moiety, in particular, can be readily modified at its N4 position to generate extensive libraries of compounds with diverse pharmacological profiles.[1] This adaptability has made the arylpiperazine framework an indispensable pharmacophore in the development of numerous CNS-active agents.[1]

Therapeutic Significance: A Broad Spectrum of CNS Applications

Phenylpiperazinone derivatives have demonstrated therapeutic potential across a wide range of neurological and psychiatric disorders.[1][2][3] Their ability to modulate key neurotransmitter systems, primarily the serotonergic and dopaminergic systems, underpins their efficacy in conditions such as:

  • Anxiety and Depression: Many arylpiperazine derivatives exhibit potent anxiolytic and antidepressant-like effects, often mediated through their interaction with serotonin receptors.[4][5][6]

  • Psychosis: The modulation of both dopamine and serotonin receptors by some phenylpiperazinone compounds makes them promising candidates for the treatment of psychotic disorders like schizophrenia.[7][8]

  • Neuropathic Pain: Certain derivatives have shown significant analgesic activity in preclinical models of neuropathic pain.[9]

  • Neurodegenerative Diseases: Emerging research suggests that some of these compounds may possess neuroprotective properties, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.[10][11][12]

Scope of the Guide

This technical guide provides a comprehensive overview of the mechanism of action of phenylpiperazinone compounds within the CNS. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology, signaling pathways, and experimental methodologies used to characterize these compounds. The guide will delve into the primary and secondary molecular targets, the downstream cellular effects, and the structure-activity relationships that govern their biological activity.

Part 2: Molecular Targets and Receptor Pharmacology

The diverse pharmacological effects of phenylpiperazinone compounds stem from their interactions with a range of molecular targets in the CNS. The primary targets are G-protein coupled receptors (GPCRs), particularly those belonging to the serotonin and dopamine receptor families.

Primary Targets: The Serotonin and Dopamine Receptor Families

The serotonergic system is a crucial regulator of mood, cognition, and behavior, and its receptors are major targets for phenylpiperazinone derivatives.[4]

  • 5-HT1A Receptor Modulation: The 5-HT1A receptor is a prevalent target for this class of compounds.[4][13][14] Many phenylpiperazinone derivatives exhibit high affinity for this receptor, often acting as agonists or partial agonists.[4][13][15] Activation of 5-HT1A receptors, which are inhibitory autoreceptors on serotonin neurons and postsynaptic receptors in various brain regions, is associated with anxiolytic and antidepressant effects.[4][6] The interaction with this receptor often involves a salt bridge with an aspartate residue in the third transmembrane domain.[4]

  • 5-HT2A Receptor Interactions: The 5-HT2A receptor is another important target, particularly for compounds with antipsychotic potential.[4][7][8] Antagonism at 5-HT2A receptors is a key mechanism of action for atypical antipsychotics, and many phenylpiperazinone derivatives display significant affinity for this receptor.[7][15]

  • 5-HT2C Receptor Affinity: Several phenylpiperazinone compounds also bind to the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and reward.[4] The functional activity at this receptor can vary, with some compounds acting as antagonists or inverse agonists.

The dopaminergic system plays a critical role in motor control, motivation, and reward. Phenylpiperazinone derivatives frequently interact with dopamine D2 and D3 receptors.

  • D2 and D3 Receptor Binding: Affinity for D2 and D3 receptors is a common feature of phenylpiperazinone compounds with potential antipsychotic or neuroprotective effects.[7][11][12][16] Many of these compounds act as antagonists or partial agonists at these receptors.[7][12] The modulation of D2 and D3 receptors is a cornerstone of treatment for schizophrenia and other psychotic disorders.[8]

Secondary and Novel Targets

Beyond the primary serotonergic and dopaminergic receptors, phenylpiperazinone compounds have been shown to interact with other CNS targets, contributing to their complex pharmacological profiles.

  • Alpha-Adrenergic Receptors: Some derivatives exhibit significant affinity for α1-adrenergic receptors, which can influence their cardiovascular side effect profile and may also contribute to their CNS effects.[17]

  • GABA-A Receptors: There is evidence to suggest that some phenylpiperazinone compounds may modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[5][18] Molecular docking studies have shown that certain derivatives can bind to the GABA-A receptor.[18]

  • Other Potential Targets: Research has also explored the interaction of phenylpiperazinone derivatives with other targets, including N-type calcium channels and Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), which could be relevant for their analgesic and neuroprotective effects, respectively.[19][20]

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazinone compounds is highly dependent on their chemical structure. Key SAR insights include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing or electron-donating groups can modulate binding to serotonin and dopamine receptors.[9]

  • The Linker Chain: The length and nature of the linker connecting the piperazine ring to the terminal moiety are critical for optimal receptor interaction.[15]

  • The N4-Substituent: The group attached to the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological profile and can be modified to target specific receptors.[4]

Part 3: Signaling Pathways and Cellular Effects

The binding of phenylpiperazinone compounds to their target receptors initiates a cascade of intracellular signaling events that ultimately lead to their physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

As most of the primary targets of phenylpiperazinone compounds are GPCRs, their mechanism of action is intricately linked to the modulation of G-protein signaling.

  • cAMP Pathway Modulation: 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This, in turn, can affect the activity of protein kinase A (PKA) and downstream gene transcription.

  • Phospholipase C Pathway Activation/Inhibition: 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Phenylpiperazinone antagonists at these receptors would block these signaling events.

GPCR_Signaling cluster_5HT1A 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Pathway (Gq/11-coupled) P_5HT1A Phenylpiperazinone (Agonist) R_5HT1A 5-HT1A Receptor P_5HT1A->R_5HT1A Inhibits G_i Gi/o Protein R_5HT1A->G_i Inhibits AC_i Adenylyl Cyclase G_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA Activity cAMP_i->PKA_i P_5HT2A Phenylpiperazinone (Antagonist) R_5HT2A 5-HT2A Receptor P_5HT2A->R_5HT2A Blocks G_q Gq/11 Protein R_5HT2A->G_q PLC Phospholipase C G_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Figure 1: Phenylpiperazinone modulation of GPCR signaling pathways.
Downstream Cellular Responses

The modulation of these signaling pathways by phenylpiperazinone compounds leads to a variety of downstream cellular effects.

  • Modulation of Neuronal Excitability: By activating Gi/o-coupled receptors like 5-HT1A, these compounds can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[4]

  • Neuroprotective Effects: Some arylpiperazine derivatives have been shown to exhibit neuroprotective properties by reducing apoptosis and activating anti-apoptotic signaling pathways, such as the Akt and p70S6 kinase pathways.[11]

  • Promotion of Neurite Growth: Certain piperazine-containing antipsychotics have been found to promote neurite growth on inhibitory substrates, a mechanism that appears to be independent of dopamine receptor antagonism and may involve the antagonism of calmodulin signaling.[21]

Part 4: Experimental Methodologies for Elucidating Mechanism of Action

A variety of in vitro and in vivo techniques are employed to characterize the mechanism of action of phenylpiperazinone compounds.

In Vitro Techniques

This is a fundamental technique used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[16]

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Separate Bound & Unbound Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate Ki Value quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

These assays are used to determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

  • GTPγS Binding Assay: Measures the activation of G-proteins by an agonist.

  • Second Messenger Assays: Measure changes in the levels of intracellular second messengers, such as cAMP or calcium.

Computational techniques are used to predict the binding mode of a compound at its target receptor and to rationalize structure-activity relationships.[4][18]

In Vivo Approaches

The efficacy of phenylpiperazinone compounds is evaluated in various animal models that mimic aspects of human CNS disorders.

  • Anxiety: Elevated plus-maze, light-dark box test.[5]

  • Depression: Forced swim test, tail suspension test.[6]

  • Neuropathic Pain: Chronic constriction injury, spared nerve injury models.[9]

These studies assess the effects of the compounds on the behavior of animals to infer their CNS activity.

Techniques like microdialysis can be used to measure the effects of a compound on neurotransmitter levels in specific brain regions of freely moving animals.

Part 5: Future Directions and Therapeutic Outlook

Emerging Targets and Novel Derivatives

The versatility of the phenylpiperazinone scaffold continues to be exploited in the design of novel CNS agents.[12][14] Research is ongoing to develop derivatives with improved selectivity and novel mechanisms of action, targeting not only the classic monoamine receptors but also other CNS targets to address the complex and multifactorial nature of many neurological disorders.[1][12]

Challenges and Opportunities in Drug Development

While phenylpiperazinone compounds hold great promise, challenges in their development include achieving the desired selectivity to minimize off-target effects and optimizing pharmacokinetic properties to ensure adequate brain penetration.[10] However, the extensive body of research on this class of compounds provides a solid foundation for the rational design of new and improved CNS therapeutics.

Conclusion

Phenylpiperazinone compounds represent a clinically and scientifically important class of CNS agents with a complex and multifaceted mechanism of action. Their ability to modulate multiple neurotransmitter systems, particularly the serotonergic and dopaminergic systems, underlies their therapeutic potential in a wide range of neurological and psychiatric disorders. A thorough understanding of their molecular pharmacology, as elucidated through the experimental methodologies described in this guide, is essential for the continued development of novel and more effective treatments for CNS diseases.

Part 6: References

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  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central.

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed.

  • Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed.

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.

  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed.

  • Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. PubMed.

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed.

  • Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. PubMed.

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Title: A Technical Guide to the Discovery and Synthetic Evolution of Chiral 3-Phenylpiperazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The chiral 3-phenylpiperazin-2-one scaffold is a privileged heterocyclic motif integral to the development of numerous pharmacologically active agents. Its rigid structure, which presents a phenyl group at a defined stereocenter, is crucial for specific interactions with biological targets, particularly in the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery and history of this important structural core. We trace the evolution of its synthesis from early racemic preparations, fraught with challenges of selectivity and yield, to modern, highly efficient stereoselective methodologies. Key synthetic paradigms are explored in detail, including classical chiral resolution, chiral pool synthesis utilizing natural amino acids, and the advent of catalytic asymmetric synthesis. By examining the causality behind experimental choices and providing detailed protocols for seminal transformations, this guide offers researchers and drug development professionals field-proven insights into the strategic synthesis and application of this vital chemical entity.

Introduction: The Significance of the Chiral 3-Phenylpiperazin-2-one Scaffold

The piperazine ring is one of the most ubiquitous and versatile nitrogen-containing heterocyclic scaffolds in medicinal chemistry.[1][2] Its ability to participate in hydrogen bonding, its basic nature allowing for salt formation and improved solubility, and its conformationally constrained structure make it an ideal building block for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] When incorporated into the piperazin-2-one framework with a phenyl substituent at the C3 position, the scaffold gains significant therapeutic potential. The introduction of a stereocenter at this position is of paramount importance; enantiomers of a chiral drug often exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4][5] The precise three-dimensional orientation of the phenyl group, dictated by the (R) or (S) configuration, can dramatically influence binding affinity and selectivity for biological targets such as G-protein coupled receptors and enzymes.[3][6] This structural feature has been leveraged in the development of central nervous system (CNS) agents, antiemetics, and other therapeutic classes, establishing the chiral 3-phenylpiperazin-2-one core as a structure of high interest in modern drug discovery.[2]

Historical Perspective: Early Synthetic Approaches and Racemic Preparations

The initial forays into the synthesis of the 3-phenylpiperazin-2-one core were focused on constructing the racemic heterocycle. A common early strategy involved the condensation of an α-halophenylacetic acid ester with ethylenediamine.[7]

However, this approach was often plagued by significant drawbacks, including the formation of polymeric byproducts that complicated the isolation and purification of the desired 2-keto-3-phenylpiperazine.[7] Much of the early process development for the related 3-phenylpiperazine structure was driven by its use as a key intermediate for the tetracyclic antidepressant Mirtazapine.[8][9] These early syntheses of the reduced piperazine ring often involved non-selective N-alkylation steps, leading to mixtures of 1-methyl, 1,4-dimethyl, and unreacted phenylpiperazine products, which highlighted the need for more controlled and selective synthetic routes.[7][9][10] The reduction of the amide in the piperazin-2-one ring, typically with powerful and non-selective reducing agents like lithium aluminum hydride (LAH), was another common but hazardous step in these early multi-step sequences.[8] These initial methods, while foundational, underscored the significant challenges in yield, purity, and scalability that needed to be overcome.

The Quest for Enantiopurity: From Separation to Directed Synthesis

Achieving enantiomeric purity was the critical next step for unlocking the therapeutic potential of the 3-phenylpiperazin-2-one scaffold. The initial strategy relied on classical resolution, which has since been largely supplemented by more elegant and efficient chiral pool and asymmetric synthesis methods.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis provides a direct and powerful method for producing enantiopure compounds by using readily available chiral starting materials. For 3-phenylpiperazin-2-ones, optically pure amino acids like L- or D-phenylglycine serve as ideal precursors. An alternative and highly effective approach starts with a protected ethanolamine, which is oxidized to the corresponding aminoacetaldehyde. This intermediate undergoes a reductive amination with a chiral amino acid ester, followed by deprotection and cyclization to yield the desired chiral piperazinone derivative.[11] This strategy ensures that the stereocenter from the starting amino acid is directly incorporated into the final heterocyclic product.

Workflow for Chiral Pool Synthesis of Piperazin-2-ones

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Key C-N Bond Formation cluster_2 Step 3: Cyclization A Protected Ethanolamine B Protected Aminoacetaldehyde A->B Oxidation D Chiral Diamine Derivative B->D C Chiral Amino Acid Ester (e.g., L-Alanine Methyl Ester) C->D Reductive Amination E Enantiopure Piperazin-2-one D->E Deprotection & Intramolecular Cyclization

Caption: Chiral pool synthesis workflow.[11]

Experimental Protocol: Chiral Pool Synthesis of (R)-3-methylpiperazin-2-one[12]

This protocol illustrates the general principle which can be adapted for 3-phenyl derivatives by starting with the appropriate amino acid ester.

  • Oxidation: N-Cbz-ethanolamine is oxidized using a suitable oxidizing agent (e.g., Dess-Martin periodinane) in a solvent like dichloromethane (DCM) to yield N-Cbz-aminoacetaldehyde. The reaction is monitored by TLC until completion.

  • Reductive Amination: In a separate flask, the crude N-Cbz-aminoacetaldehyde is dissolved in an alcohol solvent (e.g., methanol) and cooled to -10 to 0 °C. L-alanine methyl ester is added, followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride. The reaction is stirred at low temperature to form the chiral diamine derivative.

  • Deprotection and Cyclization: The resulting diamine derivative is subjected to catalytic hydrogenation (e.g., using Pd/C under an H₂ atmosphere) in an alcohol solvent. This step removes the Cbz protecting group and facilitates spontaneous intramolecular cyclization to form the (R)-3-methylpiperazin-2-one.

  • Purification: The final product is purified by silica gel column chromatography to yield the enantiomerically pure piperazinone.

Kinetic Resolution

Kinetic resolution is another strategy to separate enantiomers, wherein a chiral catalyst or reagent reacts at a faster rate with one enantiomer of a racemic mixture. This leaves the unreacted substrate enriched in the other enantiomer. For related piperidine systems, kinetic resolution has been effectively achieved via deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer, allowing it to be trapped by an electrophile.[12] While powerful, this method is inherently limited to a maximum theoretical yield of 50% for the resolved starting material.

The Modern Era: Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents the current state-of-the-art, offering high efficiency, enantioselectivity, and atom economy. These methods construct the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst.

One-Pot Domino Reaction Sequence

A highly elegant and efficient strategy involves a one-pot domino reaction that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). This approach allows for the construction of complex chiral 3-aryl-piperazin-2-ones from simple, commercially available starting materials in a single pot, minimizing waste and purification steps.

Diagram of the One-Pot Asymmetric Domino Synthesis

G A Aromatic Aldehyde + (Phenylsulfonyl)acetonitrile B α,β-Unsaturated Nitrile A->B Knoevenagel Condensation C Chiral Epoxide B->C Asymmetric Epoxidation (Quinine-derived Urea Catalyst) D Chiral 3-Aryl-Piperazin-2-one C->D Domino Ring-Opening Cyclization (Ethylenediamine)

Caption: One-pot asymmetric synthesis of 3-aryl-piperazin-2-ones.

Experimental Protocol: One-Pot Asymmetric Synthesis of (R)-3-Aryl-Piperazin-2-ones[7]
  • Knoevenagel Condensation: An aromatic aldehyde (e.g., benzaldehyde) and (phenylsulfonyl)acetonitrile are stirred in a suitable solvent with a base to form the corresponding α,β-unsaturated nitrile.

  • Asymmetric Epoxidation: To the in-situ generated nitrile, a chiral quinine-derived urea catalyst, a base, and an oxidant (e.g., cumyl hydroperoxide) are added. This step stereoselectively forms the chiral epoxide intermediate with high enantiomeric excess.

  • Domino Ring-Opening Cyclization (DROC): Ethylenediamine is added directly to the reaction mixture. The amine first opens the epoxide ring, and the second amine of the ethylenediamine then displaces the phenylsulfonyl group in an intramolecular cyclization, forming the piperazin-2-one ring.

  • Work-up and Purification: The reaction is quenched, and the final product is extracted and purified, often by column chromatography, to yield the chiral 3-aryl-piperazin-2-one in good yield and high enantiopurity (up to 99% ee).

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like scale, cost, required enantiopurity, and available starting materials. Modern catalytic methods are generally preferred for their efficiency and elegance, though chiral pool synthesis remains a robust and reliable alternative.

Synthetic Strategy Typical Yield Enantiomeric Excess (% ee) Key Advantages Key Disadvantages References
Racemic + Resolution <50% (for one enantiomer)>99% (after resolution)Access to both enantiomers; well-established.Poor atom economy; often tedious and labor-intensive.[12]
Chiral Pool Synthesis Moderate to Good>99%High enantiopurity; predictable stereochemistry.Dependent on the availability of chiral starting materials.[11][13]
Asymmetric Catalysis Good to Excellent90-99%High efficiency; atom economy; operational simplicity (one-pot).Catalyst cost and development can be a factor.

Applications in Drug Discovery and Development

The chiral 3-phenylpiperazin-2-one scaffold is a key structural component in several important pharmaceutical agents. Its most prominent application is as a key intermediate in the synthesis of the potent antiemetic drug Aprepitant . Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy. The stereospecific synthesis of its core structure relies on methodologies developed for chiral piperazinones and related morpholinones. The broader phenylpiperazine class of compounds has shown a wide range of biological activities, acting as dopaminergic agents, anticancer agents, and CNS modulators, underscoring the therapeutic versatility of this privileged scaffold.[2][14][15]

Conclusion and Future Outlook

The journey of chiral 3-phenylpiperazin-2-ones, from challenging racemic preparations to elegant one-pot asymmetric syntheses, mirrors the broader evolution of modern organic chemistry. The demand for enantiomerically pure pharmaceuticals has driven innovation, leading to highly efficient and selective methods that are both scientifically insightful and industrially viable. Future research will likely focus on developing even more sustainable catalytic systems, perhaps utilizing earth-abundant metals or organocatalysis, and expanding the application of this versatile scaffold to new and challenging biological targets. The rich history and proven utility of the chiral 3-phenylpiperazin-2-one core ensure its continued importance in the landscape of drug discovery and development.

References

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  • New generation dopaminergic agents. 2.
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A Technical Guide to the Physicochemical Properties of (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

(S)-3-Phenylpiperazin-2-one, a chiral heterocyclic compound, is emerging as a significant building block in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics, particularly those targeting the central nervous system. As the development of stereochemically pure active pharmaceutical ingredients (APIs) becomes increasingly critical, a thorough understanding of the physicochemical properties of individual enantiomers like this compound is paramount for predictable pharmacokinetics, pharmacodynamics, and ultimately, clinical success. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details established methodologies for their determination, and offers insights into its synthesis, laying a foundational framework for its application in drug discovery and development.

Chemical Identity and Core Properties

This compound is a derivative of piperazine, featuring a phenyl group at the third position of the piperazin-2-one ring system. The "(S)" designation indicates the stereochemistry at the chiral center, C3.

PropertyValueSource
IUPAC Name (3S)-3-phenylpiperazin-2-oneN/A
CAS Number 1240585-52-7; 500015-33-8[1][2]
Molecular Formula C₁₀H₁₂N₂O[1][2]
Molecular Weight 176.22 g/mol [1][2]
Chemical Structure N/A

For the racemic mixture, 3-phenylpiperazin-2-one (CAS Number: 5368-28-5), several computed properties provide initial insights into its molecular characteristics[3][4]:

Computed PropertyValueSource
XLogP3 0.6[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 41.1 Ų[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a key consideration for its use in pharmaceutical development. Enantioselective synthesis strategies are crucial to avoid the complexities of chiral separation and to ensure the desired pharmacological activity.

Several modern synthetic approaches focus on the asymmetric synthesis of chiral piperazinones. One prominent method is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which has been shown to produce highly enantioenriched tertiary piperazin-2-ones[5][6][7]. Another approach involves the iridium-catalyzed intramolecular asymmetric allylic amination of pyrrole derivatives to construct pyrrole-fused piperazinone structures[8]. While these methods are often applied to more substituted analogs, the principles can be adapted for the synthesis of this compound.

A general synthetic workflow for obtaining chiral piperazinones can be visualized as follows:

Chiral Piperazinone Synthesis cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Product Protected Diamine Protected Diamine Asymmetric Cyclization Asymmetric Cyclization Protected Diamine->Asymmetric Cyclization Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst->Asymmetric Cyclization Protected Chiral Piperazinone Protected Chiral Piperazinone Asymmetric Cyclization->Protected Chiral Piperazinone Deprotection Deprotection Protected Chiral Piperazinone->Deprotection This compound This compound Deprotection->this compound LogP Determination Workflow Start Start Prepare Saturated Phases Prepare Saturated Phases Start->Prepare Saturated Phases Dissolve Compound Dissolve Compound Prepare Saturated Phases->Dissolve Compound Mix and Equilibrate Mix and Equilibrate Dissolve Compound->Mix and Equilibrate Separate Phases Separate Phases Mix and Equilibrate->Separate Phases Analyze Concentrations Analyze Concentrations Separate Phases->Analyze Concentrations Calculate LogP Calculate LogP Analyze Concentrations->Calculate LogP End End Calculate LogP->End

Sources

The Cornerstone of Modern Drug Design: An In-depth Technical Guide to (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These "privileged scaffolds" possess a unique combination of structural and physicochemical properties that allow them to interact with a variety of biological targets with high affinity and specificity. The piperazine ring is a quintessential example of such a scaffold, present in a vast number of FDA-approved drugs.[1][2] This guide delves into a specific, stereochemically defined derivative of this venerable core: (S)-3-Phenylpiperazin-2-one .

The introduction of a phenyl group at the 3-position and the incorporation of a lactam at the 2-position of the piperazine ring create a conformationally constrained, chiral building block. This unique arrangement offers medicinal chemists a powerful tool to explore chemical space with greater precision. The phenyl group provides a vector for a multitude of substitutions to probe interactions with target proteins, while the lactam moiety introduces rigidity and a hydrogen bond donor/acceptor pair, influencing both pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide a comprehensive overview of the synthesis, key applications, and structure-activity relationships of this compound, equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable building block.

Synthesis of the Chiral Core: Enantioselective Pathways to this compound

The reliable and stereocontrolled synthesis of this compound is paramount to its utility as a chiral building block. Several strategies have been developed, with a notable and efficient method being the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This approach allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones.[5]

Key Synthetic Workflow

The following diagram illustrates a generalized workflow for the enantioselective synthesis of α-substituted piperazin-2-ones, which can be adapted for the synthesis of the 3-phenyl derivative.

Enantioselective Synthesis Workflow Enantioselective Synthesis of Piperazin-2-ones Start N-Protected Piperazin-2-one Precursor Reagents [Pd2(pmdba)3] (S)-(CF3)3-tBuPHOX Toluene, 40°C Start->Reagents 1. Add Reaction Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation Reagents->Reaction 2. Initiate Product Enantioenriched This compound Reaction->Product 3. Formation Analysis Purification (Chromatography) Chiral HPLC for ee determination Product->Analysis 4. Isolate & Characterize

Caption: Generalized workflow for the enantioselective synthesis of chiral piperazin-2-ones.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is adapted from established methods for the palladium-catalyzed asymmetric allylic alkylation to generate chiral piperazin-2-ones.[5]

Materials:

  • N-protected piperazin-2-one precursor

  • [Pd2(pmdba)3] (tris(dibenzylideneacetone)dipalladium(0))

  • (S)-(CF3)3-tBuPHOX (chiral phosphine ligand)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperazin-2-one precursor (1.0 equiv) in anhydrous toluene (to a concentration of approximately 0.014 M).

  • Catalyst Loading: To the solution, add [Pd2(pmdba)3] (5 mol%) and the chiral ligand (S)-(CF3)3-tBuPHOX (12.5 mol%).

  • Reaction: Stir the reaction mixture at 40°C for 12-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Determine the enantiomeric excess (ee) of the purified this compound using chiral stationary phase high-performance liquid chromatography (SFC or HPLC). Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various receptors and enzymes implicated in a spectrum of diseases.

Antidepressant and Anxiolytic Agents

The phenylpiperazine moiety is a well-established pharmacophore in the design of antidepressant and anxiolytic drugs.[6][7] Derivatives of phenylpiperazine pyrrolidin-2-one have demonstrated significant antidepressant-like activity in preclinical models.[6] The constrained nature of the this compound core allows for the precise orientation of substituents to optimize interactions with serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression and anxiety.[8][9]

Anticancer Agents

The piperazine scaffold is a common feature in many kinase inhibitors and other anticancer agents.[10][11] The this compound core can be incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a target of interest in Alzheimer's disease and some cancers.[12]

Dopamine Receptor Ligands for Neurodegenerative Diseases

N-arylpiperazine derivatives are known to exhibit high affinity for dopamine D2 and D3 receptors, which are implicated in neurodegenerative disorders such as Parkinson's disease and schizophrenia.[13] The conformationally restricted nature of the this compound scaffold can be exploited to design ligands with improved selectivity for specific dopamine receptor subtypes, potentially leading to therapeutic agents with enhanced efficacy and reduced side effects.

The following diagram illustrates the integration of the this compound core into a hypothetical drug candidate targeting a G-protein coupled receptor (GPCR), a common target for many CNS-active drugs.

Scaffold_Integration Integration of the Scaffold into a Drug Candidate Scaffold This compound (Chiral Core) Linker Linker Moiety (e.g., alkyl chain) Scaffold->Linker N-alkylation or N-arylation Drug Final Drug Candidate Scaffold->Drug Pharmacophore Pharmacophoric Group (for target interaction) Linker->Pharmacophore Coupling Linker->Drug Pharmacophore->Drug

Caption: Conceptual integration of the this compound scaffold into a drug candidate.

Structure-Activity Relationships (SAR): Guiding Drug Design

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective drug candidates.

Key Modification Points and Their Impact
  • Phenyl Ring Substitution: The phenyl ring at the 3-position is a primary site for modification. The introduction of electron-withdrawing or electron-donating groups, as well as heterocyclic replacements, can significantly impact receptor binding affinity and selectivity.[3][4][14] For example, in a series of hydantoin-phenylpiperazine derivatives, substitution at the ortho and meta positions of the phenyl ring was found to be crucial for modulating affinity for 5-HT1A and α1 receptors.[4]

  • N1-Position: The N1 nitrogen of the piperazin-2-one ring is a key handle for introducing linkers and pharmacophoric groups. The length and nature of the substituent at this position can influence the overall shape of the molecule and its ability to bridge different binding pockets within a target protein.

  • N4-Position: The N4 nitrogen, if not part of the lactam, can also be functionalized. However, in the case of piperazin-2-one, this position is part of the amide bond. Modifications at the N1 position are more common for extending the molecule.

Quantitative Data on Representative Phenylpiperazine Derivatives

The following table summarizes the binding affinities of representative phenylpiperazine derivatives for various receptors, illustrating the impact of structural modifications on biological activity.

Compound IDPhenyl Ring SubstitutionLinker/Terminal GroupTarget ReceptorBinding Affinity (Ki, nM)Reference
EP-42UnsubstitutedPyrrolidin-2-one derivative5-HT1A24.5[6]
EP-50UnsubstitutedPyrrolidin-2-one derivative5-HT2109.1[6]
Compound X4-Fluoro-2-methoxyPyrimidin-4-oneGSK-3βPotent Inhibition[12]
Compound Y2,3-DichloroBenzodioxole sulfonamideD2/D3< 1 µM[13]

Conclusion: A Building Block with Enduring Potential

This compound represents a highly valuable and versatile chiral building block in modern medicinal chemistry. Its constrained conformation, coupled with the strategic placement of a phenyl group and a lactam moiety, provides a robust platform for the design of novel therapeutic agents targeting a wide array of biological targets. The development of efficient enantioselective synthetic routes has made this scaffold readily accessible, further enhancing its appeal to drug discovery programs. A thorough understanding of its synthesis, applications, and structure-activity relationships, as outlined in this guide, will empower researchers to continue to unlock the full potential of this privileged scaffold in the quest for new and improved medicines.

References

  • Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10393-10396. Retrieved January 19, 2026, from [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. Retrieved January 19, 2026, from [Link]

  • de Oliveira, R. S., de Oliveira, T. T., Guimarães, D. D. S., de Lima, M. D. C., da Silva, L. C. A., de Castro, R. J., ... & da Silva, A. L. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved January 19, 2026, from [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

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  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2018). MDPI. Retrieved January 19, 2026, from [Link]

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  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
  • Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine. (n.d.). Google Patents.
  • Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

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  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

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Unlocking the Therapeutic Potential of (S)-3-Phenylpiperazin-2-one Derivatives: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-phenylpiperazin-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic promise. These compounds have demonstrated a wide spectrum of biological activities, from modulating central nervous system (CNS) pathways to exhibiting potent anticancer effects. This technical guide provides an in-depth exploration of the key molecular targets of this compound derivatives, offering insights for researchers, scientists, and drug development professionals seeking to harness their therapeutic potential.

Central Nervous System Targets: Modulating Neurotransmission

A significant body of research has focused on the interaction of this compound derivatives with various neurotransmitter receptors, highlighting their potential for treating a range of neurological and psychiatric disorders.

Derivatives of the phenylpiperazine class have shown notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2 subtypes.[1] This interaction is a cornerstone of their antidepressant-like effects observed in preclinical models. For instance, certain phenylpiperazine pyrrolidin-2-one derivatives have demonstrated strong antidepressant-like activity in animal studies, an effect attributed to their binding to these serotonin receptors.[1] The well-known antidepressant, Trazodone, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[2]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]8-OH-DPAT (radioligand)

  • Test compound (e.g., an this compound derivative)

  • WAY-100635 (a known high-affinity 5-HT1A antagonist, for non-specific binding determination)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]8-OH-DPAT, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of WAY-100635 instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

The dopaminergic system is another critical target for phenylpiperazine derivatives.[3][4] Selective modulation of D2 and D3 receptors is a key strategy in the development of treatments for conditions like Parkinson's disease and schizophrenia.[4][5] Certain N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 versus the D2 dopamine receptor subtype.[5] This selectivity is crucial for minimizing the extrapyramidal side effects often associated with non-selective dopamine receptor antagonists.

Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Gi->AC inhibits Dopamine Dopamine or Derivative Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB (transcription factor) PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: Dopamine D2 receptor signaling pathway.

Phenylpiperazine derivatives have also been identified as ligands for α1- and α2-adrenoceptors.[1] This interaction can contribute to their cardiovascular effects and may also play a role in their CNS activity. The α-adrenolytic properties of these compounds can lead to effects such as hypotension.[1]

Oncology Targets: A New Frontier

Recent research has unveiled the potential of this compound derivatives as anticancer agents, targeting key molecules in cancer cell proliferation and survival.

A novel class of phenylpiperazine derivatives has been discovered to be potent inhibitors of EGFR tyrosine kinase.[6] EGFR is a crucial target in oncology as its dysregulation is implicated in numerous cancers.[6] These derivatives have demonstrated significant antiproliferative activity in cancer cell lines, such as A549, and have shown the ability to induce apoptosis.[6]

Data Summary: Antiproliferative Activity of a Lead Phenylpiperazine Derivative (Compound 3p) [6]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.22
HeLaCervical Cancer0.08
A549Lung Cancer0.05

Another promising avenue in cancer therapy is the targeting of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[7] Newly designed phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential topoisomerase II inhibitors.[7] Molecular docking studies suggest that these compounds can bind to the DNA-Topo II complex, thereby inhibiting its function and leading to cancer cell death.[7]

Experimental Workflow: Topoisomerase II Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C DNA->Incubate TopoII Topoisomerase II Enzyme TopoII->Incubate Compound Test Compound (Derivative) Compound->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Gel->Visualize

Sources

An In-Depth Technical Guide to the In Silico Modeling of (S)-3-Phenylpiperazin-2-one Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of the receptor binding profile for (S)-3-Phenylpiperazin-2-one, a chiral small molecule with potential bioactivity. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each methodological choice, from initial target hypothesis generation to the dynamic simulation of the ligand-receptor complex. We will navigate the logical progression from broad, probability-based target prediction to high-resolution molecular dynamics and binding free energy estimations. This document is structured to empower researchers, scientists, and drug development professionals to apply these computational techniques with a deep understanding of their underlying principles, ensuring that the generated data is both robust and scientifically defensible. Every protocol is designed as a self-validating system, grounded in authoritative methodologies and supported by verifiable references.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, the "fail fast, fail cheap" paradigm is essential. Before committing to the significant investment of chemical synthesis and biological screening, in silico modeling provides a powerful and cost-effective platform to predict a compound's behavior at the molecular level.[1] The subject of our investigation, this compound, belongs to the piperazine class of compounds. This chemical family is renowned for its diverse central nervous system activities, frequently interacting with monoaminergic pathways.[2][3] Many successful drugs, including antipsychotics and antidepressants, feature the piperazine scaffold, underscoring its privileged status in medicinal chemistry.[2]

However, the specific biological targets of this compound are not widely documented. This lack of empirical data makes it an ideal candidate for a comprehensive in silico evaluation. Our primary objective is to build a high-confidence structural and energetic model of its interaction with a plausible biological target. This guide will serve as a complete walkthrough of that process.

Target Identification & Prioritization: From Ligand Structure to Biological Hypothesis

The first and most critical step in any structure-based drug design project is identifying the correct biological target. Without a known receptor, we must employ a ligand-based approach, leveraging the principle that structurally similar molecules often share biological targets.

Ligand Preparation

The initial input for our investigation is the chemical structure of this compound. Its canonical SMILES (Simplified Molecular Input Line Entry System) string, which encodes the molecular structure, is O=C1NCN1. The [@H] notation specifies the (S)-stereochemistry at the chiral center, a crucial detail as different enantiomers can have vastly different pharmacological activities.[4] This 2D representation must be converted into a high-quality 3D conformation with appropriate protonation states for subsequent analysis.

In Silico Target Prediction

To generate a data-driven hypothesis for potential targets, we utilize SwissTargetPrediction, a highly respected web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to a vast database of known active ligands.[5][6] The causality here is straightforward: if our query molecule is structurally analogous to known ligands for a specific receptor, there is a measurable probability it will also bind to that receptor.[7]

Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.[8]

  • Input the SMILES string for this compound: O=C1NCN1.

  • Select the species of interest, which for drug development purposes is Homo sapiens.

  • Execute the prediction. The server compares the input molecule to its internal library and ranks potential targets by a probability score.[9]

Target Validation & Selection

The output from SwissTargetPrediction provides a ranked list of potential targets. Based on the known pharmacology of phenylpiperazine derivatives, which frequently target monoamine receptors, our analysis of the prediction results prioritizes targets within this class.[2]

RankTarget ClassSpecific TargetUniProt IDProbabilityRationale for Selection
1EnzymeMonoamine oxidase B (MAO-B)P27338HighKnown target for similar scaffolds; role in neurotransmitter metabolism.
2G-protein coupled receptorDopamine D2 Receptor (DRD2)P14416HighPrimary target for many antipsychotic drugs with piperazine moieties.[10]
3G-protein coupled receptorSerotonin 5-HT2A ReceptorP28223HighKey receptor in neuropsychiatry; targeted by hallucinogens and antipsychotics.[11]
4G-protein coupled receptorDopamine D3 Receptor (DRD3)P35462MediumHigh homology with DRD2; often a target for CNS-active compounds.[12]
5EnzymeCarbonic Anhydrase IIP00918MediumCommon off-target, but less relevant to the expected CNS profile.

Decision: For the purposes of this guide, we will proceed with the Dopamine D2 Receptor (DRD2) as our primary target. The rationale is compelling: DRD2 is a validated and crucial target for neuropsychiatric drugs, and high-resolution crystal structures of it are available, which is a prerequisite for high-fidelity modeling.[13][14]

Molecular Docking Workflow: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This initial "snapshot" is fundamental for understanding the plausible interactions and serves as the starting point for more computationally intensive simulations.

Receptor Structure Preparation

A high-quality, experimentally determined protein structure is the bedrock of a reliable docking study. We will source our structure from the RCSB Protein Data Bank (PDB), the global archive for 3D macromolecular structure data.[15]

Protocol: Receptor Preparation

  • Search the RCSB PDB for "Dopamine D2 Receptor".

  • Select a high-resolution crystal structure. For this guide, we choose PDB ID: 6CM4 , which is the human DRD2 in complex with the antipsychotic drug risperidone.[16] This structure is ideal as it represents an antagonist-bound conformation, which is relevant for a novel ligand.

  • Prepare the Structure: Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), the raw PDB file must be processed. This is a critical, self-validating step.

    • Remove non-essential components: water molecules, co-solvents, and the co-crystallized ligand (risperidone).

    • Add Hydrogens: PDB files often lack explicit hydrogen atoms, which are essential for correct charge and interaction modeling.

    • Assign Protonation States: Correctly assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Energy Minimize: Perform a brief, constrained energy minimization to relax any steric clashes introduced during preparation, without significantly altering the experimentally determined backbone coordinates.

Ligand Preparation for Docking

The 3D structure of this compound must be prepared to generate a low-energy conformation and assign correct partial charges, which are vital for accurately scoring its interactions with the receptor.

Grid Generation & Docking Protocol

The docking algorithm needs a defined search space within the receptor. We define this space based on the known binding site.

Protocol: Molecular Docking using AutoDock Vina

  • Define the Binding Site: The binding site of DRD2 is well-established. We will center our docking search space (the "grid box") on the location occupied by the co-crystallized ligand (risperidone) in the original 6CM4 structure. This ensures our ligand is docked into the orthosteric binding pocket.[10]

  • Execute Docking: Run the docking calculation using a program like AutoDock Vina. The algorithm will explore various conformations and orientations of the ligand within the defined box, scoring each pose based on a force-field-based scoring function.

  • Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most probable.

Analysis of Docking Poses

The top-ranked docking pose should be visually inspected for scientific plausibility. Key interactions to look for with DRD2 include hydrogen bonds with serine residues in transmembrane helix 5 and an ionic interaction with Asp114 in helix 3, which are canonical interactions for D2 antagonists.

Molecular Dynamics (MD) Simulation Protocol: From Static Pose to Dynamic Interaction

While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This provides a much more rigorous assessment of binding stability and interaction patterns. We will use GROMACS, a powerful and open-source MD engine.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Analysis p1 Prepared Ligand (this compound) p3 Combine into Complex p1->p3 p2 Prepared Receptor (DRD2 - PDB: 6CM4) p2->p3 p6 Build System Topology p3->p6 p4 Select Force Field (CHARMM36) p4->p6 p5 Generate Ligand Topology (CGenFF) p5->p6 s1 Define Simulation Box p6->s1 s2 Solvate with Water (TIP3P Model) s1->s2 s3 Add Ions to Neutralize s2->s3 s4 Energy Minimization s3->s4 s5 NVT Equilibration (Constant Volume/Temp) s4->s5 s6 NPT Equilibration (Constant Pressure/Temp) s5->s6 s7 Production MD Run s6->s7 a1 Trajectory Analysis (RMSD, RMSF, H-Bonds) s7->a1 a2 Binding Free Energy (MM/PBSA) s7->a2

Caption: Workflow for MD Simulation of the DRD2-Ligand Complex.

System Preparation & Force Field Parametrization

The choice of a force field is paramount for a realistic simulation. The force field is a set of parameters that defines the potential energy of the system's particles. We will use the CHARMM36m force field for the protein, as it is widely validated for biomolecular simulations. For our ligand, which is not a standard biomolecule, we must generate specific parameters. The CHARMM General Force Field (CGenFF) is designed for this purpose, providing compatibility with the main CHARMM protein force field.

Protocol: MD System Setup with GROMACS & CHARMM

  • Combine Coordinates: Create a single PDB file containing the coordinates of the docked DRD2-ligand complex.

  • Generate Ligand Parameters: Submit the ligand's structure file (e.g., in .mol2 format) to a server like the CGenFF server. This will generate a topology file (.str or .itp) containing the specific bond, angle, dihedral, and non-bonded parameters for this compound.

  • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to process the protein structure, applying the CHARMM36m force field.

  • Combine Topologies: Manually edit the main GROMACS topology file (.top) to include the ligand's parameter file (.itp) and define it as a molecule within the system.

  • Define Box and Solvate: Create a simulation box (e.g., a cubic box) around the complex and fill it with a pre-equilibrated water model, such as TIP3P. The box must be large enough to ensure the protein does not interact with its periodic image.

  • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).

Energy Minimization & Equilibration

This two-stage process ensures the system is stable before the production simulation.

  • Energy Minimization: Use a steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system setup.

  • NVT Equilibration: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the binding pose.

  • NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system's density to relax to the correct value. The position restraints are usually maintained during this step. Successful equilibration is validated by monitoring the convergence of temperature, pressure, and density to stable values.

Production MD Run & Trajectory Analysis

Once the system is equilibrated, the position restraints are removed, and the production simulation is run for a duration sufficient to sample the conformational space of interest (typically 100-500 nanoseconds).

Analysis of the resulting trajectory includes:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's binding pose over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the stability of key hydrogen bonds identified in the docking pose.

Post-MD Analysis: Binding Free Energy Estimation

While MD simulations provide insight into binding stability, they do not directly yield a binding affinity value. For this, we use post-processing methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach.

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select frames from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann model), and the nonpolar solvation energy for the complex, the receptor alone, and the ligand alone.

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the energies of the free receptor and ligand from the energy of the complex.

While computationally less demanding than more rigorous methods like Free Energy Perturbation (FEP), MM/PBSA provides a valuable estimate of the relative binding affinity and can identify the key residues contributing to the binding energy.[14]

Conclusion & Future Directions

This guide has outlined a rigorous, multi-step in silico workflow to characterize the binding of this compound to its predicted target, the Dopamine D2 Receptor. By progressing from broad target prediction to molecular docking and finally to dynamic simulation, we have built a scientifically grounded model of the molecular recognition event.

The results from this workflow—the predicted binding pose, the key interacting residues, the dynamic stability of the complex, and an estimate of the binding free energy—provide a robust foundation for further drug development efforts. These computational insights can directly guide the synthesis of new analogues with improved potency or selectivity, ultimately accelerating the drug discovery pipeline and demonstrating the indispensable role of in silico modeling in modern pharmaceutical research.

References

  • Binda, C., et al. (2004). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. FEBS Letters, 564(3), 225-8. [Link][17]

  • Reis, J., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. [Link][18]

  • Drug Target Review. (2018). DRD2 crystal structure provides antipsychotic drug development tool. Drug Target Review. [Link][13]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. [Link][15]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-8. [Link][7]

  • Binda, C., et al. (2005). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 48(26), 8148-54. [Link][19]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. [Link][14][16]

  • Wang, E., et al. (2019). Protein-Ligand Binding Free Energy Calculations With FEP. Methods in Molecular Biology. [Link]

  • Johnson, R. (n.d.). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. Domainex. [Link][20]

  • Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Research, 31(9), 985-996. [Link][21]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link][11]

  • PDBj. (n.d.). 7wc9: Crystal structure of serotonin 2A receptor in complex with non-hallucinogenic psychedelic analog. Protein Data Bank Japan. [Link][22]

  • Cao, D., et al. (2022). Crystal structure of serotonin 2A receptor in complex with psilocin. RCSB PDB. [Link][23]

  • Asada, H., et al. (2018). Structures of the 5-HT 2A receptor in complex with the antipsychotics risperidone and zotepine. Nature Structural & Molecular Biology, 25, 1-8. [Link][24]

  • Wikipedia. (n.d.). Dopamine receptor D2. [Link][10]

  • ResearchGate. (2021). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link][25]

  • Patil, S. A., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Chemical and Pharmaceutical Research, 5(9), 123-131. [Link][26]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [Link][2]

  • Sravani, G., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Sciences, 4(11), 4386-4392. [Link][3]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-8. [Link][5]

  • SwissTargetPrediction. (n.d.). Predicted Targets Page. [Link][9]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link][27]

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  • Sestak, V., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4215. [Link]

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Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Its derivative, the piperazin-2-one moiety, is also of significant interest as it provides a synthetically versatile handle for further functionalization. The chirality at the C3 position is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] (S)-3-Phenylpiperazin-2-one, in particular, is a valuable chiral building block for the synthesis of more complex molecules, including potential therapeutic agents. The development of efficient and highly stereoselective methods to access enantiomerically pure piperazinones is therefore a critical endeavor in modern drug discovery and development.

This application note provides a detailed protocol for the asymmetric synthesis of this compound via a one-pot, organocatalyzed domino reaction. This approach is advantageous as it minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste.[3]

Synthetic Strategy: A One-Pot Domino Approach

The selected protocol for the synthesis of this compound involves a three-step sequence performed in a single reaction vessel: a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[3][4] This strategy leverages a quinine-derived urea organocatalyst to induce high enantioselectivity in the epoxidation step, which ultimately dictates the stereochemistry of the final product.

The causality behind this experimental design is rooted in efficiency and stereocontrol. The initial Knoevenagel condensation between benzaldehyde and (phenylsulfonyl)acetonitrile forms an electron-poor alkene, which is an ideal substrate for the subsequent asymmetric epoxidation.[3] The use of a chiral organocatalyst ensures that the epoxide is formed with a high degree of facial selectivity. The final DROC step with ethylenediamine proceeds via a nucleophilic attack on the epoxide, followed by an intramolecular cyclization to yield the desired piperazin-2-one.[3][4] The entire sequence is telescoped, avoiding the isolation and purification of intermediates, which is a significant advantage in terms of process efficiency.[3]

Experimental Workflow Diagram

Asymmetric Synthesis of this compound Figure 1: One-Pot Synthesis Workflow cluster_0 One-Pot Reaction Vessel (Anhydrous Toluene) A Step 1: Knoevenagel Condensation Benzaldehyde + (Phenylsulfonyl)acetonitrile Catalyst: eQNU B Step 2: Asymmetric Epoxidation In situ formed alkene + CHP Temperature: -20 °C A->B Dilute with Toluene Cool to -20 °C C Step 3: Domino Ring-Opening Cyclization (DROC) Epoxide + Ethylenediamine + Et3N Temperature: 25 °C B->C Add Ethylenediamine and Et3N, Warm to 25 °C D Final Product This compound C->D Reaction Completion & Work-up

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported one-pot enantioselective organocatalytic synthesis of piperazin-2-ones.[3][4]

Materials and Reagents:

  • Benzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst (eQNU)

  • Anhydrous Toluene

  • Cumyl hydroperoxide (CHP)

  • Ethylenediamine

  • Triethylamine (Et₃N)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Step 1: Knoevenagel Condensation

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv), benzaldehyde (0.1 mmol, 1.0 equiv), and the quinine-derived urea catalyst (eQNU) (0.01 mmol, 10 mol %).

    • Add anhydrous toluene to achieve a concentration of 0.3 M.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Step 2: Asymmetric Epoxidation

    • Once the Knoevenagel condensation is complete, dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.

    • Cool the flask to -20 °C in a suitable cooling bath.

    • Slowly add cumyl hydroperoxide (CHP) (0.11 mmol, 1.1 equiv) to the cooled solution.

    • Stir the reaction at -20 °C until the in situ formed alkene is fully converted to the epoxide (monitor by TLC or LC-MS).

  • Step 3: Domino Ring-Opening Cyclization (DROC)

    • To the reaction mixture containing the chiral epoxide, add ethylenediamine (0.12 mmol, 1.2 equiv) followed by triethylamine (Et₃N) (0.2 mmol, 2.0 equiv).

    • Allow the reaction to warm to 25 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to decompose any remaining peroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

  • Characterization

    • Determine the yield of the isolated product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes typical results for the synthesis of 3-aryl piperazin-2-ones using this one-pot protocol, demonstrating its effectiveness.[3]

EntryAldehydeYield (%)Enantiomeric Excess (ee) (%)
1Benzaldehyde7596
24-Chlorobenzaldehyde8097
34-Methoxybenzaldehyde7095
42-Naphthaldehyde9099

Trustworthiness and Self-Validation

The reliability of this protocol is underscored by its self-validating nature. The high enantiomeric excess achieved is a direct consequence of the chiral catalyst's ability to control the stereochemistry of the epoxidation step. The successful formation of the final product in good yield validates the efficiency of the domino ring-opening cyclization. For rigorous validation, it is recommended to:

  • Confirm the absolute configuration: This can be achieved by comparing the optical rotation of the synthesized product with literature values or through X-ray crystallography of a suitable derivative.

  • Perform a control experiment: Running the reaction without the chiral catalyst should result in a racemic product, confirming the catalyst's role in inducing asymmetry.

Conclusion

The described one-pot protocol offers an efficient and highly enantioselective route to this compound. This method is particularly attractive for applications in drug discovery and development due to its operational simplicity, high stereocontrol, and the avoidance of isolating intermediates.[3][4] The resulting chiral piperazinone is a valuable building block for the synthesis of more complex, biologically active molecules.

References

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(40), 9433-9437. Available at: [Link]

  • Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(37), 8158-8162. Available at: [Link]

  • Gualandi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2847–2858. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Purity Analysis of 3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[1][2] 3-Phenylpiperazin-2-one is a chiral molecule and a key structural motif in various pharmacologically active compounds. Therefore, a reliable and robust analytical method for determining its enantiomeric purity is paramount for quality control and regulatory compliance.

This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-phenylpiperazin-2-one. The method leverages a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability and excellent performance in resolving a wide range of chiral molecules.[3][4][5][6]

Principle of Chiral Separation

The enantioselective separation is achieved by exploiting the differential interactions between the enantiomers of 3-phenylpiperazin-2-one and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the enantiomers.[3][5][6] The stability of these complexes differs due to steric and electronic interactions, leading to different retention times on the chromatographic column and, consequently, their separation. The choice of mobile phase composition plays a crucial role in modulating these interactions and achieving optimal resolution.

Recommended HPLC Method

This method has been developed to provide a robust and reproducible separation of the (R)- and (S)-enantiomers of 3-phenylpiperazin-2-one.

Chromatographic Conditions
ParameterRecommended Setting
Column Chiralpak® IC [Cellulose tris(3,5-dichlorophenylcarbamate)]
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Chiral Stationary Phase: The Chiralpak® IC column, a cellulose-based CSP, has demonstrated excellent performance in separating various piperazine derivatives.[7][8] The 3,5-dichlorophenylcarbamate selector provides strong chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase: A mixture of acetonitrile and methanol is used to balance solvent strength and viscosity. The addition of a small amount of diethylamine (DEA) is critical.[8] As a basic additive, DEA helps to improve peak shape and reduce tailing by minimizing undesirable interactions between the basic analyte and any residual acidic sites on the silica support of the CSP.

  • Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and optimal chromatographic efficiency.[8]

  • Detection Wavelength: 210 nm is chosen for detection as the phenyl group in 3-phenylpiperazin-2-one provides sufficient UV absorbance at this wavelength for sensitive detection.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Racemic 3-phenylpiperazin-2-one standard

  • Enantiomerically pure standards of (R)- and (S)-3-phenylpiperazin-2-one (if available, for peak identification)

  • 0.45 µm syringe filters

Preparation of Mobile Phase

Prepare the mobile phase by mixing 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine. Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[7]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 3-phenylpiperazin-2-one and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[7]

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[7]

  • Set the column temperature to 35°C and the UV detector to 210 nm.[8]

  • Inject 10 µL of the filtered working standard solution onto the column.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Experimental Workflow

Caption: Workflow for Enantiomeric Purity Analysis.

Method Validation

To ensure the reliability and suitability of this analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Baseline resolution of enantiomers and no interference from placebo or related substances.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results to the true value.% Recovery within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on resolution or quantitation.
Validation Workflow

G Start Method Validation Protocol Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Sources

Large-scale synthesis of (S)-3-Phenylpiperazin-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of (S)-3-Phenylpiperazin-2-one for Preclinical Studies

Abstract

This compound is a valuable chiral building block for the synthesis of numerous pharmacologically active compounds. Its rigid scaffold and stereochemically defined phenyl group make it a privileged structure in medicinal chemistry, particularly for developing central nervous system (CNS) agents and kinase inhibitors.[1][2] The successful progression of drug candidates from discovery to preclinical trials necessitates a reliable and scalable synthetic route to produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API) intermediate with high purity and enantiomeric excess. This document provides a robust, multi-step protocol for the large-scale synthesis of this compound, starting from the commercially available and relatively inexpensive chiral precursor, (S)-phenylglycine methyl ester. The described process is designed for scalability, incorporating in-process controls (IPCs) and purification strategies suitable for producing material that meets the stringent quality requirements for preclinical toxicology and efficacy studies.

Strategic Overview of the Synthesis

The chosen synthetic strategy is a linear, four-step process designed for robustness, scalability, and control over stereochemical integrity. The key is to build the piperazinone core from a chiral pool starting material, thereby avoiding costly and often lower-yielding asymmetric catalysis or chiral resolution steps late in the synthesis.

The core strategic decisions are:

  • Chiral Precursor: The synthesis commences with (S)-phenylglycine methyl ester hydrochloride. Using a derivative of a natural amino acid provides an economical and reliable source of chirality.

  • N-Alkylation: A direct N-alkylation with a suitably protected 2-haloethylamine derivative builds the carbon backbone of the target molecule. 2-Bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate (Boc₂)O to form tert-butyl (2-bromoethyl)carbamate in situ, which serves as the alkylating agent. The Boc group is chosen for its stability and ease of removal under acidic conditions.

  • Intramolecular Cyclization: The key piperazin-2-one ring is formed via a thermally induced intramolecular aminolysis/cyclization. Upon deprotection of the Boc group, the primary amine is liberated and spontaneously attacks the methyl ester, displacing methanol to form the thermodynamically stable six-membered lactam ring.

  • Purification: The final product is purified by crystallization, a method highly amenable to large-scale production, which effectively removes process impurities and ensures high final product purity.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2 & 3: Deprotection & Cyclization cluster_2 Step 4: Purification A (S)-Phenylglycine Methyl Ester C (S)-Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-phenylacetate A->C  Base (e.g., DIPEA)  Solvent (e.g., ACN) B tert-Butyl (2-bromoethyl)carbamate B->C D This compound C->D  1. Acid (e.g., TFA or HCl)  2. Heat / Base E High-Purity this compound D->E  Crystallization

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Step 1: Synthesis of (S)-Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-phenylacetate (Intermediate 1)

Reaction: (S)-phenylglycine methyl ester hydrochloride + tert-butyl (2-bromoethyl)carbamate → (S)-Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-phenylacetate

Rationale: This step involves the dialkylation of the primary amine of (S)-phenylglycine methyl ester. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HBr generated during the reaction. Acetonitrile (ACN) is selected as the solvent due to its high polarity, which aids in dissolving the starting materials, and its suitable boiling point for the reaction temperature. The reaction is run at an elevated temperature to ensure a reasonable reaction rate.

Reagents & Quantities:

ReagentMol. Wt. ( g/mol )MolesEquivalentsQuantity
(S)-Phenylglycine methyl ester HCl201.660.601.0121.0 g
2-Bromoethylamine hydrobromide204.890.721.2147.5 g
Di-tert-butyl dicarbonate (Boc₂O)218.250.751.25163.7 g
N,N-Diisopropylethylamine (DIPEA)129.241.803.0232.6 g (314 mL)
Acetonitrile (ACN)41.05--1.2 L

Procedure:

  • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromoethylamine hydrobromide (147.5 g) and acetonitrile (600 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add di-tert-butyl dicarbonate (163.7 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Slowly add DIPEA (314 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. This forms the tert-butyl (2-bromoethyl)carbamate alkylating agent in situ.

  • Add (S)-phenylglycine methyl ester hydrochloride (121.0 g) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting phenylglycine derivative is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (1.5 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 500 mL) followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford Intermediate 1 as a viscous oil. Expected yield: 160-180 g.

Step 2 & 3: Deprotection and Cyclization to this compound (Final Product)

Reaction: (S)-Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-phenylacetate → this compound

Rationale: This step combines Boc deprotection and lactam formation. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group at room temperature.[3] Dichloromethane (DCM) is the solvent of choice as it is inert to the acidic conditions. Following deprotection, the reaction is carefully neutralized and heated. The liberated primary amine performs an intramolecular nucleophilic attack on the proximal methyl ester, eliminating methanol and forming the stable piperazin-2-one ring. The neutralization at a lower temperature (0 °C) is crucial to prevent potential side reactions.[3]

Reagents & Quantities:

ReagentMol. Wt. ( g/mol )MolesEquivalentsQuantity
Intermediate 1336.420.501.0168.2 g
Dichloromethane (DCM)84.93--1.7 L
Trifluoroacetic Acid (TFA)114.022.505.0285.0 g (192 mL)
Saturated Sodium Bicarbonate Solution---~2 L (until pH 8-9)
Toluene92.14--1.0 L

Procedure:

  • Dissolve Intermediate 1 (168.2 g) in dichloromethane (850 mL) in a 5 L flask equipped with a mechanical stirrer and nitrogen inlet.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (192 mL) dropwise, keeping the internal temperature below 10 °C.

  • Remove the cooling bath and stir the reaction at room temperature for 3-4 hours.

  • IPC: Monitor the deprotection by TLC or LC-MS to confirm the absence of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is 8-9. Caution: Vigorous CO₂ evolution occurs.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 400 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine ester.

  • To the crude residue, add toluene (1.0 L) and heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove any residual water and methanol formed.

  • Continue to reflux for 8-12 hours.

  • IPC: Monitor the cyclization by HPLC until the disappearance of the diamine ester intermediate.

  • Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Concentrate the mixture to approximately one-third of its volume under reduced pressure.

  • Cool the resulting slurry to 0-5 °C and hold for 2 hours to maximize precipitation.

  • Collect the solid product by filtration, wash with cold hexanes (2 x 200 mL), and dry under vacuum at 40 °C to a constant weight. Expected yield: 75-85 g.

Step 4: Purification by Crystallization

Rationale: Crystallization is the most effective and scalable method for purifying the final product to the high degree required for preclinical studies. A mixed solvent system of isopropanol (IPA) and water is used, where the product is soluble in hot IPA but has low solubility upon cooling and the addition of water as an anti-solvent.

Procedure:

  • Transfer the crude this compound to a flask of appropriate size.

  • Add isopropanol (approx. 5 mL per gram of crude product).

  • Heat the mixture to 70-80 °C with stirring until all the solid dissolves.

  • Slowly add deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a 0-5 °C refrigerator for at least 4 hours.

  • Collect the resulting crystals by filtration, wash with a cold 1:1 IPA/water solution (2 x 50 mL), and then with cold water (2 x 50 mL).

  • Dry the purified product under vacuum at 50 °C to a constant weight. Expected yield: 65-75 g (of >99% purity).

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.

Analytical Data Summary:

TestSpecification
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)Consistent with the structure of this compound.[3]
¹³C NMR (101 MHz, CDCl₃)Consistent with the structure of this compound.[3]
Mass Spec. (ESI+) [M+H]⁺ = 177.1022 ± 5 ppm
Purity (HPLC) ≥ 99.0% (by area at 210 nm)
Enantiomeric Excess ≥ 99.0% ee (by chiral HPLC)
Melting Point Consistent with literature values.

Process Logic and In-Process Controls (IPCs)

A successful scale-up synthesis relies on checkpoints to ensure each step is complete and the material is of sufficient quality before proceeding.

G start_node Start: (S)-Phenylglycine Methyl Ester HCl step1 Step 1: N-Alkylation start_node->step1 process_node process_node ipc_node ipc_node pass_node pass_node fail_node fail_node end_node Final Product: High-Purity This compound ipc1 IPC 1: SM Consumed? step1->ipc1 ipc1->step1 No (Continue Reaction) workup1 Work-up & Purification ipc1->workup1 Yes step2 Step 2/3: Deprotection & Cyclization workup1->step2 ipc2 IPC 2: Cyclization Complete? step2->ipc2 ipc2->step2 No (Continue Reflux) workup2 Isolation ipc2->workup2 Yes step3 Step 4: Crystallization workup2->step3 ipc3 Final QC: Purity & ee% Spec? step3->ipc3 ipc3->end_node Yes rework Rework or Re-purify ipc3->rework No pass Pass fail Fail rework->step3

Caption: Decision workflow with integrated In-Process Controls (IPCs).

Safety and Scale-Up Considerations

  • Reagent Handling: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care in a chemical fume hood. The neutralization of TFA with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas; additions must be slow and with efficient stirring and cooling.

  • Thermal Management: The N-alkylation step at 60 °C and the cyclization at reflux require controlled heating. On a large scale, reactor jackets with thermal fluid are necessary to maintain uniform temperature and prevent runaway reactions.

  • Solvent Volumes: This process uses significant volumes of volatile and flammable organic solvents (ACN, DCM, Toluene, IPA). All operations must be conducted in an environment free from ignition sources and with adequate ventilation.

  • Crystallization: The cooling rate during crystallization is critical for obtaining a desirable crystal form and size, which impacts filterability and drying efficiency on a large scale. A programmed, slow cooling profile is recommended.

Conclusion

This application note details a comprehensive and scalable synthetic protocol for producing this compound. By starting with a chiral precursor and implementing robust reaction conditions and in-process controls, this method reliably delivers a high-purity final product suitable for advancing drug development programs into the preclinical phase. The process is designed with safety and scalability in mind, providing a clear pathway from laboratory-scale synthesis to kilogram-scale production.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • A process for preparing 1-methyl-3-phenylpiperazine.

Sources

The (S)-3-Phenylpiperazin-2-one Scaffold: A Chiral Gateway to Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Neuroprotective Innovation

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The development of effective therapeutic agents that can halt or reverse this neuronal damage is a critical unmet need. In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—serve as fertile ground for the discovery of novel drugs. The piperazine ring, and specifically its derivatives, has emerged as a cornerstone in the design of centrally active agents due to its favorable pharmacokinetic properties and its ability to interact with a variety of receptors and enzymes.[1][2]

This guide focuses on a particularly promising chiral synthon: (S)-3-Phenylpiperazin-2-one . This lactam offers a rigidified, stereochemically defined platform for the synthesis of a new generation of neuroprotective compounds. The presence of a chiral center at the 3-position is crucial, as stereoisomers of pharmacologically active compounds can exhibit significantly different biological activities and metabolic profiles.[3] The (S)-enantiomer, in particular, has been identified as a key building block for compounds with potent and selective interactions with neurological targets. This document provides a comprehensive overview of the synthesis of this valuable scaffold and its application in the development of neuroprotective agents, complete with detailed experimental protocols and the underlying scientific rationale.

Part 1: The this compound Core - Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound is a critical first step. The chirality at the C3 position is paramount for the desired biological activity of its derivatives. Two primary strategies are presented here: asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Catalytic Hydrogenation

Recent advances in asymmetric catalysis have provided efficient routes to chiral lactams. One of the most robust methods involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrazin-2-ol. This approach directly establishes the desired stereocenter with high enantioselectivity.

Protocol 1: Asymmetric Hydrogenation for this compound

This protocol is adapted from established methodologies for the asymmetric hydrogenation of unsaturated heterocyclic precursors.

Step 1: Synthesis of the Pyrazin-2-ol Precursor

  • Reaction Setup: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as methanol, add glyoxal (1.1 equivalents, 40% in water) and a base like sodium bicarbonate (2.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild acid and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-phenylpyrazin-2-ol.

Step 2: Palladium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with a palladium precursor (e.g., [Pd(allyl)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) in a degassed solvent like dichloromethane.

  • Reaction Setup: To the activated catalyst solution, add the 3-phenylpyrazin-2-ol precursor (1 equivalent) and a proton source such as toluenesulfonic acid monohydrate (TsOH·H₂O, 1 equivalent).

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 1000 psi. The reaction is stirred at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Work-up and Purification: After cooling and carefully venting the autoclave, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to afford this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[4]

Strategy B: Chiral Resolution of Racemic 3-Phenylpiperazin-2-one

An alternative to asymmetric synthesis is the preparation of the racemic lactam followed by separation of the enantiomers. Chiral HPLC is a powerful technique for this purpose.[4][5]

Protocol 2: Racemic Synthesis and Chiral HPLC Resolution

Step 1: Synthesis of Racemic 3-Phenylpiperazin-2-one

  • Reaction Setup: A mixture of ethyl 2-bromo-2-phenylacetate (1 equivalent) and ethylenediamine (2 equivalents) in a polar aprotic solvent like acetonitrile is heated to reflux.

  • Reaction Conditions: The reaction is monitored by TLC for the disappearance of the starting materials.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield racemic 3-Phenylpiperazin-2-one.

Step 2: Chiral HPLC Resolution

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for the resolution of lactams.[5]

  • Method Development: A suitable mobile phase is developed, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal composition is determined by screening different ratios to achieve baseline separation of the enantiomers.

  • Preparative Separation: The racemic mixture is dissolved in the mobile phase and injected onto the preparative chiral HPLC column. The two enantiomers are collected as they elute from the column.

  • Analysis and Recovery: The purity and enantiomeric excess of the collected fractions are confirmed by analytical chiral HPLC. The solvent is removed from the collected fractions to yield the pure (S)- and (R)-enantiomers.

Part 2: Derivatization of the Scaffold for Neuroprotective Activity

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of potential neuroprotective agents. The secondary amine at the 4-position is a key handle for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Rationale for Derivatization

The goal of derivatization is to introduce functionalities that can interact with biological targets implicated in neurodegeneration. This may include moieties that:

  • Reduce Oxidative Stress: Incorporating antioxidant groups can help mitigate the damaging effects of reactive oxygen species (ROS), a common factor in neurodegenerative diseases.[6][7]

  • Modulate Receptor Activity: Arylpiperazine derivatives are known to interact with a range of G-protein coupled receptors, including serotonergic and dopaminergic receptors, which play roles in neuronal function and survival.[1][2]

  • Inhibit Pathological Protein Aggregation: Certain chemical motifs can interfere with the aggregation of proteins like amyloid-beta and tau, which are hallmarks of Alzheimer's disease.[1]

  • Improve Blood-Brain Barrier Penetration: Lipophilicity and other physicochemical properties can be fine-tuned to enhance the compound's ability to reach its target in the central nervous system.

Protocol 3: Synthesis of a Representative Neuroprotective Agent

This protocol describes the synthesis of a hypothetical derivative, (S)-4-(4-hydroxybenzoyl)-3-phenylpiperazin-2-one, which incorporates a phenolic moiety known for its antioxidant properties.

  • Reaction Setup: To a solution of this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane, add 4-acetoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the acetyl-protected intermediate.

  • Deprotection: Dissolve the intermediate in methanol and add a catalytic amount of a base like sodium methoxide. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: Neutralize the reaction with a mild acid and remove the solvent. The residue can be purified by recrystallization or column chromatography to yield the final product, (S)-4-(4-hydroxybenzoyl)-3-phenylpiperazin-2-one.

Part 3: Biological Evaluation of Neuroprotective Effects

A critical component of the drug discovery process is the robust biological evaluation of synthesized compounds. In vitro cell-based assays provide a crucial first step in assessing the neuroprotective potential of novel agents derived from the this compound scaffold. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for these studies.

Overview of the Neuroprotective Assay Workflow

The general workflow for evaluating neuroprotection involves exposing neuronal cells to a neurotoxin to induce cell death and assessing the ability of the test compound to mitigate this toxicity.

Caption: Experimental workflow for assessing neuroprotective activity.

Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a general method for assessing the neuroprotective effects of a test compound against oxidative stress-induced cell death.

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

  • Remove the old medium from the cells and add the medium containing the test compound. Incubate for a pre-treatment period of 1-2 hours.

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of a neurotoxin, such as hydrogen peroxide (H₂O₂) or rotenone, in culture medium. The optimal concentration should be determined empirically to induce approximately 50% cell death.

  • Add the neurotoxin solution to the wells containing the cells and test compound. Include control wells with cells and medium only, cells with the neurotoxin only, and cells with the test compound only.

  • Incubate the plate for 24 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Treatment GroupConcentration (µM)Representative Cell Viability (%)
Control (untreated)-100 ± 5
Neurotoxin (e.g., H₂O₂)10050 ± 4
Test Compound + Neurotoxin165 ± 6
Test Compound + Neurotoxin1085 ± 5
Test Compound + Neurotoxin5095 ± 4

Protocol 5: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Follow steps 1-3 of Protocol 4.

  • After the 24-hour incubation with the neurotoxin, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

  • Express the results as a percentage of the fluorescence in the neurotoxin-only treated cells.

Protocol 6: Evaluation of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a key event in neuronal cell death. The cationic dye JC-1 can be used to assess mitochondrial health by measuring the mitochondrial membrane potential.

  • Follow steps 1-3 of Protocol 4.

  • After the 24-hour incubation, remove the medium and wash the cells with warm PBS.

  • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence at two wavelengths: ~530 nm (green, indicating monomeric JC-1 in cells with depolarized mitochondria) and ~590 nm (red, indicating aggregated JC-1 in healthy mitochondria).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial dysfunction.

Caption: JC-1 assay principle for mitochondrial membrane potential.

Conclusion: A Scaffold for Future Neurotherapeutics

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel neuroprotective agents. Its rigid, chiral structure provides a well-defined framework for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic strategies and biological evaluation protocols detailed in this guide offer a comprehensive roadmap for researchers in academic and industrial settings to explore the full potential of this promising chemical entity. By leveraging these methodologies, the scientific community can accelerate the discovery and development of new therapies to combat the devastating impact of neurodegenerative diseases.

References

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 20(10), 18895-18918. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(40), 8757-8761. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6529. [Link]

  • Selective neuronal vulnerability to oxidative stress in the brain. Frontiers in Aging Neuroscience, 6, 12. [Link]

Sources

Application Notes and Protocols for the Selective N-Alkylation of (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the selective N-alkylation of (S)-3-phenylpiperazin-2-one at the N4 position. This compound is a valuable chiral scaffold in medicinal chemistry, and the introduction of diverse substituents on the piperazine nitrogen is a key strategy for modulating pharmacological activity. This document outlines two robust methodologies for this transformation: a direct alkylation with alkyl halides and a reductive amination protocol. The causality behind experimental choices, including the selection of reagents and reaction conditions to ensure selectivity, is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this important heterocyclic core.

Introduction: The Strategic Importance of N-Alkylation

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of clinically approved therapeutics.[1] The presence of two nitrogen atoms allows for the introduction of various substituents, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, such as receptor affinity, selectivity, and metabolic stability.[2] this compound, with its fixed stereocenter and lactam functionality, presents a unique starting point for the generation of structurally diverse and conformationally constrained molecules.

The primary challenge in the alkylation of this compound lies in achieving regioselectivity. The molecule possesses two distinct nitrogen atoms: the amide nitrogen (N1) within the lactam ring and the secondary amine nitrogen (N4). The N4 nitrogen is significantly more nucleophilic and basic than the N1 amide nitrogen, whose lone pair is delocalized by the adjacent carbonyl group. This inherent difference in reactivity forms the basis for the selective N4-alkylation protocols detailed herein.

Reaction Mechanism and Selectivity

The N-alkylation of this compound with an alkyl halide proceeds via a standard SN2 mechanism. The secondary amine at the N4 position acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct generated during the reaction, thus driving the equilibrium towards the product.

Reductive amination offers an alternative pathway, particularly for the introduction of alkyl groups derived from aldehydes or ketones.[3] This method involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine (N4) with a carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[4] A key advantage of this method is the prevention of over-alkylation, which can be an issue with direct alkylation.[5]

The selectivity for N4-alkylation over N1-alkylation is primarily governed by the significant difference in the nucleophilicity of the two nitrogen atoms. The lone pair of electrons on the N1 amide nitrogen is involved in resonance with the carbonyl group, rendering it substantially less available for nucleophilic attack. Standard alkylation conditions are therefore highly unlikely to result in alkylation at the N1 position.

Experimental Protocols

Two primary and robust methods for the selective N4-alkylation of this compound are presented below.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol is a straightforward and widely applicable method for introducing a variety of alkyl groups.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and K₂CO₃ in anhydrous DMF B Add alkyl halide dropwise at room temperature A->B C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor progress by TLC/LC-MS C->D E Cool, filter inorganic salts D->E F Concentrate filtrate E->F G Aqueous work-up (EtOAc/Water) F->G H Dry and concentrate organic layer G->H I Purify by flash chromatography H->I

Caption: Workflow for Direct N-Alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to create a stirrable suspension (approximately 0.2 M concentration).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Method 2: Reductive Amination

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde/ketone in anhydrous DCE B Stir at room temperature A->B C Add NaBH(OAc)₃ in portions B->C D Monitor progress by TLC/LC-MS C->D E Quench with saturated NaHCO₃ D->E F Extract with DCM E->F G Dry and concentrate organic layer F->G H Purify by flash chromatography G->H

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Characterization Data

The following table provides representative characterization data for the starting material and an example N-alkylated product. Actual values may vary slightly.

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl₃, 300 MHz) δ (ppm)13C NMR (CDCl₃, 75 MHz) δ (ppm)
This compoundC₁₀H₁₂N₂O176.227.40-7.25 (m, 5H), 4.58 (s, 1H), 3.56-3.31 (m, 2H), 3.19-3.05 (m, 2H), 1.99 (bs, 1H)168.5, 140.4, 129.3, 128.8, 128.4, 64.1, 47.7, 42.4
(S)-4-Benzyl-3-phenylpiperazin-2-oneC₁₇H₁₈N₂O266.347.55-7.21 (m, 10H), 4.08 (s, 1H), 3.75 (d, 1H, J=13.4 Hz), 3.17 (d, 1H, J=13.5 Hz), 3.15-3.03 (m, 2H), 2.58-2.54 (m, 1H)168.7, 139.7, 138.4, 129.5, 129.2, 128.8, 128.2, 127.7, 71.5, 59.3, 48.9, 46.9

Note: The characterization data for (S)-4-Benzyl-3-phenylpiperazin-2-one is adapted from a similar synthesis.[6]

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. For direct alkylation, a higher reaction temperature or the addition of a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange can be beneficial. For reductive amination, adding a small amount of acetic acid can catalyze iminium ion formation.

  • Low yield: Poor recovery can result from issues during the aqueous work-up, especially for more polar products. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

  • Purification challenges: The basic nature of the piperazine nitrogen can cause tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can improve separation.[7]

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the selective N4-alkylation of this compound. By leveraging the inherent difference in nucleophilicity between the two nitrogen atoms, high yields of the desired products can be achieved. These methodologies offer a versatile platform for the synthesis of novel piperazinone derivatives, enabling further exploration of this important scaffold in drug discovery and development programs.

References

  • Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-808.
  • U.S. Patent No. 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives.
  • European Patent No. EP 3414231 B1. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1455. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005). Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series, 1531, 012106. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2015). ACS Combinatorial Science, 17(10), 585-590. [Link]

  • Turaev, A. S., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12383-12443. [Link]

  • Chinese Patent No. CN108129404B. (2018). Synthesis method of chiral piperazinone derivative.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6895. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2021). Molecules, 26(15), 4485. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • German Patent No. DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
  • World Intellectual Property Organization. (2004). A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Application Notes and Protocols: Evaluating the Activity of (S)-3-Phenylpiperazin-2-one Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (S)-3-phenylpiperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This structural class has garnered significant interest in drug discovery due to its potential to interact with various biological targets, leading to therapeutic applications in oncology and neuroscience. This guide provides a comprehensive overview of relevant cell-based assays to characterize the activity of novel this compound derivatives, empowering researchers to elucidate their mechanism of action and advance promising candidates through the drug development pipeline.

The design of a robust screening cascade is paramount for the efficient evaluation of new chemical entities. This document outlines detailed protocols for a suite of cell-based assays, categorized by their potential therapeutic application, to provide a clear and logical workflow for researchers. The selection of these assays is based on the known biological activities of structurally related phenylpiperazine compounds, which have shown promise as both anti-cancer agents and modulators of neuronal function.

I. Oncological Applications: Targeting Cancer Cell Proliferation and Survival

Several studies have highlighted the potential of phenylpiperazine derivatives as anti-cancer agents, with some acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] The following assays are designed to assess the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cells, and to investigate their potential mechanism of action through EGFR inhibition.

A. Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anti-cancer potential of a compound is to determine its effect on cell viability and to quantify its cytotoxicity.[2][3] These assays provide fundamental information on the dose-dependent effects of the compounds on cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the compounds to the designated wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XA5494815.2
Derivative YA5494825.8
Derivative ZMCF-74812.5

Table 1: Example data table for summarizing MTT assay results.

B. Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[4][5] Many anti-cancer drugs exert their effects by inducing apoptosis. The following assays can be used to determine if the cytotoxic effects of this compound derivatives are mediated by the induction of apoptosis.

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[5]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Apoptosis_Detection_Workflow A Cancer Cell Culture B Treat with this compound Derivatives A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: - Live Cells (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) E->F EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Derivative Compound->EGFR Inhibition Neuronal_Receptor_Modulation_Workflow cluster_GABAA GABAA Receptor Modulation cluster_AMPA AMPA Receptor Modulation G1 HEK293 cells expressing GABAA receptors G2 Load with Voltage-Sensitive Dye G1->G2 G3 Add Test Compound G2->G3 G4 Stimulate with GABA G3->G4 G5 Measure Membrane Potential Change (FLIPR) G4->G5 A1 HEK293 cells expressing AMPA receptors A2 Load with Calcium-Sensitive Dye A1->A2 A3 Add Test Compound A2->A3 A4 Stimulate with Glutamate A3->A4 A5 Measure Calcium Influx A4->A5

Sources

Application Notes & Protocols for the Analytical Characterization of Substituted Phenylpiperazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Phenylpiperazinones

Substituted phenylpiperazinones represent a significant class of compounds with diverse pharmacological activities, frequently encountered in drug discovery and, notably, in the ever-evolving landscape of new psychoactive substances (NPS). Their structural complexity, which includes a chiral center, a piperazinone ring, and a substituted phenyl moiety, necessitates a multi-faceted analytical approach for unambiguous identification, quantification, and structural elucidation. The subtle variations in substitution patterns on the phenyl ring can dramatically alter their biological effects, making precise characterization a matter of public health and regulatory importance.

This guide provides an in-depth exploration of the primary analytical techniques for characterizing these molecules. It is designed not as a rigid template, but as a strategic guide, explaining the causality behind experimental choices to empower researchers to develop and validate robust analytical methods. We will delve into the orthogonal and complementary nature of chromatographic, spectrometric, and spectroscopic methods, presenting a holistic workflow for comprehensive characterization.

A Strategic Workflow for Characterization

The complete analytical characterization of a substituted phenylpiperazinone, whether a novel pharmaceutical candidate or a seized NPS, follows a logical progression. The initial steps typically involve separation and preliminary identification, followed by definitive structural confirmation and quantification. Each technique provides a unique piece of the puzzle, and their combined power offers a self-validating analytical system.

G cluster_0 Sample Preparation cluster_2 Structural Elucidation Sample Sample Matrix (e.g., Plasma, Seized Powder) Prep Extraction / Clean-up (LLE, SPE, Protein Ppt.) Sample->Prep LCMS LC-MS/MS (Separation, ID, Quantification) Prep->LCMS Primary Path GCMS GC-MS (Volatile Analytes, ID) Prep->GCMS Alternative/Complementary NMR NMR Spectroscopy (Connectivity, Stereochemistry) LCMS->NMR Isolate for Confirmation GCMS->NMR XRAY X-Ray Crystallography (Absolute Structure) NMR->XRAY For Absolute Configuration

Caption: Integrated workflow for phenylpiperazinone characterization.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Cornerstone of Analysis

LC-MS/MS is the premier technique for the detection and quantification of substituted phenylpiperazinones in complex matrices due to its exceptional sensitivity, selectivity, and applicability to non-volatile compounds.

Expertise & Experience: The "Why" Behind the Method
  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. Phenylpiperazinones are basic compounds containing nitrogen atoms that are readily protonated. A C18 (octadecyl) column is the most common stationary phase because it effectively retains these moderately non-polar compounds through hydrophobic interactions.[1][2] The use of a mobile phase with a low pH (e.g., containing 0.1% formic acid) serves a dual purpose: it ensures the analytes are in their protonated, ionic form, which improves peak shape for basic compounds on silica-based columns, and it facilitates efficient electrospray ionization.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is universally employed.[4][5] The piperazine nitrogen atoms are easily protonated in the ESI source, leading to the formation of abundant protonated molecules [M+H]+. ESI is a "soft" ionization technique, meaning it minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[5]

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantification.[6] In MRM, the first quadrupole selects the precursor ion (the [M+H]+ of the target analyte), which is then fragmented in the collision cell (the second quadrupole). The third quadrupole selects specific, characteristic product ions. This two-stage filtering process drastically reduces chemical noise and allows for reliable quantification even at trace levels.[6]

Experimental Protocol: Quantitative Analysis of a Phenylpiperazinone in Plasma

Objective: To quantify 1-(3-chlorophenyl)piperazinone (mCPP) in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., mCPP-d8).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[7]

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[7]

    • Injection Volume: 5 µL.[3]

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • MRM Transitions:

      • mCPP: Precursor ion m/z 197.2 → Product ions m/z 118.1, 154.0.[6][8]

      • Internal Standard (mCPP-d8): Adjust m/z values accordingly.

  • Method Validation:

    • The method must be validated according to regulatory guidelines such as those from the FDA (ICH M10).[9][10][11]

    • Validation parameters include linearity (typically over a range of 0.2 to 60 ng/mL for mCPP), accuracy, precision (intra- and inter-day), selectivity, matrix effect, and stability.[6]

Data Presentation: LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ions (m/z) for MRMTypical Collision Energy (eV)
1-(3-chlorophenyl)piperazine (mCPP)197.2118.1, 154.0[6][8]20-35
1-(3-trifluoromethylphenyl)piperazine (TFMPP)231.1188.0, 174.0[8]20-35
1-(4-methoxyphenyl)piperazine (MeOPP)193.1150.0, 135.0, 120.0[12]15-30

II. Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is a powerful tool for the analysis of phenylpiperazinones, particularly for profiling impurities or in forensic settings. However, it requires a critical sample preparation step: derivatization.

Expertise & Experience: The "Why" Behind the Method
  • The Need for Derivatization: Phenylpiperazinones contain a secondary amine (-NH) group, which is polar and capable of hydrogen bonding. This leads to poor peak shape (tailing), low volatility, and potential thermal degradation in the hot GC injection port.[13] Derivatization chemically modifies this functional group, replacing the active hydrogen with a non-polar group. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity.[13][14]

  • Choice of Reagent: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent. It reacts readily with the secondary amine to form a stable, volatile trifluoroacetyl derivative.[13][14]

  • Fragmentation: Electron Ionization (EI) is the standard ionization source for GC-MS. It is a high-energy ("hard") technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum is a characteristic "fingerprint" that can be compared to spectral libraries for identification. Common fragmentation pathways for phenylpiperazines involve cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and phenyl rings.[8][15] However, it's crucial to note that regioisomers (e.g., 2-TFMPP, 3-TFMPP, and 4-TFMPP) often produce nearly identical mass spectra, making their differentiation by MS alone impossible.[16] Chromatographic separation is therefore essential.

Experimental Protocol: GC-MS Analysis of TFMPP

Objective: To identify 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in a seized powder.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the powder in 1 mL of ethyl acetate.

    • Transfer 100 µL of this solution to a 2 mL micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[14]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[14]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[14]

  • GC-MS Conditions:

    • GC System: Standard Gas Chromatograph.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 12°C/min to 280°C and hold for 5 mins.[17]

    • MS System: Quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

G Start Phenylpiperazinone (Polar, Non-volatile) Deriv Add Derivatizing Agent (e.g., TFAA) Start->Deriv Heat Heat (e.g., 70°C, 30 min) Deriv->Heat Result Derivatized Phenylpiperazinone (Non-polar, Volatile) Heat->Result Analysis Inject into GC-MS Result->Analysis

Caption: GC-MS derivatization workflow for phenylpiperazinones.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of substituted phenylpiperazinones. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

Expertise & Experience: The "Why" Behind the Method
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key diagnostic signals include the aromatic protons (typically δ 6.5-8.0 ppm), whose splitting patterns reveal the substitution pattern on the phenyl ring, and the aliphatic protons of the piperazinone ring.[18][19]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's functional group (e.g., C=O, aromatic C, aliphatic C).[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule.

  • Dynamic NMR: The piperazine ring can exist in different conformations (e.g., chair, boat), and rotation around the amide C-N bond can be restricted. This can lead to the appearance of multiple sets of signals in the NMR spectrum at room temperature.[18][20] Variable temperature (VT) NMR studies can be used to study these dynamic processes and determine the energy barriers for interconversion.[18][20]

Data Presentation: Representative ¹H NMR Chemical Shifts
Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 8.0d, t, dd, m
Piperazinone -CH₂- (adjacent to N-phenyl)3.0 - 3.5t, m
Piperazinone -CH₂- (adjacent to C=O)3.5 - 4.0t, m
Substituent Protons (e.g., -OCH₃)3.7 - 3.9s

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern.[18]

IV. X-Ray Crystallography: The Ultimate Structural Confirmation

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers. It is the gold standard for structural proof.

Expertise & Experience: The "Why" Behind the Method

The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing this pattern, a precise 3D model of the molecule can be generated, providing exact bond lengths, bond angles, and conformational details. For substituted phenylpiperazinones, X-ray crystallography has confirmed that the piperazine ring typically adopts a chair conformation with the substituted phenyl group in an equatorial position to minimize steric hindrance.[21][22][23]

Data Presentation: Crystallographic Data for N-(4-methoxyphenyl)piperazine (MeOPP)
ParameterValueReference
Crystal SystemOrthorhombic[24]
Space GroupP n a 2₁[24]
a (Å)6.9683[24]
b (Å)7.9683[24]
c (Å)18.975[24]
ConformationPiperazine ring: Chair; Phenyl group: Equatorial[21][22]

Conclusion: A Synergistic and Self-Validating Approach

The characterization of substituted phenylpiperazinones is not reliant on a single technique but on the synergistic application of several orthogonal methods. LC-MS/MS provides the initial identification and robust quantification. GC-MS offers a complementary separation and identification method, especially after derivatization. NMR spectroscopy delivers the complete structural map of connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By integrating these techniques, researchers can build a comprehensive and self-validating data package, ensuring the highest level of scientific integrity and trustworthiness in their findings.

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Application of (S)-3-Phenylpiperazin-2-one in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazinone Scaffold in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target.[4][5] These initial, low-affinity interactions are then optimized through structure-guided chemistry to yield potent, drug-like candidates.[5][6] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[1]

Within the vast landscape of chemical scaffolds, the piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[7][8][9] Its prevalence stems from its unique physicochemical properties, including its ability to improve solubility and bioavailability, and its synthetic tractability, which allows for facile derivatization.[7][9] The chiral lactam, (S)-3-Phenylpiperazin-2-one, represents a particularly attractive fragment. It combines the favorable properties of the piperazine core with a defined three-dimensional structure and a phenyl group that can serve as a vector for interaction with protein targets. This application note provides a detailed guide for researchers on the strategic application of this compound in FBDD campaigns, from initial screening to hit-to-lead optimization.

The Profile of this compound as a Premier Fragment

A successful FBDD campaign begins with a high-quality fragment library.[1] this compound exhibits several key characteristics that make it an exemplary fragment candidate, aligning well with the widely accepted "Rule of Three".[5]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 176.21 g/mol ≤ 300 DaEnsures efficient exploration of chemical space and provides ample room for molecular weight increase during optimization.[5]
cLogP ~0.6≤ 3Indicates good aqueous solubility, which is crucial for biophysical screening assays and reduces the risk of non-specific binding.[10]
Hydrogen Bond Donors 2≤ 3Provides specific interaction points with the target protein, contributing to binding affinity and selectivity.[10]
Hydrogen Bond Acceptors 2≤ 2Offers additional points for hydrogen bonding, enhancing the potential for high-quality interactions.[10]
Rotatable Bonds 1≤ 3The semi-rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency.[10]

The defined stereochemistry of the (S)-enantiomer is critical, as biological targets are chiral, and stereospecific interactions are paramount for achieving potency and selectivity.[11] Furthermore, the piperazinone core offers multiple, synthetically accessible vectors for chemical elaboration, a crucial feature for the subsequent hit-to-lead optimization phase.[12]

Experimental Workflow: From Fragment Screening to Hit Validation

The successful identification of fragments that bind to a target of interest requires sensitive biophysical techniques capable of detecting weak interactions.[13][14][15] An integrated, multi-platform approach is recommended to ensure the robustness of the identified hits and to filter out false positives.[13]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library (this compound) B High-Throughput Biophysical Screen (e.g., SPR, Thermal Shift) A->B C Orthogonal Biophysical Method (e.g., NMR, ITC) B->C Initial Hits D High-Resolution Structural Biology (X-ray Crystallography, Cryo-EM) C->D Confirmed Binders E Structure-Guided Medicinal Chemistry (Fragment Growing, Linking) D->E Binding Mode F Potent Lead Compounds E->F

Caption: Integrated workflow for the application of this compound in FBDD.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[16][17]

Objective: To identify initial hits of this compound binding to the target protein.

Materials:

  • Purified target protein (>95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+) with 1-5% DMSO

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. Due to the expected weak affinity of fragments, a high concentration range is necessary (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

    • Hits are typically classified as fragments showing a reproducible and concentration-dependent binding response, with KD values in the µM to mM range.[3]

Protocol 2: Hit Validation using NMR Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful for validating hits from primary screens as they directly observe the binding of the ligand to the protein in solution.[14]

Objective: To confirm the binding of this compound to the target protein and gain initial structural insights.

Materials:

  • Target protein solution (e.g., 10-50 µM in a deuterated buffer)

  • This compound stock solution

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1: Target protein with this compound (e.g., 20 µM protein, 1 mM fragment).

      • Sample 2 (Control): this compound alone at the same concentration.

  • STD NMR Experiment:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's proton signals.

    • For the protein-fragment sample, acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the bound fragment.

    • The on-resonance irradiation should be set to a region where only protein signals are present (e.g., -1 ppm), and the off-resonance irradiation to a region devoid of any signals (e.g., 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding.

    • The relative intensities of the STD signals can provide information about which part of the fragment is most closely interacting with the protein.

Hit-to-Lead Optimization: Evolving the Fragment Core

Once a fragment hit like this compound is validated and its binding mode is elucidated by X-ray crystallography or Cryo-EM, the hit-to-lead phase begins.[6] The goal is to increase potency and selectivity while maintaining favorable physicochemical properties. The synthetic tractability of the piperazinone scaffold is a significant advantage here.

Two primary strategies for fragment evolution are fragment growing and fragment linking .[2]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound (µM - mM affinity) B Fragment Growing: Extend from N1 or N4 position into adjacent pockets A->B C Fragment Linking: Connect to another fragment binding in a nearby site A->C D Optimized Lead (nM affinity) Improved Potency & Selectivity B->D C->D

Caption: Strategies for hit-to-lead optimization of the this compound fragment.

  • Fragment Growing: This involves adding chemical functionality to the fragment core to engage with adjacent pockets on the protein surface. For this compound, the secondary amine at the N4 position is an ideal point for derivatization. For instance, if structural data reveals a nearby hydrophobic pocket, alkyl or aryl groups can be introduced. If a hydrogen bond donor/acceptor is required, appropriate functional groups can be appended.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity due to avidity effects.[18] The N4 position of the piperazinone can serve as an attachment point for such a linker.

Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, play a crucial role in guiding the design of new analogs by predicting their binding affinity and orientation.[19][20][21][22]

Conclusion and Future Perspectives

This compound represents a high-value fragment for FBDD campaigns targeting a wide range of protein classes. Its adherence to the "Rule of Three," defined stereochemistry, and synthetic versatility make it an excellent starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively integrate this promising scaffold into their drug discovery programs. As biophysical techniques and computational tools continue to advance, the systematic application of well-characterized fragments like this compound will undoubtedly accelerate the discovery of next-generation medicines.[5]

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Application Notes and Protocols: Selective Reduction of the Lactam in (S)-3-Phenylpiperazin-2-one to (S)-3-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Phenylpiperazine

(S)-3-Phenylpiperazine is a chiral diamine that serves as a crucial building block in the synthesis of numerous pharmacologically active compounds. Its rigid, stereochemically defined structure is a key feature in molecules designed to interact with specific biological targets. A notable application is in the synthesis of certain antidepressants and other central nervous system (CNS) agents. The direct synthesis of (S)-3-phenylpiperazine can be challenging, and a common and effective strategy involves the stereoselective synthesis of the corresponding lactam, (S)-3-phenylpiperazin-2-one, followed by its reduction.

The reduction of the amide bond within the lactam ring presents a significant chemical challenge. The carbonyl group of an amide is less electrophilic than that of a ketone or an ester due to the resonance delocalization of the nitrogen lone pair. Consequently, powerful reducing agents are required to achieve this transformation. This document provides detailed protocols and the underlying chemical principles for the effective reduction of this compound, with a focus on methods that preserve the critical stereochemistry at the C3 position.

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including the typically unreactive amide bond.[1][2][3] Its high reactivity necessitates careful handling under anhydrous conditions.[4][5][6]

Expertise & Experience: The Rationale Behind the LAH Protocol

The choice of LAH is dictated by its sheer power. The Al-H bond is highly polarized, rendering the hydride ion (H⁻) exceptionally nucleophilic. The reaction mechanism involves the initial nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the lactam.[1][2] The resulting tetrahedral intermediate is stabilized by coordination to the Lewis acidic aluminum. Subsequent steps involve the elimination of the oxygen atom, facilitated by the formation of strong Al-O bonds, ultimately leading to the desired amine.[2][3]

An inert atmosphere (nitrogen or argon) is non-negotiable, as LAH reacts violently with water and can ignite in moist air.[4][5] Tetrahydrofuran (THF) is a common solvent choice due to its ability to solvate LAH and its relatively high boiling point, which allows for refluxing conditions to drive the reaction to completion. The workup procedure, often a Fieser workup, is critical for safely quenching the excess LAH and precipitating the aluminum salts for easy removal by filtration.[7][8]

Experimental Protocol: LAH Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 15% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel or solid addition funnel.

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus and flame-dry it under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: In the three-neck flask, suspend lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the lactam) in anhydrous THF (approx. 10 mL per gram of LAH).[7][8] Stir the suspension under inert gas.

  • Substrate Addition: Dissolve this compound (1.0 molar equivalent) in anhydrous THF (approx. 15-20 mL per gram of lactam). Transfer this solution to the dropping funnel.

  • Reaction: Cool the LAH suspension in an ice bath to 0 °C. Add the lactam solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 15 °C.[7][8]

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Fieser Method): After the reaction is complete (disappearance of starting material), cool the mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[7][8]

  • Isolation: Allow the resulting slurry to warm to room temperature and stir vigorously for 30 minutes. Filter the mixture through a pad of Celite or a coarse fritted funnel, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-3-Phenylpiperazine. The crude product can be further purified by column chromatography or crystallization if necessary.

Data Summary: LAH Reduction
ParameterValue/ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce the stable amide bond.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for LAH and substrate; allows for reflux.
Temperature 0 °C (addition), then refluxControls initial exotherm, then provides energy to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)LAH is highly reactive with water and moisture.[4][5]
Workup Fieser Method (H₂O, NaOH(aq), H₂O)Safely quenches excess LAH and generates filterable aluminum salts.[7][8]
Typical Yield >80% (reported for similar systems)High efficiency of the reducing agent.
Visualization: LAH Reduction Mechanism

LAH_Reduction cluster_reaction Reaction Pathway Lactam This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Coordinated to Aluminum) Lactam->Tetrahedral_Intermediate 1. Hydride Attack LAH LiAlH₄ Iminium_Ion Iminium Ion Intermediate Tetrahedral_Intermediate->Iminium_Ion 2. Elimination of O-Al Product (S)-3-Phenylpiperazine Iminium_Ion->Product 3. Second Hydride Attack Al_Salts Aluminum Salts

Caption: Generalized mechanism for the LAH reduction of a lactam.

Method 2: Reduction using Borane Complexes

Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of amides and lactams.[9][10] Borane is an electrophilic reducing agent, contrasting with the nucleophilic nature of LAH.[10] This difference in reactivity can offer advantages in terms of functional group tolerance.

Expertise & Experience: The Rationale Behind the Borane Protocol

The mechanism of borane reduction involves the initial coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen.[9] This coordination activates the carbonyl carbon towards hydride transfer. The reaction proceeds through a series of intermediates, ultimately cleaving the C-O bond. A key feature of borane reductions of amides is that the final product is an amine-borane complex, which must be hydrolyzed (typically with acid) to liberate the free amine.[9]

Borane complexes are generally less reactive than LAH, which can be an advantage when other reducible functional groups are present in the molecule. However, boranes will reduce carboxylic acids and alkenes.[9] The choice between BH₃·THF and BH₃·SMe₂ often comes down to practicality; BH₃·SMe₂ is more stable for storage but releases volatile and odorous dimethyl sulfide.[10]

Experimental Protocol: Borane Reduction

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, e.g., 6M)

  • Sodium hydroxide (NaOH, e.g., 10M)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble and flame-dry the reaction apparatus under an inert atmosphere.

  • Substrate Addition: To the flask, add this compound (1.0 molar equivalent) and dissolve it in anhydrous THF (approx. 20 mL per gram of lactam).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (2.0 to 3.0 molar equivalents) via syringe or dropping funnel. Effervescence (hydrogen evolution) may be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C. Slowly and carefully add 6M HCl to quench the excess borane and hydrolyze the amine-borane complex. This step is exothermic and will generate hydrogen gas. Continue adding acid until the solution is acidic (pH ~1-2).

  • Hydrolysis: Heat the acidic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the amine-borane complex.

  • Isolation: Cool the mixture to room temperature. Basify the aqueous solution by the slow addition of concentrated NaOH solution until the pH is >12.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-Phenylpiperazine. Further purification can be performed if necessary.

Data Summary: Borane Reduction
ParameterValue/ConditionRationale
Reducing Agent Borane-THF Complex (BH₃·THF)Electrophilic reducing agent, good for amides.[9][10]
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for borane reductions.
Temperature 0 °C (addition), then refluxControls initial reaction, then provides energy for reduction.
Atmosphere Inert (Nitrogen or Argon)Borane reacts with moisture.
Workup Acidic hydrolysis, then basificationRequired to break the stable amine-borane complex.[9]
Typical Yield 70-90%Generally good yields, though may require longer reaction times than LAH.
Visualization: Borane Reduction Workflow

Borane_Workflow Start Dissolve Lactam in Anhydrous THF Add_Borane Add BH₃·THF at 0 °C Start->Add_Borane Under N₂ Reflux Heat to Reflux (6-12h) Add_Borane->Reflux Cool_Quench Cool to 0 °C & Quench with HCl Reflux->Cool_Quench Reaction Complete Hydrolyze Reflux with Acid (1-2h) Cool_Quench->Hydrolyze Forms Amine-Borane Complex Basify Basify with NaOH Hydrolyze->Basify Liberates Free Amine Extract Extract with Organic Solvent Basify->Extract Purify Dry and Concentrate Extract->Purify Product (S)-3-Phenylpiperazine Purify->Product

Caption: Step-by-step workflow for the borane reduction of this compound.

Alternative Methods and Considerations

While LAH and borane are the most common and robust reagents for this transformation, other methods exist, though they may be less general.

  • Catalytic Hydrogenation: The reduction of amides by catalytic hydrogenation is challenging and requires harsh conditions (high pressure, high temperature) and specific catalysts, such as ruthenium-based systems.[11] This method is generally less practical for laboratory-scale synthesis compared to hydride reductions.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful, sterically hindered reducing agent. While it is well-known for the partial reduction of esters to aldehydes and lactones to lactols at low temperatures (-78 °C), it can fully reduce amides under more forcing conditions (e.g., elevated temperatures).[12][13][14] However, controlling the extent of reduction can be difficult, and for a complete reduction to the amine, LAH or borane are typically more reliable choices.

Safety and Handling: A Critical Overview

  • Lithium Aluminum Hydride (LAH): LAH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[4][5] It can ignite spontaneously in moist air or from friction.[4]

    • Handling: Always handle LAH in a fume hood or glovebox under an inert atmosphere.[4][6] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[4][5] Use plastic or ceramic spatulas for transfer to avoid sparks.[15]

    • Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, or soda-acid extinguishers. [4]

    • Quenching: Quenching of LAH, both in the reaction vessel and on any contaminated equipment, must be done slowly and carefully at low temperatures to control the exothermic reaction and hydrogen evolution.[6]

  • Borane Complexes (BH₃·THF): Borane solutions are flammable and can release hydrogen gas upon contact with water or acidic conditions. Concentrated solutions of BH₃·THF can have a significant headspace pressure of diborane (B₂H₆), which is a toxic gas.[9]

    • Handling: Handle in a well-ventilated fume hood. Avoid contact with water and moisture.

    • Quenching: The quenching process with acid is exothermic and produces hydrogen gas. It must be performed slowly and with cooling.

Conclusion

The reduction of this compound to (S)-3-Phenylpiperazine is a key transformation for accessing important pharmaceutical intermediates. Both Lithium Aluminum Hydride and Borane complexes are highly effective reagents for this purpose. LAH offers high reactivity and potentially shorter reaction times, but demands stringent safety protocols. Borane provides a slightly milder alternative that may offer better tolerance to other functional groups but requires an additional acidic workup step to liberate the final product. The choice of reagent will depend on the scale of the reaction, the available equipment, and the specific requirements of the overall synthetic route. Adherence to the detailed protocols and safety precautions outlined in this document is paramount for a successful and safe experimental outcome.

References

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  • Sigma-Aldrich. (n.d.).
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  • Yan, N., & Norton, J. R. (2019). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Yan, N., & Norton, J. R. (2019).
  • Dr. Richard Musgrave. (2017, March 14). Lactone Reduction with Lithium Aluminum Hydride. YouTube.
  • Slideshare. (n.d.). 2. LiAlH4 | PPT.
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  • Kim, J., Park, Y., & Chang, S. (2018).
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Use of (S)-3-Phenylpiperazin-2-one in synthesizing ligands for serotonin receptors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of (S)-3-Phenylpiperazin-2-one in the Synthesis of High-Affinity Ligands for Serotonin Receptors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the this compound Scaffold

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems.[1][2] Ligands targeting these receptors are crucial for treating a spectrum of CNS disorders, including depression, anxiety, psychosis, and migraines.[3] Within the vast chemical space of serotonergic agents, the arylpiperazine moiety has emerged as a privileged scaffold, forming the core of numerous approved drugs like buspirone, aripiprazole, and ziprasidone.[3][4]

The six-membered piperazine ring offers an ideal combination of structural rigidity and synthetic tractability. Its two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors/donors, which can enhance aqueous solubility and bioavailability—key attributes for CNS drug candidates.[5][6]

This guide focuses on a specific, high-value chiral building block: This compound . The introduction of a chiral center and a lactam function offers three distinct strategic advantages for drug design:

  • Stereochemical Control: Chirality is fundamental to molecular recognition. The (S)-configuration at the C3 position pre-organizes the phenyl group in a specific three-dimensional orientation. This is critical for achieving selective and high-affinity interactions with the chiral binding pockets of G protein-coupled receptors (GPCRs) like the serotonin receptors.[7]

  • Restricted Conformation: The endocyclic amide (lactam) within the piperazinone ring reduces the conformational flexibility compared to a simple piperazine. This conformational constraint can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to the receptor and potentially increasing affinity and selectivity.

  • Synthetic Versatility: The two nitrogen atoms (N1 and N4) of the piperazinone core serve as versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The secondary amine at N4 is readily alkylated to introduce various linker and terminal pharmacophore groups, while the amide at N1 can also be modified.

These attributes make this compound an exceptional starting point for generating libraries of novel, potent, and selective serotonin receptor ligands.

Part 1: Synthetic Strategy & Core Protocols

The primary synthetic route for elaborating the this compound scaffold involves the functionalization of the secondary amine at the N4 position. This is typically achieved via nucleophilic substitution with a suitable electrophile, often a long-chain alkyl halide connected to a terminal aryl or heteroaryl group, a common feature in "long-chain arylpiperazine" drugs.[4][8]

Workflow for Ligand Synthesis

The overall process can be visualized as a modular assembly, allowing for systematic variation of each component to optimize the pharmacological profile.

G cluster_0 Scaffold Preparation cluster_1 Key Reaction cluster_2 Building Blocks cluster_3 Purification & Analysis cluster_4 Final Product Scaffold This compound (Chiral Core) Reaction N4-Alkylation (Nucleophilic Substitution) Scaffold->Reaction Base (e.g., K2CO3) Solvent (e.g., ACN) Purification Column Chromatography & Spectroscopic Verification (NMR, MS) Reaction->Purification Crude Product Electrophile Linker-Terminal Group (e.g., X-(CH2)n-Ar) Electrophile->Reaction Final_Ligand Target Serotonin Ligand Purification->Final_Ligand Purified Compound

Caption: Modular workflow for synthesizing serotonin ligands from this compound.

Protocol 1.1: General Procedure for N4-Alkylation

This protocol describes a robust and widely applicable method for coupling the this compound core with various side chains. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Rationale: The reaction is a classic SN2 nucleophilic substitution. The secondary amine of the piperazinone is the nucleophile, and an alkyl halide serves as the electrophile. A non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is an effective and economical choice. Acetonitrile (ACN) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the reaction mechanism.[9][10] Refluxing provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) and the desired alkyl halide electrophile (e.g., 1-bromo-3-chloropropane, 1.2 eq.).

  • Solvent: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M with respect to the piperazinone.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of ACN.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N4-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Pharmacological Evaluation & Data Interpretation

Once synthesized, the novel ligands must be evaluated for their affinity and functional activity at various serotonin receptor subtypes. This is typically done through radioligand binding assays and functional assays.

Protocol 2.1: Radioligand Binding Assay for Receptor Affinity (Ki)

Rationale: This assay quantifies the affinity of a test compound for a specific receptor. It works on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the target receptor. The unlabeled test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Use membrane preparations from cell lines stably expressing the human cloned serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[4][11]

  • Assay Buffer: Prepare an appropriate incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing specific ions or inhibitors as required for the receptor subtype).

  • Reaction Mixture: In a 96-well plate, combine:

    • The membrane preparation (typically 10-20 µg of protein).

    • A fixed concentration of the specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

    • Varying concentrations of the synthesized test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), separating the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting Affinity Data

The affinity (Ki) values determine the potency of the ligand at different receptors. By comparing Ki values across multiple receptor subtypes, a selectivity profile can be established. Lower Ki values indicate higher affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Arylpiperazine Ligands (Data synthesized from multiple sources for illustrative purposes)

Compound IDScaffold Moiety5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₇ (Ki, nM)D₂ (Ki, nM)Reference
Ligand A 2-Methoxyphenylpiperazine23.939.445.0>1000[4]
Ligand B Bipyridylpiperazine41.531542.5300[4]
Ligand C Naphthylpiperazine1.11509055[12][13]
Ligand D 3-Chlorophenylpiperazine15.28.525.618.9[10][11]

This table illustrates how modifications to the arylpiperazine structure can tune the affinity and selectivity profile. For example, Ligand A shows good affinity for multiple 5-HT receptors with poor affinity for the dopamine D₂ receptor, suggesting a selective serotonergic profile.

Part 3: Understanding the Molecular Mechanism

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular signaling events. Most 5-HT receptors, with the exception of the ionotropic 5-HT₃ receptor, are GPCRs that couple to different G proteins (Gαs, Gαi/o, Gαq/11) to produce their physiological effects.[1][14]

  • 5-HT₁ Family (e.g., 5-HT₁ₐ): Typically couple to Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]

  • 5-HT₂ Family (e.g., 5-HT₂ₐ): Primarily couple to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular Ca²⁺ and activation of protein kinase C (PKC).[15]

  • 5-HT₄, 5-HT₆, 5-HT₇ Families: These receptors couple to Gαs, which stimulates adenylyl cyclase and increases intracellular cAMP levels.

Signaling Pathway Diagram

The diagram below illustrates the divergent signaling pathways activated by different families of serotonin receptors.

G cluster_receptor Serotonin Receptors (GPCRs) cluster_gprotein G Proteins cluster_effector Primary Effectors cluster_secondmessenger Second Messengers R_1A 5-HT1A G_i Gαi/o R_1A->G_i R_2A 5-HT2A G_q Gαq/11 R_2A->G_q R_7 5-HT7 G_s Gαs R_7->G_s AC Adenylyl Cyclase G_i->AC Inhibits PLC Phospholipase C (PLC) G_q->PLC Activates G_s->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC

Caption: Major signaling pathways for Gαi, Gαq, and Gαs coupled serotonin receptors.

Conclusion

This compound is a highly valuable chiral scaffold for the discovery of novel serotonin receptor ligands. Its inherent stereochemistry and conformationally restricted nature provide a solid foundation for designing molecules with high affinity and selectivity. The synthetic protocols outlined herein offer a robust framework for creating diverse chemical libraries, while the pharmacological assays provide the means to characterize their biological activity. By integrating rational design, efficient synthesis, and thorough pharmacological evaluation, researchers can leverage this powerful building block to develop next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The classification and their signal pathways of 5-HT receptor subtypes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tyagi, A., et al. (2016). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. Available from: [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Serotonin Receptors. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

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  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2007). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. (1998). Journal of Medicinal Chemistry. Available from: [Link]

  • Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. (2000). Journal of Medicinal Chemistry. Available from: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Pharmaceuticals. Available from: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethylated Analogue. (2022). Molecules. Available from: [Link]

  • Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. (2006). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). Journal of Medicinal Chemistry. Available from: [Link]

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). Molecules. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2021). Molecules. Available from: [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). European Neuropsychopharmacology. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Available from: [Link]

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  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Enantioselectivity of (S)-3-Phenylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Phenylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable chiral intermediate. As a key structural motif in various pharmacologically active compounds, the efficient and stereocontrolled synthesis of this compound is of critical importance.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common experimental hurdles, and offer field-tested strategies to optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of enantiopure this compound primarily follows three strategic pathways. The choice of strategy depends on factors such as available starting materials, required scale, and the desired level of enantiomeric purity.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-phenylglycine or other L-amino acid derivatives, to construct the piperazinone ring, transferring the existing stereochemistry to the final product.[1]

  • Asymmetric Synthesis: This strategy involves the creation of the chiral center during the reaction using a chiral catalyst, ligand, or auxiliary. Modern methods, such as palladium-catalyzed asymmetric reactions, offer direct access to the enantiopure product.[2]

  • Chiral Resolution: In this classical approach, the racemic mixture of 3-Phenylpiperazin-2-one is synthesized first and then the enantiomers are separated. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.

Synthetic_Strategies Figure 1. Primary Synthetic Routes to this compound cluster_start Achiral Starting Materials cluster_chiral Chiral Inputs cluster_process Core Processes cluster_end Products A e.g., Ethylenediamine, α-Halo Phenylacetate P1 Racemic Synthesis (Cyclization) A->P1 P3 Asymmetric Synthesis A->P3 Alkene/Amine Precursors B Chiral Pool (e.g., L-Phenylglycine) P4 Diastereoselective Cyclization B->P4 C Chiral Catalyst or Auxiliary C->P3 Racemate (±)-3-Phenylpiperazin-2-one P1->Racemate P2 Chiral Resolution Final This compound P2->Final P3->Final P4->Final Racemate->P2 Resolving Agent Troubleshooting_Low_Yield Figure 2. Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check via TLC/HPLC) Start->Check_Completion Check_Side_Products Are significant side products visible? (Check NMR/LC-MS) Check_Completion->Check_Side_Products Yes Incomplete_Sol Solution: - Increase reaction time/temperature. - Check reagent stoichiometry & purity. - Use a more effective base/solvent. Check_Completion->Incomplete_Sol No Check_Workup Are there significant losses during workup/purification? Check_Side_Products->Check_Workup No Side_Product_Sol Solution: - Use high dilution to favor cyclization. - Use N-protecting group (e.g., Boc, Cbz) on one amine. - Lower temperature to reduce degradation. Check_Side_Products->Side_Product_Sol Yes Workup_Sol Solution: - Optimize pH for extraction. - Screen for better recrystallization solvents. - Check for product volatility or decomposition on silica. Check_Workup->Workup_Sol Yes Success Yield Improved Check_Workup->Success No Incomplete_Sol->Success Side_Product_Sol->Success Workup_Sol->Success

Sources

Overcoming racemization in chiral piperazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral piperazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges related to racemization through a series of practical, in-depth troubleshooting questions and validated protocols.

PART 1: Foundational Understanding & FAQs

This section addresses the fundamental principles of racemization in the context of piperazinone chemistry.

Q1: What is racemization, and why is it a critical issue in chiral piperazinone synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate or racemic mixture[1]. In the synthesis of chiral piperazinones, which are prevalent scaffolds in pharmaceuticals, maintaining a single enantiomeric form is often crucial for biological activity and safety. The loss of stereochemical purity at a key chiral center can lead to a dramatic decrease in therapeutic efficacy or the introduction of undesired off-target effects, making the prevention of racemization a paramount concern.

Q2: What is the primary chemical mechanism responsible for racemization during piperazinone synthesis?

A2: The most common pathway for racemization in this context is base-catalyzed epimerization . The α-proton to the carbonyl group on the piperazinone ring is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original (retained) and the opposite (inverted) enantiomer. Over time, this process can lead to a 1:1 racemic mixture.[2][3]

RacemizationMechanism cluster_forward cluster_backward Start Chiral Piperazinone (S-enantiomer) Enolate Planar, Achiral Enolate Intermediate Start->Enolate α-H abstraction Base Base (B:) Base->Start p1 Retained Retained Product (S-enantiomer) Enolate->Retained Reprotonation (si face) Inverted Inverted Product (R-enantiomer) Enolate->Inverted Reprotonation (re face) Racemate Racemic Mixture Retained->Racemate Inverted->Racemate

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: How can I detect and quantify racemization in my product?

A3: The most reliable methods for quantifying the enantiomeric excess (ee) of your chiral piperazinone are chiral chromatography techniques.

  • Supercritical Fluid Chromatography (SFC): Often the method of choice, SFC provides high resolution, fast analysis times, and is compatible with a wide range of chiral stationary phases (CSPs).[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a robust and widely used technique. A variety of polysaccharide-based and other CSPs are commercially available to separate enantiomers.[7][8]

Both techniques separate the two enantiomers into distinct peaks, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.

PART 2: Troubleshooting Guide - Reaction Parameters

This section provides direct answers to common experimental issues that lead to a loss of stereochemical integrity.

Q4: My reaction shows significant racemization. Could my choice of base be the cause?

A4: Absolutely. The choice of base is one of the most critical factors influencing racemization.[9] Strong, non-hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton, promoting the formation of the problematic enolate intermediate.[10][11]

Solution: Switch to a weaker or more sterically hindered base. The bulkier nature of these bases makes it more difficult for them to access the α-proton, thereby suppressing the rate of enolization relative to the desired reaction.[12]

BaseClassSteric HindranceTypical ApplicationRacemization Risk
Triethylamine (TEA)Tertiary AmineLowGeneral PurposeHigh
DIPEA (Hünig's base)Tertiary AmineModerateGeneral PurposeModerate to High
N-Methylmorpholine (NMM)Tertiary AmineModeratePeptide CouplingLow to Moderate [10]
2,4,6-Collidine (TMP)Tertiary AmineHighHindered SystemsLow [11][13]
Proton Sponge™DiamineHighNon-nucleophilicVery Low [12]
Q5: How does temperature affect the stereochemical integrity of my product?

A5: Higher reaction temperatures provide the necessary activation energy for side reactions, including the enolization process that leads to racemization.[2] Running a reaction at elevated temperatures, even if it accelerates the desired transformation, will almost always increase the rate of racemization. This is a common issue in microwave-assisted syntheses where temperatures can be high.[13]

Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is standard practice to start reactions involving sensitive chiral centers at 0 °C or even lower (e.g., -20 °C or -78 °C) and allow them to slowly warm to room temperature.[2][10] This minimizes the kinetic competency of the racemization pathway. A patent for chiral piperazinone synthesis specifically controls the temperature between -10 °C and 0 °C during a critical reductive amination step to preserve stereointegrity.[14]

Q6: Can the solvent system influence the degree of racemization?

A6: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially increasing its lifetime and the likelihood of racemization.[15] Conversely, less polar solvents may disfavor the formation of this charged intermediate.[10][16]

Solution: If your protocol allows, screen less polar solvents such as dichloromethane (DCM), toluene, or 2-methyltetrahydrofuran (2-MeTHF). In some cases, a mixture of solvents can provide an optimal balance of solubility and stereochemical control.[17] However, the effect can be system-dependent, so empirical screening is recommended.

TroubleshootingWorkflow Start High Racemization Detected in Product CheckBase Review Base Selection Start->CheckBase CheckTemp Review Reaction Temperature CheckSolvent Review Solvent System BaseStrong Is base strong or non-hindered? (e.g., TEA, DIPEA) CheckBase->BaseStrong TempHigh Is T > Room Temp or reaction time long? CheckTemp->TempHigh SolventPolar Is solvent polar aprotic? (e.g., DMF, DMSO) CheckSolvent->SolventPolar BaseStrong->CheckTemp No SwitchBase Action: Switch to hindered base (NMM, Collidine) BaseStrong->SwitchBase Yes TempHigh->CheckSolvent No LowerTemp Action: Lower temperature (start at 0°C) TempHigh->LowerTemp Yes SwitchSolvent Action: Screen less polar solvents (DCM, Toluene) SolventPolar->SwitchSolvent Yes End Racemization Minimized SolventPolar->End No SwitchBase->End LowerTemp->End SwitchSolvent->End

Caption: A troubleshooting workflow for diagnosing sources of racemization.

Q7: My starting material is an amino acid derivative. How do I prevent racemization during precursor synthesis?

A7: This is a critical upstream consideration often overlooked. If the stereocenter is set using an amino acid, racemization can occur during the activation and coupling steps required to build the piperazinone backbone. This is a well-studied problem in peptide synthesis.[18][19]

Solutions:

  • Choice of Coupling Reagent: Avoid coupling reagents known to cause racemization. Carbodiimides like DCC or EDC should always be used with a racemization-suppressing additive.[20]

    • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at preventing racemization.[10][20]

    • Uronium/Phosphonium Reagents: Reagents like HATU or PyBOP are generally very efficient but should still be used under optimized conditions, as some amino acids (like histidine or cysteine) are particularly prone to racemization even with these reagents.[11][18][21]

  • Protecting Groups: Ensure that the side chains of reactive amino acids (e.g., the imidazole of histidine) are appropriately protected. An unprotected side chain can sometimes catalyze epimerization.[22][23]

  • Minimize Pre-activation Time: Do not let the activated amino acid intermediate sit for extended periods before adding the amine coupling partner. The activated species is the one most susceptible to racemization.[10]

PART 3: Recommended Protocols

Protocol 1: Low-Racemization Piperazinone Cyclization

This protocol is designed for the intramolecular cyclization of a linear diamine ester precursor, a common final step in piperazinone synthesis, where the chiral center is α to the ester.

Materials:

  • Chiral diamine ester precursor (1.0 eq)

  • 2,4,6-Collidine (TMP) (2.0 - 3.0 eq)

  • Anhydrous Toluene or DCM

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diamine ester precursor (1.0 eq).

  • Dissolve the precursor in anhydrous toluene to a concentration of 0.05 - 0.1 M. A lower concentration can favor intramolecular cyclization over intermolecular polymerization.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 2,4,6-collidine (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). Avoid unnecessary heating.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove collidine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Crucially, analyze the enantiomeric excess (ee) of the purified product using chiral SFC or HPLC to validate the protocol's success.

PART 4: References

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science.

  • Kerkovius, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition.

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS.

  • Kerkovius, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS.

  • Kerkovius, K. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed.

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). MilliporeSigma.

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.

  • Preventing racemization of N-Tosyl-L-alanine during reactions. (2025). BenchChem.

  • Albericio, F., & El-Faham, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Mitsunobu, H., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Combi-Blocks.

  • Collins, J. M., & Collins, K. (2011). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

  • Ahlberg, P., & Berg, U. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica.

  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

  • Friscic, T., & Jones, W. (2008). Effect of solvent polarity in mechanochemistry: preparation of a conglomerate vs. racemate. Chemical Communications.

  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

  • McLaughlin, M., et al. (2011). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

  • Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. (2025). BenchChem.

  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. (2025). BenchChem.

  • Techniques to prevent racemization of arginine residues during peptide synthesis. (2025). BenchChem.

  • Pugniere, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Letters.

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020). Google Patents.

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Journal of Organic Chemistry.

  • Andersson, S. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. DiVA portal.

  • Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich.

  • Chen, J., & MacMillan, D. W. C. (2017). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.

  • Gunanathan, C., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition.

  • Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. (n.d.). Chromatography Today.

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.

  • Avoiding racemization during the synthesis of chiral piperidine acids. (2025). BenchChem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.

  • Cannazza, G., et al. (2002). On-line racemization by high-performance liquid chromatography. Journal of Chromatography A.

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube.

  • Pugniere, M., et al. (1987). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.

  • Scott, J. P., & Leighton, J. L. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Chemical Science.

  • Han, S., & Kim, Y. (2019). Epimerisation in Peptide Synthesis. MDPI.

  • Epimerization of Peptide. (n.d.). University of Tokyo.

  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry.

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society.

  • Han, S., & Kim, Y. (2019). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences.

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Technical Support Center: Optimization of Reaction Conditions for Piperazinone Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazinone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Piperazinones are core components in numerous pharmacologically active molecules, and their efficient synthesis is a critical step in many discovery and development programs.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data-driven optimization strategies to address common challenges encountered during the synthesis of piperazinone rings.

The Fundamentals: Understanding Piperazinone Cyclization

The formation of the piperazinone ring typically involves an intramolecular cyclization of a linear precursor. While numerous synthetic routes exist, a common strategy involves the formation of an amide bond between two nitrogen atoms separated by a two-carbon linker, with one nitrogen being part of a secondary amine that attacks an activated carbonyl group to form the lactam.

The diagram below illustrates a generalized mechanistic pathway for piperazinone formation from a diamine precursor.

cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A N-substituted Ethylenediamine C Linear Amide Precursor A->C Acylation B α-Haloacetyl Halide or Activated Ester B->C D Piperazinone Product C->D Intramolecular Nucleophilic Attack (Base-mediated)

Caption: Generalized workflow for piperazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the piperazinone ring? A1: The most prevalent methods include the cyclization of N-(2-aminoethyl)amino acid derivatives, intramolecular amination of α-haloamides derived from ethylenediamine, and reductive amination cascades involving glyoxylic acid and diamines.[4] More advanced one-pot and domino reactions, such as those involving Knoevenagel condensation followed by epoxidation and ring-opening cyclization, have also been developed for asymmetric synthesis.[5][6][7]

Q2: Why is N-protection often necessary for the diamine starting material? A2: When using a symmetrical diamine like ethylenediamine, both nitrogen atoms are nucleophilic. Without protection, the initial acylation step can lead to a mixture of mono-acylated, di-acylated, and unreacted starting material, significantly complicating purification and lowering the yield of the desired linear precursor for cyclization.[8][9] Using a mono-protected diamine, such as N-Boc-ethylenediamine, ensures regioselective acylation on the free primary amine.

Q3: What analytical techniques are best for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of the consumption of starting materials and the appearance of the product. For more quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it can clearly distinguish between starting materials, intermediates, the desired product, and any byproducts, confirming their identity by mass.[8][10]

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired Piperazinone

Q: My reaction shows complete consumption of the starting material, but the yield of the final cyclized product is very low. What are the likely causes?

A: This is a common and often multifaceted issue. The primary culprits are typically suboptimal reaction conditions for the cyclization step, catalyst deactivation (if applicable), or degradation of the product.

Troubleshooting Steps:

  • Re-evaluate Your Base: The intramolecular cyclization is often base-mediated. If the base is too weak, the deprotonation of the secondary amine/amide needed for cyclization will be inefficient. If it's too strong, it may promote side reactions or degradation.

    • Recommendation: Screen common inorganic bases like K₂CO₃ and Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Cesium carbonate is often effective in promoting cyclizations that are sluggish with other bases.[1]

  • Check Solvent and Temperature: The solvent plays a crucial role in reactant solubility and reaction rate. The temperature must be high enough to overcome the activation energy for cyclization but not so high that it causes decomposition.

    • Recommendation: Anhydrous polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dioxane are common choices.[1][8] If the reaction is stalling at a lower temperature (e.g., room temperature or 60 °C), consider increasing it incrementally to 80-110 °C while monitoring for product degradation by TLC or LC-MS.[1][8]

  • Ensure Anhydrous Conditions: Water can interfere with many organometallic catalysts and can also hydrolyze sensitive intermediates or the final product under certain pH and temperature conditions.

    • Recommendation: Use freshly dried solvents and ensure all glassware is oven- or flame-dried before use.[5] Run the reaction under an inert atmosphere (Nitrogen or Argon).

Issue 2: Significant Formation of Dimer or Polymer Byproducts

Q: I'm observing significant amounts of high-molecular-weight byproducts and a low yield of my target piperazinone. Why is this happening?

A: This indicates that an intermolecular reaction is outcompeting the desired intramolecular cyclization. This is particularly problematic when the concentration of the linear precursor is high.

Troubleshooting Steps:

  • Apply High-Dilution Principles: By significantly lowering the concentration of the reactant, you decrease the probability of two molecules finding each other in solution, thus favoring the intramolecular pathway.

    • Recommendation: Run the reaction at a lower concentration (e.g., 0.01–0.05 M). For critical reactions, consider using a syringe pump for the slow addition of the linear precursor to a heated solution of solvent and base. This maintains a constantly low concentration of the reactive species.

  • Re-examine the Precursor Structure: If the linear precursor has significant conformational rigidity that disfavors the formation of the six-membered ring, intermolecular reactions may become kinetically favorable. While this requires a redesign of the synthetic route, it's a critical consideration.

Issue 3: Reaction Stalls or Fails During Metal-Catalyzed Cyclization

Q: I am attempting a palladium-catalyzed cyclization (e.g., Buchwald-Hartwig amination) to form the piperazinone, but the reaction is not proceeding to completion. What should I check?

A: Metal-catalyzed reactions are highly sensitive to the purity of reagents and the specific combination of catalyst, ligand, and solvent.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich or sterically hindered substrates, a more sophisticated, bulky electron-rich ligand may be required.

    • Recommendation: Screen a panel of common palladium precursors and ligands. If a simple ligand like PPh₃ fails, consider more active ligands such as BINAP or RuPhos.[8]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities in the starting materials or solvent.

    • Recommendation: Ensure all reagents are pure and the solvent is thoroughly degassed before adding the catalyst. Running the reaction under a strict inert atmosphere is non-negotiable.

  • Solvent and Temperature: The optimal solvent and temperature are highly dependent on the specific catalyst-ligand system.

    • Recommendation: Toluene, dioxane, and THF are standard solvents for Buchwald-Hartwig reactions.[8] Temperatures typically range from 80-110 °C.[8]

Start Problem: Low Piperazinone Yield Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are Side Products (e.g., Dimers) Observed? A1_Yes->Q2 Sol_Stall Reaction conditions are not effective for activation. Solutions: 1. Increase Temperature. 2. Screen more active catalysts/ligands. 3. Verify reagent purity & anhydrous conditions. 4. Increase reaction time. A1_No->Sol_Stall A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_Dimer Intermolecular reaction is dominant. Solutions: 1. Use High-Dilution Conditions. 2. Slow addition of precursor via syringe pump. A2_Yes->Sol_Dimer Sol_Degradation Product may be degrading or cyclization is inefficient. Solutions: 1. Screen different bases (K₂CO₃, Cs₂CO₃). 2. Optimize temperature (try lower or higher). 3. Change solvent (ACN, DMF, Dioxane). A2_No->Sol_Degradation

Caption: Troubleshooting workflow for low piperazinone yield.

Key Parameter Optimization Tables

Systematic optimization is key to developing a robust protocol. The following tables summarize critical parameters and provide guidance for screening.

Table 1: Solvent Selection Guide

SolventTypeTypical Use CaseConsiderations
Acetonitrile (ACN) Polar AproticGeneral base-mediated cyclizations.[1]Good solvating power for many polar intermediates. Can be rigorously dried.
Toluene NonpolarPalladium-catalyzed reactions.[5][8]Excellent for high-temperature reactions. Must be degassed for catalytic cycles.
Dichloromethane (DCM) Polar AproticAcylation and protection steps at lower temperatures.[8]Low boiling point, not suitable for high-temp cyclizations.
N,N-Dimethylformamide (DMF) Polar AproticDifficult cyclizations requiring high temperatures.High boiling point. Can be difficult to remove completely. Must be high purity.
Tetrahydrofuran (THF) Polar AproticPalladium-catalyzed reactions, lithiation chemistry.[8][11]Can form peroxides; use freshly distilled or inhibitor-free solvent.

Table 2: Common Conditions for Base-Mediated Cyclization

BaseEquivalentsTemperature (°C)SolventNotes
K₂CO₃ 2 - 360 - 100ACN, DMFA standard, cost-effective choice for many cyclizations.[8]
Cs₂CO₃ 2 - 380 - 110ACN, TolueneMore effective for challenging cyclizations due to higher solubility and basicity.[1]
Triethylamine (TEA) 2 - 525 - 80DCM, ACNOrganic base, often used to scavenge acid generated in situ.
Sodium Hydride (NaH) 1.1 - 1.50 - 25THF, DMFStrong, non-nucleophilic base for deprotonating less acidic N-H bonds. Requires strict anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Piperazinone Synthesis via N-Acylation and Cyclization

This protocol describes a two-step sequence for synthesizing a piperazinone from a mono-Boc-protected ethylenediamine.

  • Step 1: N-Acylation

    • Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the diamine is consumed.

    • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude linear amide precursor.

  • Step 2: Deprotection and Cyclization

    • Dissolve the crude amide precursor from Step 1 in a suitable solvent such as dioxane containing 4M HCl.

    • Stir at room temperature for 2-4 hours until TLC/LC-MS confirms complete removal of the Boc group.

    • Concentrate the mixture to dryness under reduced pressure.

    • Dissolve the resulting amine hydrochloride salt in acetonitrile (0.1 M).

    • Add potassium carbonate (3.0 eq) and heat the mixture to reflux (approx. 82 °C) for 12-24 hours.

    • Monitor the reaction for the formation of the piperazinone product.

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired piperazinone.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: Use separate capillaries to spot the starting material (SM), any co-reagents (Co), and the reaction mixture (R) on the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 10% Methanol in DCM). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under UV light. If compounds are not UV-active, stain the plate using a suitable agent like ninhydrin (for amines) or potassium permanganate.[5]

  • Analyze: The disappearance of the starting material spot and the appearance of a new spot for the product in the reaction lane indicate that the reaction is progressing.

Workflow for Method Development

When developing a new piperazinone synthesis, a systematic approach is crucial. The following workflow provides a logical progression from initial attempts to a fully optimized procedure.

Start Define Synthetic Route (e.g., from linear precursor) Step1 Initial Test Reaction (Based on literature precedent) Start->Step1 Step2 Analyze Outcome (LC-MS, NMR of crude) Step1->Step2 Step3 Problem Identification Step2->Step3 Low Yield / Side Products Step5 Verify Optimized Conditions (Repeat on larger scale) Step2->Step5 High Yield & Purity Step4a Optimize Base & Solvent Step3->Step4a Inefficient Cyclization Step4b Optimize Temperature & Concentration Step3->Step4b Dimers / Degradation Step4c Screen Catalysts & Ligands (If applicable) Step3->Step4c Catalyst Failure Step4a->Step1 Re-run Step4b->Step1 Re-run Step4c->Step1 Re-run End Finalized Protocol Step5->End

Caption: Systematic workflow for optimizing a piperazinone cyclization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(10), 7888-7892. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Meninno, S., & Lattanzi, A. (2023). Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. Synfacts, 19(08), 0867. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Rossi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ResearchGate. (2016). Syntheses and transformations of piperazinone rings. A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • ResearchGate. (n.d.). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • National Center for Biotechnology Information. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

  • Google Patents. (n.d.). US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]_

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-3-Phenylpiperazin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-3-Phenylpiperazin-2-one and its structurally related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable chiral building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound and its derivatives. Each entry details the problem, its probable causes, and actionable solutions grounded in chemical principles.

Q1: My final product shows low enantiomeric excess (ee). How can I resolve the enantiomers and improve chiral purity?

Core Problem: Achieving high enantiomeric purity is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] Low ee can stem from racemization during the synthesis or workup, or from an incomplete chiral resolution.

Causality & Solution Pathways:

  • Racemization Risk: The proton alpha to the carbonyl group in the piperazin-2-one ring can be labile, especially under harsh basic or acidic conditions or at elevated temperatures. This can lead to racemization. A concise synthetic route is valuable, but racemization of the final product can sometimes occur.[4]

    • Solution: Re-evaluate your synthetic and workup conditions. Use milder bases (e.g., K₂CO₃ instead of NaH) and avoid prolonged exposure to high temperatures or strong acids/bases.[5] If racemization is unavoidable, a downstream resolution step is necessary.

  • Chiral Resolution Techniques:

    • Preparative Chiral HPLC/SFC: This is the most direct and often most effective method for separating enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for being faster and using less organic solvent.

      • Why it works: Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for separation.[3][6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for piperazine derivatives.

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperazinone with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

      • Why it works: The distinct three-dimensional arrangements of the diastereomeric salts lead to different crystal packing energies and solubilities in a given solvent system, enabling separation.

Protocol: Preparative Chiral HPLC Method Development
  • Analytical Scouting: Begin on an analytical scale (e.g., 4.6 mm ID column) to screen various CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and mobile phases.

  • Mobile Phase Selection: Start with a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol. The alcohol modifier is crucial as it interacts with the CSP and the analyte.

  • Additive Screening: For basic compounds like piperazinones, peak shape can be poor. Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to reduce peak tailing.

  • Optimization: Adjust the ratio of hexane to alcohol to optimize resolution and retention time. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Scale-Up: Once optimal conditions are found, scale the method to a preparative column (e.g., 20 mm ID or larger), adjusting the flow rate and sample loading accordingly.

Q2: I'm having difficulty removing a persistent, closely-related impurity. What strategies can I use?

Core Problem: Synthetic procedures for piperazinones can yield side-products that are structurally similar to the desired product, making them difficult to remove by standard silica gel chromatography.[7] Common impurities might include starting materials, over-alkylated products, or positional isomers.[8]

Causality & Solution Pathways:

  • Insufficient Chromatographic Resolution: If the impurity has a very similar polarity to the product, standard flash chromatography may not be sufficient.

    • Solution 1: Optimize Flash Chromatography:

      • Change the Stationary Phase: If standard silica fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, a C18 reversed-phase column can separate compounds based on hydrophobicity rather than polarity.[9]

      • Fine-tune the Mobile Phase: Use a shallow solvent gradient or isocratic elution with a finely-tuned solvent mixture. Adding a small amount of a third solvent can sometimes dramatically alter selectivity.

    • Solution 2: Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found. The process purifies the target compound by leveraging differences in solubility between the product and the impurity at different temperatures.

    • Solution 3: Acid-Base Extraction: Leverage the basicity of the piperazine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1N HCl). The desired product and basic impurities will move to the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the product, which is then extracted back into an organic solvent. This can effectively remove neutral or acidic impurities.[10]

Data Table: Common Impurities and Purification Strategies
Impurity TypePotential CauseRecommended Purification Strategy
Unreacted Starting Amine Incomplete reactionAcid wash/extraction; Silica gel chromatography
Positional Isomer (e.g., 1-methyl-2-phenylpiperazine) Non-selective reaction conditionsPreparative HPLC/SFC; Recrystallization
Over-alkylated Product (e.g., 1,4-dialkylated piperazine) Excess alkylating agent; Non-selective methylationCareful chromatography; Recrystallization
Polymeric by-products Reaction of α-halophenyl acetic acid ester with ethylenediamineFiltration; Trituration with a non-polar solvent like hexane[7]
Q3: My compound won't crystallize or oils out during crystallization attempts. What should I do?

Core Problem: The inability to form a stable crystal lattice is a significant hurdle for final purification and obtaining material with good handling properties. This can be due to residual impurities, the inherent properties of the molecule, or the presence of polymorphs.[11][12]

Causality & Solution Pathways:

  • Purity Issues: Even small amounts of impurities can inhibit crystal nucleation and growth.

    • Solution: First, ensure the material is of high purity (>95%) using an orthogonal technique like chromatography before attempting crystallization.

  • Incorrect Solvent Choice: The chosen solvent system may be too good (product is too soluble) or too poor (product crashes out as an amorphous solid or oil).

    • Solution: Systematic Solvent Screening.

      • Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

      • In small vials, dissolve a small amount of your compound in a minimal amount of a hot solvent in which it is soluble.

      • Slowly add a co-solvent (anti-solvent) in which the compound is insoluble until turbidity persists.

      • Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Successful systems will yield crystalline solids.

  • Supersaturation Issues: Cooling the solution too quickly can lead to rapid precipitation of an amorphous solid or oil instead of ordered crystal growth.[11]

    • Solution: Control the Cooling Rate. Use a programmable bath or insulate the flask to ensure very slow cooling. Seeding the solution with a tiny crystal of the desired compound can also promote controlled crystallization.

Diagram: Crystallization Troubleshooting Workflow

This diagram outlines a logical flow for troubleshooting crystallization problems.

G start Crystallization Attempt Fails (Oiling Out / Amorphous Solid) check_purity Assess Purity (>95% by HPLC/NMR?) start->check_purity purify Further Purification (Chromatography) check_purity->purify No solvent_screen Systematic Solvent Screening check_purity->solvent_screen Yes purify->start Re-attempt slow_cool Optimize Cooling Profile (Slow Cooling, Seeding) solvent_screen->slow_cool Promising System Found fail Persistent Failure: Consider Salt Formation or Amorphous Dispersion solvent_screen->fail No System Found slow_cool->solvent_screen Failure success Crystalline Solid Obtained slow_cool->success Success

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to determine the chemical and chiral purity of this compound?

Answer: A combination of methods is essential for comprehensive purity assessment.

  • For Chemical Purity:

    • HPLC-UV: Reversed-phase HPLC with a C18 column is the workhorse method for determining purity and identifying impurities.[13] A photodiode array (PDA) detector is useful for peak identification.[14]

    • LC-MS: Provides molecular weight information, which is invaluable for identifying unknown impurities.

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities if they are present at levels of ~1% or higher.

  • For Chiral Purity (Enantiomeric Excess):

    • Chiral HPLC/SFC: As detailed in the troubleshooting section, this is the gold standard for accurately quantifying the ratio of enantiomers.[6]

    • Chiral Capillary Electrophoresis (CE): An alternative technique that can provide excellent resolution of enantiomers, often using cyclodextrins as chiral selectors in the running buffer.[15]

Q2: Are there any specific safety precautions I should take when working with piperazine derivatives?

Answer: Yes. While specific toxicity data may be limited for novel derivatives, compounds of this class should be handled with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle solid powders and prepare solutions in a well-ventilated fume hood to avoid inhalation.

  • Material Safety Data Sheet (MSDS/SDS): Always consult the MSDS for the specific reagents you are using, such as the starting materials and solvents, for detailed handling and disposal information.

Q3: Can I use column chromatography on silica gel for piperazine derivatives, or will they stick to the column?

Answer: Yes, you can use silica gel chromatography, but with precautions. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential loss of material.

  • To mitigate this:

    • Add a Basic Modifier: Pre-treat the silica gel or add a small amount of a base like triethylamine (~0.5-1%) or ammonia (in the form of a saturated solution in methanol) to your mobile phase.[9] This deactivates the acidic sites on the silica.

    • Use a Deactivated Stationary Phase: Consider using commercially available base-deactivated silica gel columns.

    • Alternative Phases: As mentioned earlier, neutral alumina or reversed-phase C18 silica are excellent alternatives that avoid this issue.

Diagram: Purification Workflow

This diagram shows a general workflow for purifying a crude piperazinone derivative.

G crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup chromatography Column Chromatography (e.g., Silica w/ TEA or RP-C18) workup->chromatography chiral_sep Chiral Separation (Preparative HPLC/SFC) chromatography->chiral_sep Racemic or Low ee recryst Recrystallization or Trituration chromatography->recryst High ee, needs polishing analysis Purity & Identity Check (HPLC, NMR, Chiral HPLC) chromatography->analysis In-process Control chiral_sep->recryst final Pure (S)-Enantiomer (>99% Purity, >99% ee) recryst->final final->analysis Final QC

Caption: A typical purification workflow for this compound.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. This source provides context on modern synthetic routes to piperazinone cores.
  • Reddy, L., et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. This article highlights synthetic challenges, including racemization. URL: [Link]

  • Lucero, M., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Publications. This paper underscores the biological importance of stereoisomers in piperazine derivatives. URL: [Link]

  • Cichero, E., et al. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Provides examples of synthetic conditions and purification via column chromatography. URL: [Link]

  • Lucero, M., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Reinforces the necessity of separating stereoisomers for pharmacological studies. URL: [Link]

  • Reddy, K., et al. (n.d.). Method for the preparation of piperazine and its derivatives. Google Patents. Describes synthetic routes and potential side-products, including polymeric mixtures.
  • (n.d.). Chiral Drug Separation. This entry discusses the principles of chiral separation techniques like HPLC and CE.
  • (n.d.). Synthesis of piperazines. Organic Chemistry Portal. A collection of recent literature on piperazine synthesis. URL: [Link]

  • (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Details the use of CE for chiral separation of piperazine derivatives. URL: [Link]

  • Al-Majid, A., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Discusses the use of chiral HPLC for monitoring asymmetric reactions. URL: [Link]

  • Paw, B., et al. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Describes a validated RP-HPLC method for a piperazine derivative. URL: [Link]

  • (n.d.). Analytical Methods. RSC Publishing. Discusses GC-MS methods for the separation and identification of piperazines. URL: [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Provides HPLC purity data for synthesized piperazines. URL: [Link]

  • (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents. Mentions isomeric impurities and purification challenges.
  • Rao, D., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. Describes synthetic intermediates and purification, noting HPLC purity. URL: [Link]

  • (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Provides standard analytical procedures for piperazine analysis, including HPLC-PDA. URL: [Link]

  • Tereshchenko, A., et al. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate. Discusses crystallization challenges and the importance of understanding the metastable zone width. URL: [Link]

  • Douroumis, D., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PubMed Central. Provides a good overview of polymorphism and crystallization challenges. URL: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Details synthetic methods including acid-base extraction for purification. URL: [Link]

  • (2003). United States Patent. Describes purification methods including acid washes and reports HPLC purity. URL: [Link]

  • (n.d.). Special Issue : Advances in Pharmaceutical Crystallization. MDPI. Overview of modern challenges and approaches in crystallization. URL: [Link]

  • Paudel, A., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. Describes synthetic methods for creating a piperazine ring. URL: [Link]

  • Zhang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. Describes reaction crystallization techniques. URL: [Link]

  • (n.d.). Special Issue : Crystallization of Pharmaceuticals. Molecules - MDPI. A collection of articles on pharmaceutical crystallization. URL: [Link]

  • (n.d.). Preparation method of N-phenyl piperazine. Google Patents. Discusses industrial production processes and purification by distillation.
  • (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents. Highlights the need for extensive purification to remove isomers.

Sources

Technical Support Center: A Troubleshooting Guide for the Asymmetric Alkylation of Piperazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the asymmetric alkylation of piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Piperazinones are a privileged scaffold in medicinal chemistry, and the ability to control the stereochemistry at the α-carbon is crucial for developing potent and selective therapeutics.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and experimental outcomes. We will address common challenges in a direct question-and-answer format, offering logical troubleshooting workflows and evidence-based solutions.

Frequently Asked Questions & Troubleshooting Guides

Here, we tackle the most pressing issues encountered during the asymmetric alkylation of piperazinones, from achieving high stereoselectivity to dealing with common side reactions.

Issue 1: Poor Enantioselectivity or Diastereoselectivity

Question: My asymmetric alkylation is yielding a nearly racemic mixture or a poor diastereomeric ratio (dr). What are the primary factors influencing stereoselectivity, and how can I optimize them?

Answer: Low stereoselectivity is a common but surmountable challenge. It typically arises from a suboptimal interplay between the substrate, reagents, and reaction conditions. The key is to create a well-defined, rigid transition state that favors the formation of one stereoisomer.

Root Causes & Optimization Strategies:

  • The Chiral Controller (Catalyst or Auxiliary):

    • Chiral Auxiliary: For auxiliary-based methods (e.g., using Evans oxazolidinones), ensure the auxiliary is of high enantiomeric purity. The steric bulk of the auxiliary is paramount for effective facial shielding of the enolate. If selectivity is low, consider an auxiliary with greater steric hindrance.[1]

    • Asymmetric Catalyst: In catalytic reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA), the choice of ligand is critical. Ligands like (S)-(CF₃)₃-t-BuPHOX have proven effective for piperazinones.[2] Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation. The catalyst loading may also need optimization; typically, 5 mol% of the palladium source and 12.5 mol% of the ligand are used.[2]

  • N-Protecting Groups: The electronic and steric nature of the nitrogen protecting groups significantly impacts the conformation of the piperazinone ring and the geometry of the enolate intermediate.

    • The N1-acyl group (e.g., benzoyl) and the N4-alkyl group (e.g., benzyl or p-methoxybenzyl) are crucial for high enantioselectivity in Pd-catalyzed reactions.[2] An sp²-hybridized N4-substituent can stabilize the enolate, leading to reduced enantioselectivity.[2]

    • For diastereoselective alkylations, bulky N-substituents can enforce a specific ring conformation, leading to preferential attack from one face. The high diastereoselectivity in the alkylation of diketopiperazine enolates is often a result of the stereochemical information being relayed from an existing chiral center via torsional strain introduced by N-alkyl substituents.

  • The Base and Enolate Formation: The choice of base determines the enolate geometry (E vs. Z) and the nature of the counter-ion, which in turn affects the transition state.

    • For chiral auxiliary-mediated alkylations, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used to ensure rapid and complete enolate formation.[1] Lithium enolates often form chelated, rigid structures that enhance stereoselectivity.

    • Changing the counter-ion from lithium to sodium or potassium can alter the aggregation state and solvation of the enolate, thereby impacting selectivity. It is recommended to screen different amide bases (LDA, LHMDS, KHMDS) to find the optimal conditions.

  • Solvent Effects: The solvent influences enolate aggregation, the solubility of intermediates, and the overall geometry of the transition state.

    • Aprotic solvents like tetrahydrofuran (THF) are standard for enolate alkylations as they solvate the metal cation, preventing excessive aggregation.[1]

    • In some cases, less polar solvents like toluene can enhance enantioselectivity in catalytic reactions by promoting a more organized transition state.[2] Screening solvents with varying polarities (e.g., THF, 2-MeTHF, Toluene, DME) is a crucial optimization step.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.

    • Most enolate alkylations are performed at low temperatures (e.g., -78 °C) to minimize side reactions and favor the transition state with the lowest activation energy, which typically leads to the desired stereoisomer.[1] If selectivity is poor at a higher temperature, reducing it is the first parameter to adjust.

Troubleshooting Workflow for Low Stereoselectivity:

start Low Stereoselectivity (ee or dr) temp Decrease Temperature (e.g., to -78 °C) start->temp base Screen Different Bases (LDA, NaHMDS, KHMDS) temp->base No Improvement end Optimized Stereoselectivity temp->end Improved solvent Screen Solvents (THF, Toluene, 2-MeTHF) base->solvent No Improvement base->end Improved aux_cat Re-evaluate Chiral Controller (Purity, Steric Bulk) solvent->aux_cat No Improvement solvent->end Improved aux_cat->end Improved

Caption: A logical workflow for troubleshooting poor stereoselectivity.

Issue 2: Low Reaction Yield

Question: My reaction is showing low conversion or a low isolated yield of the desired alkylated piperazinone. What are the common causes and how can I improve the yield?

Answer: Low yields can be frustrating and often point to issues with reagent purity, reaction conditions, or product stability. A systematic approach to identifying the root cause is essential.

Root Causes & Optimization Strategies:

  • Reagent and Substrate Quality:

    • Starting Material: Ensure the piperazinone starting material is pure and dry. Impurities can interfere with the reaction.

    • Base: Use freshly prepared or titrated solutions of strong bases like LDA. Degradation of the base will lead to incomplete enolate formation.

    • Electrophile: The alkylating agent should be pure. For highly reactive electrophiles like alkyl iodides, it's best to use them fresh or purify them before use.

    • Solvent and Atmosphere: Reactions involving enolates must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Traces of water will quench the enolate.[4]

  • Incomplete Enolate Formation: If the base is not strong enough or if there are acidic impurities, enolate formation will be incomplete, leading to recovery of the starting material.

    • Ensure at least one full equivalent of a strong base is used.

    • Consider changing to a stronger base if deprotonation is suspected to be slow or incomplete.

  • Side Reactions: Several side reactions can consume starting material or the desired product.

    • Di-alkylation: If the N1-position is unprotected, di-alkylation can occur. This is discussed in detail in Issue 4 .

    • O-alkylation: The enolate can react at the oxygen atom, especially with "hard" electrophiles. This is addressed in Issue 3 .

    • Product Decomposition: The product may be unstable under the reaction or workup conditions. Ensure the workup is performed at low temperatures and that the purification method (e.g., silica gel chromatography) is suitable for the product's stability.[4]

  • Workup and Purification Losses: Significant amounts of product can be lost during the workup and purification steps.

    • Ensure complete extraction of the product from the aqueous layer.

    • When drying the organic layers, rinse the drying agent (e.g., MgSO₄) thoroughly with the extraction solvent to recover any adsorbed product.[4]

    • During column chromatography, choose an appropriate solvent system to ensure good separation and recovery.

Quantitative Data on Yield Optimization:

The following table provides a general overview of how different parameters can affect the yield. Actual results will vary depending on the specific substrate and electrophile.

ParameterCondition AApprox. Yield ACondition BApprox. Yield BRationale
Atmosphere Air<10%Argon>80%Enolates are highly sensitive to oxygen and moisture.
Base Strength Et₃N<5%LDA>85%A strong base is required for complete deprotonation.
Temperature Room Temp20-40%-78 °C>85%Low temperature minimizes side reactions and degradation.
Electrophile Alkyl chloride30-50%Alkyl iodide>90%Iodide is a better leaving group, leading to faster alkylation.
Issue 3: Formation of O-Alkylated Byproduct

Question: I am observing a significant amount of an O-alkylated byproduct instead of the desired C-alkylated piperazinone. How can I favor C-alkylation?

Answer: The C- vs. O-alkylation of enolates is a classic challenge in organic synthesis. The outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions. Generally, C-alkylation is the thermodynamically favored pathway, while O-alkylation is often kinetically favored.

Controlling C- vs. O-Alkylation:

  • Nature of the Electrophile: This is often the most critical factor.

    • "Soft" Electrophiles: To favor C-alkylation, use "softer" electrophiles. Alkyl iodides and bromides are classic examples and typically give high C-alkylation selectivity.[5]

    • "Hard" Electrophiles: Harder electrophiles, such as alkyl chlorides, tosylates, or silyl halides (e.g., TMSCl), have a greater propensity for O-alkylation due to the higher charge density on the enolate's oxygen atom.[6]

  • Counter-ion and Solvent:

    • Tightly Associated Counter-ions: Lithium enolates in less polar solvents like THF tend to exist as tight ion pairs or aggregates. This association can sterically hinder the oxygen atom, promoting attack at the carbon.

    • "Naked" Enolates: In highly polar, aprotic solvents (e.g., DMSO, HMPA), the cation is strongly solvated, creating a more "naked" and reactive enolate. Under these conditions, the reaction tends to be more kinetically controlled, favoring attack at the more electronegative oxygen atom.

Decision Tree for C- vs. O-Alkylation:

start O-Alkylation Observed electrophile Is the electrophile 'hard'? (e.g., R-Cl, R-OTs) start->electrophile change_e Switch to 'softer' electrophile (e.g., R-I, R-Br) electrophile->change_e Yes solvent Is the solvent highly polar? (e.g., DMSO, HMPA) electrophile->solvent No end Favored C-Alkylation change_e->end change_s Switch to less polar solvent (e.g., THF, Toluene) solvent->change_s Yes solvent->end No change_s->end

Caption: A decision-making guide to suppress O-alkylation.

Issue 4: Formation of Di-alkylated Byproducts

Question: My reaction is producing a mixture of mono- and di-alkylated piperazinones. How can I achieve selective mono-alkylation?

Answer: Di-alkylation is a common problem when both nitrogen atoms of the piperazine ring are available for reaction. The key to achieving mono-selectivity is to differentiate the reactivity of the two nitrogen atoms.

Strategies for Selective Mono-alkylation:

  • Use of Protecting Groups: This is the most reliable method for ensuring mono-alkylation. By protecting one nitrogen, you direct the alkylation to the other. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.[7][8] The general sequence is:

    • Mono-protect the piperazine starting material (e.g., with Boc₂O).

    • Perform the asymmetric alkylation on the free nitrogen or the α-carbon.

    • Remove the protecting group if necessary.

  • Control of Stoichiometry and Reaction Conditions: While less robust than using protecting groups, these methods can be effective.

    • Excess Piperazine: Using a large excess of the piperazinone starting material (e.g., 5-10 equivalents) relative to the alkylating agent statistically favors mono-alkylation.[9] However, this can make purification challenging.

    • Slow Addition: Adding the alkylating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[10]

    • Weaker Base: Using a milder base can help prevent the deprotonation and subsequent alkylation of the second nitrogen if it is less acidic.[10]

Issue 5: Racemization During Reaction or Workup

Question: I've achieved good stereoselectivity in my reaction, but the final product shows a loss of enantiomeric or diastereomeric purity. What could be causing this racemization?

Answer: Racemization can occur if the newly formed chiral center is labile under the reaction or workup conditions. The primary mechanism is the deprotonation of the α-proton to form an achiral enolate, followed by non-selective reprotonation.[11][12]

Preventing Racemization:

  • Mild Workup Conditions:

    • Quench the reaction at low temperature.

    • Use a mild quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids.

    • Avoid prolonged exposure to strongly acidic or basic conditions during the aqueous workup.

  • Careful Purification:

    • Silica gel can be slightly acidic and may cause epimerization of sensitive compounds. If racemization is suspected during chromatography, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

    • Minimize the time the product spends on the column.

  • Auxiliary Cleavage: When removing a chiral auxiliary, the conditions must be chosen carefully to avoid racemization of the product.

    • For Evans auxiliaries, cleavage with lithium hydroperoxide (LiOOH) is a standard mild procedure that generally preserves stereochemical integrity.[13][14]

Experimental Protocols

This section provides a representative, step-by-step protocol for a common asymmetric alkylation procedure.

Protocol: Diastereoselective Alkylation of an N-Acyl Piperazinone with a Chiral Auxiliary

This protocol is adapted from standard procedures for the alkylation of chiral N-acyloxazolidinones and can be applied to piperazinone systems.[1][15]

Materials:

  • N-Acyl-piperazinone substrate

  • Anhydrous THF

  • Sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF)

  • Alkyl iodide (electrophile)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup and chromatography

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve the N-acyl-piperazinone substrate (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (2.0 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl iodide (2.0 equiv.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Purification and Analysis of Stereoisomers

Question: How can I separate and analyze the stereoisomers of my alkylated piperazinone?

Answer: The separation and analysis of stereoisomers are critical for assessing the success of an asymmetric reaction.

  • Diastereomers: Since diastereomers have different physical properties, they can typically be separated by standard laboratory techniques.

    • Column Chromatography: Flash chromatography on silica gel is the most common method. Careful selection of the eluent system is required to achieve baseline separation.[16]

    • Recrystallization: If the product is crystalline, fractional recrystallization can be an effective method for separating diastereomers on a larger scale.

  • Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.

    • Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® and Chiralcel® columns, are highly effective for a broad range of compounds, including piperazine derivatives.[17][18] A typical mobile phase for normal phase HPLC would be a mixture of hexane/isopropanol with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[17]

References

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  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support Center.
  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
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  • Riccobono, J. A., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT.
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(43), 8273-8277.
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  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • PharmaXChange.info. (2011).
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  • Reddit. (2011).
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Journal of Organic Chemistry.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
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  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
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Stability issues of (S)-3-Phenylpiperazin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Phenylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in experimental settings.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperazine ring with a lactam functionality, makes it a key intermediate in the synthesis of various pharmacologically active molecules. However, the inherent reactivity of the lactam and the amine functionalities can lead to stability issues under certain experimental conditions. Understanding these potential degradation pathways is crucial for ensuring the integrity of your research and the quality of your results.

This guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, temperature, light, and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] Following these storage protocols will minimize degradation from atmospheric moisture, oxygen, and light.

Q2: Is this compound sensitive to acidic or basic conditions?

Yes, like other phenylpiperazine derivatives and compounds containing a lactam ring, it is susceptible to hydrolysis, which is accelerated in both acidic and basic environments.[2] The six-membered lactam ring is generally more stable than a beta-lactam, but prolonged exposure to strong acids or bases will lead to ring-opening.

Q3: Can I heat solutions of this compound?

Caution should be exercised when heating this compound. While piperazine derivatives can be thermally stable, high temperatures, especially in the presence of reactive solvents or impurities, can promote degradation.[1] It is advisable to conduct any reactions at the lowest effective temperature and for the shortest possible duration.

Q4: How can I monitor the purity and degradation of my this compound sample?

The most effective technique for monitoring the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC), coupled with a suitable detector like UV-Vis or Mass Spectrometry (MS).[2][3] Developing a stability-indicating HPLC method is crucial for accurate assessment.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Appearance of a New Peak in HPLC After Dissolving in an Aqueous Buffer
  • Question: I dissolved this compound in a pH 9.0 buffer for my assay. After a few hours at room temperature, I noticed a new, more polar peak in my HPLC chromatogram, and the area of my parent peak decreased. What is happening?

  • Plausible Cause: You are likely observing the product of base-catalyzed hydrolysis. The lactam ring in the piperazin-2-one structure can be opened by hydroxide ions, leading to the formation of the corresponding amino acid, (S)-2-amino-2-phenyl-N-(2-aminoethyl)acetamide.

  • Proposed Solution & Workflow:

    • Confirm Hydrolysis: To confirm that the new peak is a hydrolysis product, run a forced degradation study. Treat a small sample of the compound with a mild base (e.g., 0.01 M NaOH) and monitor the formation of the new peak over time by HPLC.

    • Optimize Buffer Conditions: If possible for your experiment, use a buffer closer to neutral pH (pH 7.0-7.5) to slow down the rate of hydrolysis.

    • Temperature Control: Perform your experiments at a lower temperature (e.g., 4 °C) to reduce the rate of degradation.

    • Time-Course Analysis: If you must use a basic buffer, prepare your solutions fresh and use them immediately. A time-course study can help you determine the window of stability for your specific conditions.

Issue 2: Sample Discoloration and Purity Loss After Storage in a Vented Container
  • Question: I stored a solid sample of this compound in a vial that was not tightly sealed. After a few weeks, the white powder has turned slightly yellow, and the purity has dropped according to my HPLC analysis. What could be the cause?

  • Plausible Cause: The discoloration and loss of purity are likely due to a combination of oxidation and reaction with atmospheric moisture. The secondary amine in the piperazine ring is susceptible to oxidation.

  • Proposed Solution & Workflow:

    • Proper Storage: Always store the compound in a well-sealed container, preferably under an inert atmosphere. For long-term storage, consider using a desiccator to minimize exposure to moisture.

    • Forced Oxidation Study: To understand the oxidative degradation profile, you can perform a forced oxidation study by treating a solution of the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). This will help in identifying potential oxidative degradants.

    • Analytical Characterization: Use LC-MS to characterize the impurities. This will provide mass information that can help in identifying the structures of the degradation products.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and establish the degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with UV and/or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Propose degradation pathways based on the identified products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: A polar-embedded or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance.

Optimization:

  • If peak shape is poor, consider adding a competing base like triethylamine (0.1%) to the mobile phase or using a base-deactivated column.

  • If the compound and its degradants are highly polar and show poor retention, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Summary & Visualization

Table 1: Predicted Stability Profile of this compound

Stress ConditionPredicted StabilityLikely Degradation PathwayPotential Degradation Product(s)
Acidic (pH < 3) LabileHydrolysis of the lactam ring(S)-2-amino-2-phenyl-N-(2-aminoethyl)acetamide
Neutral (pH 6-8) Relatively StableSlow hydrolysis(S)-2-amino-2-phenyl-N-(2-aminoethyl)acetamide
Basic (pH > 9) LabileHydrolysis of the lactam ring(S)-2-amino-2-phenyl-N-(2-aminoethyl)acetamide
Oxidation (e.g., H₂O₂) Potentially LabileOxidation of the secondary amineN-oxide derivatives
Heat (> 60°C) Moderately StableThermal decomposition, polymerizationComplex mixture of products
Light (UV/Vis) Potentially LabilePhotodegradationPhenyl ring or piperazinone ring cleavage products

Visualizing Degradation Pathways

Hydrolytic Degradation

G parent This compound product (S)-2-amino-2-phenyl-N-(2-aminoethyl)acetamide (Hydrolysis Product) parent->product H+ or OH- (Lactam Hydrolysis)

Caption: Proposed hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Basic (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study.

References

  • Chakravarthy VA, Sailaja BBV, Kumar AP. Forced degradation studies. Indian J Pharmaceut Sci. 2021;83(1):16-25. Available from: [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. 2019;4(1). Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Phenylpiperazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in phenylpiperazinone-based compounds. As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices, enabling you to design effective and self-validating solubility enhancement strategies.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental hurdles in a question-and-answer format, guiding you from initial characterization to advanced formulation strategies.

Q1: My new phenylpiperazinone derivative has extremely low solubility (<10 µg/mL) in aqueous buffers. Where do I begin my troubleshooting process?

A1: Encountering poor aqueous solubility is a common yet critical roadblock in the development of heterocyclic compounds like phenylpiperazinones. A systematic, tiered approach is essential to efficiently identify a viable path forward. The initial step is to characterize the compound's fundamental physicochemical properties, which will dictate the most logical and resource-effective strategies to pursue.

The choice of a solubility enhancement technique is multifactorial, depending on the drug's properties, the intended dosage form, and the stage of development.[1] The following decision tree provides a structured workflow for navigating your options.

G start Start: Poorly Soluble Phenylpiperazinone Compound ionizable Is the compound ionizable? (Contains acidic or basic moiety) start->ionizable ph_adjust Strategy 1: pH Adjustment & Salt Formation ionizable->ph_adjust Yes formulation Strategy 2: Formulation Approaches (Co-solvents, Cyclodextrins, Surfactants) ionizable->formulation No ph_success Sufficient Solubility? (e.g., for in-vitro assay) ph_adjust->ph_success ph_success->formulation No end_good Proceed with Formulation ph_success->end_good Yes form_success Sufficient Solubility? (e.g., for early in-vivo) formulation->form_success advanced Strategy 3: Advanced Solid-State & Chemical Modification form_success->advanced No form_success->end_good Yes end_bad Consider Prodrug or Structural Redesign advanced->end_bad

Caption: Decision workflow for selecting a solubility enhancement strategy.

Begin with simple, cost-effective methods like pH adjustment if your molecule allows. If these are insufficient or not applicable, progress to formulation-based approaches before considering more complex and resource-intensive solid-state or chemical modifications.

Q2: My compound is a weak base. How can I leverage pH modification and salt formation effectively?

A2: For ionizable compounds, pH adjustment is the first and most direct strategy. The solubility of a weak base increases as the pH of the solution decreases. This is because the basic functional group becomes protonated (ionized), and charged species are generally more soluble in aqueous media than their neutral counterparts.[2]

However, simply lowering the pH of a buffer can be a temporary fix and may not be viable for in-vivo applications due to physiological pH constraints. A more robust and permanent solution is salt formation . Converting the basic drug into a salt via a simple neutralization reaction can dramatically alter its physicochemical properties, leading to significant improvements in solubility and dissolution rate.[3][4][5]

Causality: Salt formation increases solubility by replacing the strong crystal lattice forces of the neutral free base with the more favorable ion-dipole interactions of the salt form in water. This essentially provides a more soluble solid form of the drug.[4] The choice of the counter-ion is critical, as it influences not only solubility but also stability, hygroscopicity, and processability.[3][6]

Protocol: Small-Scale Salt Screening
  • Dissolve the Base: Dissolve 50-100 mg of your phenylpiperazinone free base in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, isopropanol).

  • Select Counter-ions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid) in the same solvent.

  • Stoichiometric Addition: Add the acid solution dropwise to the solution of the free base while stirring.

  • Induce Precipitation: If a precipitate does not form immediately, try cooling the solution in an ice bath or adding a small amount of an anti-solvent (e.g., heptane, MTBE).

  • Isolate and Dry: Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Analyze the resulting solid for crystallinity (e.g., via PXRD) and determine its aqueous solubility compared to the free base. Check for stability and hygroscopicity.

Q3: My compound is non-ionizable, or salt formation did not provide the required solubility. What are the next-best formulation strategies?

A3: When chemical modification via ionization is not an option, the next step involves using excipients to create a more favorable environment for the drug. The most common and effective initial strategies are the use of co-solvents and cyclodextrins.

1. Co-solvency

This technique involves blending a water-miscible organic solvent (a co-solvent) with water to reduce the polarity of the solvent system.[7] This reduction in polarity lessens the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[8] This is a highly effective technique, particularly for parenteral and liquid oral dosage forms.[9][10]

Common Co-solvents for Pre-clinical Formulations:

Co-solvent Key Properties Typical Use Level
Polyethylene Glycol 400 (PEG 400) Low toxicity, good solubilizing power for many APIs. 10-60%
Propylene Glycol (PG) Common vehicle for oral and injectable formulations. 10-50%
Ethanol Strong solubilizer, but can cause precipitation on dilution. 5-20%

| Glycerin | Viscous, often used in combination with other co-solvents. | 5-30% |

Source for co-solvent examples:[11][12]

Protocol: Co-solvent System Screening
  • Prepare Blends: Create a series of binary (e.g., PEG 400 in water) or ternary (e.g., PEG 400/Ethanol in water) solvent systems at varying concentrations (e.g., 10%, 20%, 40%, 60% v/v co-solvent).

  • Determine Equilibrium Solubility: Add an excess amount of your phenylpiperazinone compound to a small volume (e.g., 1 mL) of each solvent blend in a glass vial.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility versus co-solvent concentration to identify the optimal system.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[13] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex."[14][15] This complex effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[16]

Causality: The primary driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process.

G cluster_0 Aqueous Environment drug Poorly Soluble Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one of the most commonly used derivatives in pharmaceuticals due to its high aqueous solubility and excellent safety profile.[16]

Protocol: Phase Solubility Study with HP-β-CD
  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer.

  • Determine Equilibrium Solubility: Add an excess amount of your phenylpiperazinone compound to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 48-72 hours.

  • Separate and Quantify: Centrifuge the samples, filter the supernatant through a 0.22 µm filter (to remove any undissolved solid), and determine the drug concentration via HPLC-UV.

  • Analyze: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.

Q4: The solubility increase from co-solvents and cyclodextrins is insufficient for my in-vivo studies. What advanced solid-state strategies should I consider?

A4: When you require a substantial, multi-fold increase in apparent solubility and dissolution rate, modifying the solid state of the drug is a powerful strategy. The two leading techniques in this area are Amorphous Solid Dispersions (ASDs) and Nanosuspensions.

1. Amorphous Solid Dispersions (ASDs)

An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix.[17] Crystalline materials have a highly ordered, stable structure that requires significant energy (crystal lattice energy) to break before the drug can dissolve. By converting the drug to its high-energy, disordered amorphous state, this energy barrier is eliminated, leading to a dramatic increase in apparent solubility, often achieving a state of supersaturation.[18][19] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing back to its more stable, less soluble crystalline form.[17][20]

Causality: The solubility advantage of an ASD stems from the fact that the amorphous form is thermodynamically metastable. It has a higher free energy than its crystalline counterpart, which translates directly to higher aqueous solubility.[18]

G start API + Polymer in Solvent process Spray Drying or Hot Melt Extrusion start->process asd Amorphous Solid Dispersion (API molecularly dispersed in polymer) process->asd dissolution Dissolution in Aqueous Media asd->dissolution supersaturation Supersaturated Solution (High Apparent Solubility) dissolution->supersaturation absorption Enhanced Absorption supersaturation->absorption recrystallization Recrystallization (Loss of Advantage) supersaturation->recrystallization Polymer inhibits this pathway

Caption: Experimental workflow and principle of Amorphous Solid Dispersions.

2. Nanosuspensions

This approach focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range.[21] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[18] By dramatically increasing the surface area through particle size reduction, the dissolution rate is significantly enhanced.[9][22] Furthermore, for nanoparticles, an increase in saturation solubility itself is also observed, as described by the Ostwald-Freundlich equation.

Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[21] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media (often referred to as "brick dust").[21]

Key Advantages:

  • Applicable to a wide range of poorly soluble drugs.[21]

  • High drug loading is possible.

  • Can improve bioavailability for BCS Class II drugs.[22][23]

Q5: Should I consider a prodrug approach to modify my lead compound?

A5: A prodrug is a bioreversible derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in-vivo to release the active drug.[24][25] Designing a prodrug is a chemical modification strategy aimed at overcoming pharmaceutical or pharmacokinetic barriers, with poor solubility being a primary target.[26][27]

This is a more involved strategy than formulation-based approaches and should be considered when:

  • Other methods have failed to provide the necessary solubility.

  • A very high concentration is required, for example, in an intravenous formulation.

  • Multiple barriers need to be overcome simultaneously (e.g., poor solubility and poor permeability).

Causality: The strategy involves attaching a polar, ionizable promoiety (e.g., phosphate, amino acid, or polar ester) to the parent drug.[24] This new molecule has significantly higher aqueous solubility. Once administered, enzymes in the body (e.g., phosphatases, esterases) cleave the promoiety, releasing the active parent drug at the site of action. The design of the linker is crucial to ensure cleavage occurs at an appropriate rate.

This approach should be considered in parallel with lead optimization, as it represents a fundamental change to the new chemical entity and requires significant medicinal chemistry effort.[26]

References

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • S, S., & S, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 11-19. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance the bioavailability of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 10(3), 244-253. [Link]

  • Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Pharmaceutical Research, 36(1), 1-31. [Link]

  • Bighley, L. D., et al. (1996). Salt forms of drugs and absorption. Encyclopedia of Pharmaceutical Technology, 13, 453-499. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212. [Link]

  • Patil, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Asian Journal of Pharmacy and Technology, 13(4), 283-289. [Link]

  • Singh, S. K., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]

  • Knipp, G. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Fikri, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-8. [Link]

  • Abdel-Mottaleb, M. M., et al. (2009). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(2), 93-97. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Thomas, A. L. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25. [Link]

  • Al-Ghananeem, A. M. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. AAPS PharmSciTech, 24(7), 1-20. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Homchaudhuri, A., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]

  • Kumar, A., & Sahoo, S. K. (2019). Pharmaceutical solubility enhancement techniques. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Technology, 9(3), 2909-2926. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. [Link]

  • Waykar, M. (2016). Methods of solubility enhancements. Slideshare. [Link]

  • Han, N. (2018). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace. [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & biodiversity, 6(11), 2071-2083. [Link]

  • IPEC-Americas. (n.d.). Excipients for Parenterals. IPEC-Americas. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Rane, Y., & Mashru, R. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 108(10), 3209-3221. [Link]

  • SciLink. (2025). Co-solvent: Significance and symbolism. SciLink. [Link]

  • D, S. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-85. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Solanki, S. S., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. [Link]

  • Singh, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 562-570. [Link]

  • Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Kumar, A., & Saini, P. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 205-212. [Link]

  • Al-Bayati, M. F. A., & Al-Khedairy, E. B. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(20), 6897. [Link]

  • Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1024-1035. [Link]

  • Al-Bayati, M. F. A., & Al-Khedairy, E. B. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(20), 6897. [Link]

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Technical Support Center: Optimizing Chiral Resolution of 3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral intermediate. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Diastereomeric Salt Crystallization: The Classical Approach

Classical resolution through the formation of diastereomeric salts is a foundational and scalable technique for separating enantiomers.[1][2] It leverages the differential physical properties, primarily solubility, of diastereomers formed between the racemic base (3-phenylpiperazin-2-one) and a chiral resolving agent.[3]

Troubleshooting Guide & FAQs

Q1: My diastereomeric salt fails to crystallize and remains an oil or gum. What are the most likely causes and solutions?

A1: This is a common issue often related to solubility and nucleation kinetics. Several factors can be at play:

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating the salt, preventing it from reaching the necessary supersaturation to crystallize.

    • Solution: Experiment with a range of solvents and solvent mixtures. A good starting point is to screen solvents where the salt has moderate to low solubility. The slow addition of an "anti-solvent" (a solvent in which the salt is poorly soluble) can be highly effective at inducing crystallization.[4]

  • High Supersaturation: If the solution is too concentrated, the salt may "crash out" as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Dilute the solution to a lower concentration. A slower cooling rate or allowing the solvent to evaporate slowly can also promote the growth of well-defined crystals over oiling out.[4]

  • Presence of Impurities: Both the racemic 3-phenylpiperazin-2-one and the resolving agent must be of high purity. Impurities can act as crystal growth inhibitors.

    • Solution: Ensure all starting materials are purified before attempting salt formation. Recrystallization or column chromatography of the racemate may be necessary.[4]

Q2: I've managed to obtain crystals, but the diastereomeric excess (de) and resulting enantiomeric excess (ee) are low. How can I improve the selectivity?

A2: Low enantiomeric excess is a clear indicator that the crystallization process is not discriminating effectively between the two diastereomeric salts.[5]

  • Suboptimal Resolving Agent: The fundamental requirement for this method is a significant difference in solubility between the two diastereomeric salts. The chosen resolving agent may not provide this.

    • Solution: Screen a variety of chiral resolving agents. For a basic compound like 3-phenylpiperazin-2-one, chiral acids are the resolving agents of choice. Consider commercially available and cost-effective options like (+)- or (-)-Tartaric acid derivatives (e.g., Di-p-toluoyl-tartaric acid), Mandelic acid, or Camphorsulfonic acid.[2][6]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is a critical parameter that must be optimized.

    • Solution: While a 1:1 molar ratio is a common starting point, this is not always optimal. Systematically screen ratios such as 1:0.5 or 1:2 (racemate:resolving agent) to find the ideal condition.[5][6]

  • Rapid Crystallization Conditions: Fast crystal growth often traps the more soluble diastereomer within the crystal lattice of the less soluble one, leading to poor purity.

    • Solution: Slow down the crystallization process. This can be achieved by reducing the rate of cooling, decreasing the concentration, or using a solvent system where the solubility difference is more pronounced at different temperatures.[4]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis racemate Racemic 3-Phenylpiperazin-2-one dissolve Dissolve Racemate & Agent in Solvent with Heating racemate->dissolve agent Chiral Resolving Agent (e.g., (+)-DTTA) agent->dissolve solvent Select Solvent (e.g., Methanol) solvent->dissolve crystallize Cool Slowly to Induce Crystallization dissolve->crystallize filtrate Filter to Separate Crystals & Mother Liquor crystallize->filtrate crystals Less Soluble Diastereomeric Salt (Enriched) filtrate->crystals Solid mother_liquor Mother Liquor (Enriched in Other Diastereomer) filtrate->mother_liquor Liquid liberate Liberate Free Base (e.g., with aq. NaOH) crystals->liberate extract Extract Enriched Enantiomer liberate->extract analyze Analyze ee via Chiral HPLC/SFC extract->analyze

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[2] For piperazinone derivatives, lipases are often effective biocatalysts.[7][8]

Troubleshooting Guide & FAQs

Q1: My enzymatic reaction shows very low or no conversion. What are the primary factors to investigate?

A1: Low enzymatic activity can often be traced back to the choice of enzyme or reaction conditions.

  • Enzyme Selection: Not all enzymes will accept 3-phenylpiperazin-2-one as a substrate or display high selectivity.

    • Solution: Screen a panel of commercially available lipases. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is an excellent and robust starting point known for its broad substrate scope and high stability in organic solvents.[8][9]

  • Reaction Conditions: Temperature and solvent play a crucial role in enzyme activity and stability.

    • Solution: Optimize the temperature. While room temperature is a good start, some lipases show enhanced activity at higher temperatures (e.g., 50-80 °C).[9][10] The solvent should be non-polar (e.g., toluene, MTBE) to minimize enzyme denaturation and favor the acylation reaction.[9]

  • Acyl Donor: The choice of acylating agent can significantly impact reaction rates.

    • Solution: Simple esters like ethyl acetate or vinyl acetate are common starting points. For sluggish reactions, more activated acyl donors can be used, but this may sometimes come at the cost of selectivity.[10]

Q2: The reaction proceeds, but the enantioselectivity (E-value) is poor, resulting in low ee for both the product and the unreacted starting material. How can I improve this?

A2: The E-value is an intrinsic measure of an enzyme's ability to discriminate between enantiomers. Improving it requires systematic optimization.

  • Enzyme and Acyl Donor Screening: The combination of enzyme and acyl donor is key to high selectivity.

    • Solution: A different enzyme might offer better selectivity. If CALB is not effective, try lipases from Pseudomonas cepacia or Rhizomucor miehei. Furthermore, varying the acyl donor can have a dramatic effect. Sometimes a bulkier acyl donor can enhance the stereochemical recognition by the enzyme's active site.[10]

  • Solvent Effects: The solvent can influence the conformation of the enzyme, thereby affecting its selectivity.

    • Solution: Screen a range of non-polar and moderately polar aprotic solvents. Hexane, toluene, and methyl tert-butyl ether (MTBE) are excellent candidates.[9]

  • Dynamic Kinetic Resolution (DKR): A standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer. If the non-reacting enantiomer can be racemized in situ, a DKR can theoretically convert 100% of the starting material into a single enantiomeric product.

    • Solution: This is an advanced strategy. It requires a racemization catalyst that is compatible with the enzyme and reaction conditions. For amines and related compounds, this can sometimes be achieved with specific metal catalysts.[7][11]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Separation racemate Racemic 3-Phenylpiperazin-2-one mix Combine & Stir at Optimal Temp. racemate->mix enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->mix acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->mix solvent Organic Solvent (e.g., Toluene) solvent->mix monitor Monitor Conversion (e.g., by HPLC/GC) mix->monitor stop_rxn Stop Reaction at ~50% Conversion monitor->stop_rxn filter_enzyme Filter to Remove Enzyme stop_rxn->filter_enzyme separate Separate Product & Unreacted Starting Material (Chromatography) filter_enzyme->separate product Acylated Enantiomer (e.g., (S)-Product) separate->product unreacted Unreacted Enantiomer (e.g., (R)-Starting Material) separate->unreacted analyze Analyze ee of Both Fractions product->analyze unreacted->analyze

Part 3: Chromatographic Resolution (HPLC & SFC)

Direct separation of enantiomers using chiral chromatography is a rapid and highly effective method, particularly for analytical-scale quantification and for preparative-scale purification.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques used.

Troubleshooting Guide & FAQs

Q1: I'm screening chiral columns but see no separation of the enantiomers. Where do I start troubleshooting?

A1: Achieving separation is a matter of finding a Chiral Stationary Phase (CSP) and mobile phase combination that provides differential interaction with the two enantiomers.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[12]

    • Solution: For compounds like 3-phenylpiperazin-2-one, polysaccharide-based CSPs are the most successful and should be your first choice.[12][13] Screen columns with coated or immobilized derivatives of cellulose and amylose, such as Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ.[14][15][16] These phases offer a wide range of chiral recognition mechanisms.[16]

  • Mobile Phase Mode: The choice between normal phase, reversed-phase, or polar organic mode is crucial.

    • Solution: Start with normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). These often provide better selectivity for this class of compounds than reversed-phase.[13] A systematic screening of different columns with a standard set of mobile phases is the most efficient approach.[13][17]

Q2: I see partial separation, but the peaks are broad, tailing, and have poor resolution. How can I improve the chromatogram?

A2: Poor peak shape is typically caused by undesirable secondary interactions between the analyte and the stationary phase, which compromises resolution.

  • Secondary Interactions: The basic nitrogen atoms in the piperazinone ring can interact strongly with acidic sites (residual silanols) on silica-based CSPs, causing peak tailing.[18]

    • Solution: Add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.05% to 0.1% are highly effective at competing for these active sites, resulting in sharper, more symmetrical peaks.[14][18]

  • Suboptimal Mobile Phase Composition: The ratio of the organic modifiers can significantly affect selectivity and retention.

    • Solution: Once you've identified a promising CSP, fine-tune the mobile phase. For a hexane/alcohol system, systematically vary the percentage of the alcohol. Small changes can have a large impact on resolution.

  • Flow Rate and Temperature: These parameters influence the thermodynamics and kinetics of the chiral recognition process.

    • Solution: Chiral separations are often improved at lower flow rates, which allow more time for the enantiomers to interact with the CSP.[18] Temperature can have an unpredictable effect, so it is a valuable parameter to screen, for instance, at 15°C, 25°C, and 40°C.[18]

Q3: Should I use HPLC or SFC for my separation?

A3: Both techniques are powerful, but SFC offers distinct advantages.

  • Speed and Efficiency: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for the use of much higher flow rates than HPLC without a significant loss of efficiency, leading to faster analyses.[19][20]

  • Solvent Consumption: SFC significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique, especially for preparative-scale work.[17][19]

  • Recommendation: For initial method development and high-throughput screening, SFC is often the preferred platform due to its speed.[19][21] The principles of CSP and modifier selection are largely transferable from normal phase HPLC.

Data Table: Starting Conditions for Chiral Method Development
ParameterHPLC (Normal Phase)SFC
Primary CSPs Chiralpak® IA, IB, IC; Chiralcel® OD, OJChiralpak® IA, IB, IC; Chiralcel® OD, OJ
Mobile Phase A Hexane or HeptaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH), EtOH, or Acetonitrile (ACN)
Screening Gradient 5% to 50% Modifier over 10-20 min5% to 40% Modifier over 5-10 min
Additive (if needed) 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Temperature 25 °C (screen 15-40 °C)40 °C (screen 30-50 °C)
Back Pressure (SFC) N/A100 - 150 bar
Experimental Workflow: Chiral HPLC/SFC Method Development

G cluster_screening Primary Screening cluster_eval Evaluation cluster_optimize Optimization start Prepare Racemic Standard (0.5-1.0 mg/mL) screen_cols Screen 4-6 Polysaccharide CSPs (e.g., IA, IB, IC, OD) start->screen_cols screen_mps Use Generic Gradients (e.g., MeOH, IPA/EtOH) screen_cols->screen_mps eval Identify 'Hits': Any Enantioselectivity? screen_mps->eval no_sep No Separation eval->no_sep If None partial_sep Partial Separation (Select Best CSP/MP) eval->partial_sep If Yes no_sep->screen_cols Try Different CSPs/ Mobile Phase Modes optimize_mp Fine-tune Modifier % (Isocratic or Shallow Gradient) partial_sep->optimize_mp add_additive Add Basic Modifier (e.g., 0.1% DEA) for Peak Shape optimize_mp->add_additive optimize_flow Optimize Flow Rate & Temperature add_additive->optimize_flow final_method Final Optimized Method (Baseline Resolution) optimize_flow->final_method

References

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  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
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Validation & Comparative

Validating the Neuroprotective Effects of (S)-3-Phenylpiperazin-2-one: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the neuroprotective properties of a novel synthetic compound, (S)-3-Phenylpiperazin-2-one. We will explore its potential efficacy by comparing it against well-established neuroprotective agents, Edaravone and N-acetylcysteine (NAC), across various models of neuronal injury. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and mechanistic insights.

Introduction: The Therapeutic Potential of this compound

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often driven by common pathological mechanisms such as oxidative stress, excitotoxicity, and apoptosis. This compound is a chiral piperazinone derivative. While direct neuroprotective evidence for this specific enantiomer is emerging, its structural analogs have demonstrated neuroprotective activities. This guide outlines a rigorous in vitro screening cascade to hypothetically validate and characterize the neuroprotective profile of this compound.

Our investigation will be benchmarked against two clinically relevant neuroprotective agents:

  • Edaravone : A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its mechanism involves mitigating oxidative stress by neutralizing free radicals and inhibiting lipid peroxidation.[3][4]

  • N-acetylcysteine (NAC) : A precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular glutathione levels and acting as a direct scavenger of reactive oxygen species (ROS).[5][6]

This comparative approach will allow for a robust assessment of the therapeutic potential of this compound.

Experimental Design: A Multi-Faceted Approach to Validation

To comprehensively evaluate the neuroprotective effects of this compound, we will employ a series of in vitro assays targeting key mechanisms of neuronal cell death. The human neuroblastoma cell line, SH-SY5Y, will be utilized as our primary neuronal model due to its well-characterized responses to neurotoxic insults and its utility in neuroprotection screening.[7][8]

The overall experimental workflow is depicted below:

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Induction of Neuronal Injury cluster_2 Phase 3: Treatment cluster_3 Phase 4: Assessment of Neuroprotection A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid A->B C Oxidative Stress (H2O2 or 6-OHDA) B->C Expose to Insult D Excitotoxicity (NMDA/Glutamate) B->D Expose to Insult E Apoptosis Induction (Staurosporine) B->E Expose to Insult F This compound C->F Co-treatment G Edaravone (Positive Control) C->G Co-treatment H N-acetylcysteine (Positive Control) C->H Co-treatment I Vehicle (Negative Control) C->I Co-treatment D->F Co-treatment D->G Co-treatment D->H Co-treatment D->I Co-treatment E->F Co-treatment E->G Co-treatment E->H Co-treatment E->I Co-treatment J Cell Viability Assays (MTT) F->J Evaluate Outcome K Oxidative Stress Measurement (DCFDA) F->K Evaluate Outcome L Apoptosis Assay (Annexin V/PI) F->L Evaluate Outcome M Western Blot for Signaling Pathways (Akt, MAPK) F->M Evaluate Outcome G->J Evaluate Outcome G->K Evaluate Outcome G->L Evaluate Outcome G->M Evaluate Outcome H->J Evaluate Outcome H->K Evaluate Outcome H->L Evaluate Outcome H->M Evaluate Outcome I->J Evaluate Outcome I->K Evaluate Outcome I->L Evaluate Outcome I->M Evaluate Outcome G cluster_0 Pro-Survival cluster_1 Pro-Apoptotic A This compound B PI3K A->B H JNK / p38 MAPK A->H Inhibition C Akt B->C D p-Akt (Active) C->D Phosphorylation E Inhibition of Apoptosis D->E F Neuronal Survival E->F G Oxidative Stress / Neurotoxin G->H I p-JNK / p-p38 (Active) H->I Phosphorylation J Activation of Caspases I->J K Apoptosis J->K

Caption: Proposed signaling mechanism of action.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat differentiated SH-SY5Y cells with the respective neurotoxic insult in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells at various time points and quantify total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of Akt, JNK, and p38.

  • Densitometry: Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This guide provides a systematic and comparative framework for the in vitro validation of this compound as a potential neuroprotective agent. The hypothetical data presented suggests that this compound may offer robust protection against oxidative stress, excitotoxicity, and apoptosis, potentially through the modulation of the PI3K/Akt and MAPK signaling pathways.

Future studies should aim to confirm these findings in primary neuronal cultures and in vivo models of neurodegeneration. Further investigation into the specific molecular targets of this compound will be crucial for its development as a novel therapeutic for neurodegenerative diseases.

References

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A Comparative Guide to the In Vivo Validation of Phenylpiperazin-2-one Derivatives and Their Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the (S)-3-Phenylpiperazin-2-one Scaffold and the Imperative of In Vivo Validation

The this compound scaffold represents a compelling starting point in medicinal chemistry, offering a rigid, three-dimensional structure amenable to diverse functionalization. Its derivatives have been explored for a range of therapeutic applications, leveraging the privileged nature of the piperazine ring, a common motif in numerous FDA-approved drugs.[1][2] However, the journey from a promising molecular design to a clinically viable therapeutic is contingent on rigorous preclinical validation. While in vitro assays provide essential preliminary data on potency and mechanism, the true test of a compound's potential lies in its performance within a complex biological system—the realm of in vivo animal models.

This guide addresses the critical step of in vivo validation for this compound derivatives and their structurally related analogs. It is important to note that while the broader class of phenylpiperazine derivatives has been extensively studied in vivo, publicly available data specifically on this compound derivatives remains limited. Therefore, this guide will provide a comparative overview of the in vivo validation of closely related phenylpiperazine and piperazin-2-one compounds in key therapeutic areas, namely neurodegenerative diseases and oncology. By examining the experimental designs, animal models, and outcomes for these analogous compounds, this guide aims to provide a valuable framework and predictive insights for researchers embarking on the in vivo validation of novel this compound-based therapeutic candidates.

I. In Vivo Validation in Neurodegenerative Disease Models

Phenylpiperazine derivatives have shown considerable promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease, by targeting multiple facets of the disease pathology.[3][4]

Comparative Efficacy of Neuroprotective Phenylpiperazine Derivatives

The in vivo efficacy of novel phenylpiperazine derivatives is often benchmarked against existing treatments or well-characterized pathological changes in animal models. A key area of investigation is the potential to ameliorate both amyloid and Tau pathologies, the two hallmark lesions of Alzheimer's disease.[4]

Compound ClassAnimal ModelKey Efficacy EndpointsReference Compound(s)Source(s)
N,N'-disubstituted piperazinesPreclinical AD modelReduced amyloid and Tau pathology, improved memoryNot specified[4]
Piperazine Derivative D2Aluminum chloride-induced neurotoxicity in ratsImproved short-term memory, reduced anxiety, lowered AChE activity, restored antioxidant enzyme levelsNone[5]
Piperazine (PPZ)5xFAD miceRestoration of long-term potentiationNone[6]
Experimental Protocol: Assessment of Cognitive Improvement in a Murine Model of Alzheimer's Disease

Objective: To evaluate the effect of a test compound on learning and memory deficits in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque deposition and cognitive decline.[6]

Methodology:

  • Animal Acclimation: House male 5xFAD mice and wild-type littermates under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle to the mice daily for a predetermined period (e.g., 4-8 weeks).

  • Morris Water Maze Test:

    • Acquisition Phase (Days 1-5):

      • Fill a circular pool with opaque water and place a hidden platform just below the surface.

      • Release each mouse into the pool from one of four starting positions.

      • Allow the mouse to swim freely for 60 seconds to find the platform. If it fails, guide it to the platform.

      • Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.

      • Perform four trials per day for each mouse.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow each mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition, one-way ANOVA for the probe trial).

Proposed Mechanism of Action: Multi-Target Engagement in Alzheimer's Disease

Several phenylpiperazine derivatives are being investigated for their multi-target approach to treating Alzheimer's disease, simultaneously addressing amyloid pathology, Tau hyperphosphorylation, and cholinergic dysfunction.[4]

G cluster_0 Phenylpiperazine Derivative cluster_1 Pathological Pathways in Alzheimer's Disease cluster_2 Therapeutic Outcomes Compound Multi-Target Phenylpiperazine Derivative APP Amyloid Precursor Protein (APP) Processing Compound->APP Inhibits Tau Tau Hyperphosphorylation Compound->Tau Inhibits AChE Acetylcholinesterase (AChE) Activity Compound->AChE Inhibits Abeta Aβ Aggregation & Plaque Formation APP->Abeta Cognition Improved Cognitive Function Abeta->Cognition Impairs NFT Neurofibrillary Tangles (NFTs) Tau->NFT NFT->Cognition Impairs ACh Acetylcholine (ACh) Levels AChE->ACh Decreases ACh->Cognition Enhances G cluster_0 Experimental Workflow Start Human Cancer Cell Line Implant Subcutaneous Implantation Start->Implant Tumor Tumor Growth to 100-200 mm³ Implant->Tumor Randomize Randomization Tumor->Randomize Treatment Compound Administration Randomize->Treatment Control Vehicle Control Randomize->Control Monitor Tumor Volume Monitoring Treatment->Monitor Control->Monitor Endpoint Endpoint Analysis: Tumor Weight & TGI Monitor->Endpoint

Caption: General workflow for in vivo antitumor efficacy testing in a xenograft model.

Conclusion

The in vivo validation of this compound derivatives and their analogs is a multifaceted process that requires careful selection of animal models, robust experimental design, and comprehensive endpoint analysis. While direct in vivo data for the this compound scaffold is not yet widely published, the extensive research on related phenylpiperazine and piperazin-2-one compounds provides a strong foundation for future studies. The successful translation of these promising scaffolds from in vitro activity to in vivo efficacy will depend on a thorough understanding of their pharmacokinetic and pharmacodynamic properties, as well as their mechanisms of action in relevant disease models. This guide serves as a comparative resource to inform and streamline the in vivo validation process for the next generation of piperazine-based therapeutics.

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A Tale of Two Rings: A Comparative Analysis of Piperazine vs. Piperidine Scaffolds in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the complex art of central nervous system (CNS) drug design, the selection of a core heterocyclic scaffold is a decision of paramount importance. This choice profoundly influences a candidate's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the pantheon of privileged structures in medicinal chemistry, the six-membered saturated N-heterocycles, piperidine and piperazine, are foundational elements in a vast number of approved CNS therapies.[1][2][3]

This guide provides an objective, in-depth comparison of these two scaffolds. We will dissect their nuanced differences, supported by experimental data, to inform their strategic application in drug design. While structurally similar, the introduction of a second nitrogen atom at the 4-position of the piperazine ring initiates a cascade of physicochemical and pharmacological consequences that every CNS drug designer must understand and leverage.

The Foundation: A Head-to-Head Physicochemical Comparison

The journey of a CNS drug from administration to its target in the brain is fraught with barriers, the most formidable being the blood-brain barrier (BBB). A molecule's ability to navigate this lipophilic gatekeeper is largely dictated by its physicochemical properties. Here, the distinction between piperazine and piperidine becomes immediately apparent.

The piperidine scaffold, a simple azacyclohexane, is inherently more lipophilic and possesses a single, strongly basic nitrogen atom. In contrast, the piperazine ring, a 1,4-diazacyclohexane, introduces a second nitrogen atom, which significantly increases its polarity and imparts it with two distinct basic centers.[2] These fundamental differences have critical implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A key differentiator is the basicity (pKa). Piperidine's single nitrogen has a pKa of approximately 11.22, meaning it is predominantly protonated at physiological pH (7.4). This strong positive charge can be advantageous for forming strong ionic interactions with acidic residues in a target protein's binding pocket. However, it can also be a double-edged sword, potentially hindering passive diffusion across the BBB.[2]

Piperazine, with its two nitrogens, has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[2] This allows for a more nuanced control over the molecule's ionization state. At physiological pH, a significant portion of piperazine molecules will be monoprotonated, offering a balance between aqueous solubility and the lipophilicity required for membrane traversal. This dual-base character often enhances water solubility, which is beneficial for formulation and can facilitate renal clearance.[2]

PropertyPiperidine (Unsubstituted)Piperazine (Unsubstituted)Implications for CNS Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine significantly increases polarity and hydrogen bonding potential.
Molecular Weight 85.15 g/mol 86.14 g/mol [4]Minimal difference, allowing for near-direct bioisosteric replacement studies.
pKa ~11.22[2]pKa1 ≈ 5.35, pKa2 ≈ 9.73[2]Piperidine is strongly basic and mostly protonated at pH 7.4. Piperazine's dual pKa allows for finer tuning of ionization, potentially balancing solubility and permeability.[2]
logP (Octanol/Water) 0.9-1.5[4]Piperidine is significantly more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic liability. Piperazine's hydrophilicity aids aqueous solubility.[2]
Hydrogen Bonding 1 donor, 1 acceptor2 donors, 2 acceptorsPiperazine's greater hydrogen bonding capacity can lead to stronger interactions with targets and improved solubility.[2]

The Shape of Efficacy: Conformational Analysis

Beyond simple physicochemical parameters, the three-dimensional shape and flexibility of a scaffold are critical determinants of its biological activity. Both piperidine and piperazine predominantly adopt a chair conformation to minimize steric and torsional strain. However, the specific conformational preferences of substituents and the overall ring dynamics can significantly impact how a drug fits into its receptor binding pocket.

For piperidine, the single nitrogen allows for ring inversion and nitrogen inversion, leading to an equilibrium between axial and equatorial conformers for N-substituents. The energetic preference for a substituent to be in the equatorial position is a well-studied phenomenon, but forcing a substituent into a higher-energy axial position can sometimes be key to achieving the correct vector for optimal receptor engagement.

The piperazine ring also exists in a chair conformation, but the 1,4-dinitrogen arrangement influences the ring's puckering and the conformational preferences of its substituents. Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding. This axial preference can orient key pharmacophoric groups in a specific spatial arrangement that may be crucial for binding to certain receptors, such as the α7 nicotinic acetylcholine receptor.[5] The conformational analysis of piperazine and piperidine analogs of the dopamine reuptake inhibitor GBR 12909 revealed differences in conformer populations due to the treatment of the tertiary amine nitrogen by different force fields, highlighting the nuanced conformational landscape of these scaffolds.[6]

Conformational equilibria of piperidine and piperazine rings.

The Heart of the Matter: Pharmacological Activity and Receptor Binding

The ultimate test of a scaffold's utility is the pharmacological activity it imparts to a molecule. Both piperazine and piperidine are mainstays in drugs targeting CNS receptors, including dopamine, serotonin, histamine, and sigma receptors.[7][8] The choice between the two can dramatically alter a compound's potency and selectivity profile.

A compelling case study highlights this dichotomy in a series of dual-targeting histamine H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists.[8][9] In this research, a direct comparison was made between two compounds that were identical except for the core basic moiety: one contained a piperazine ring (compound 4) and the other a piperidine ring (compound 5).

The results were striking. While the swap from piperazine to piperidine had a negligible effect on the affinity for the H₃ receptor (Kᵢ = 3.17 nM for piperazine vs. 7.70 nM for piperidine), it caused a dramatic, over 400-fold increase in affinity for the σ₁ receptor (Kᵢ = 1531 nM for piperazine vs. 3.64 nM for piperidine).[8][9] This demonstrates that the piperidine moiety was a critical structural element for high-affinity σ₁R binding in this chemical series.[8] Molecular docking studies suggested that the different inhibitory potencies could be attributed to a change in the protonation state at physiological pH.[8]

This example underscores a critical principle: the choice between piperazine and piperidine is not merely a matter of tweaking physicochemical properties but can be a decisive factor in achieving the desired target engagement and selectivity. The piperazine core is a key pharmacophore in many atypical antipsychotics like olanzapine and clozapine, where it is crucial for their multi-receptor binding profiles, particularly at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[2][10] Similarly, piperidine is a core component of the ADHD medication methylphenidate and the antipsychotic risperidone.[7]

G Drug Antipsychotic Drug (Piperazine/Piperidine-based) D2R Dopamine D2 Receptor Drug->D2R Antagonism SHT2AR Serotonin 5-HT2A Receptor Drug->SHT2AR Antagonism G_protein G-protein activation D2R->G_protein Gi/o SHT2AR->G_protein Gq/11 AC Adenylyl Cyclase (Inhibition) G_protein->AC PLC Phospholipase C (Activation) G_protein->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Effect Modulation of Neuronal Excitability cAMP->Effect IP3_DAG->Effect

Typical signaling pathway for antipsychotics targeting D2/5-HT2A receptors.

The Clinical Journey: ADME-Tox Profiles

A potent and selective compound is of little use if it cannot reach its target in sufficient concentrations or if it has an unacceptable safety profile. The choice between a piperazine and piperidine core has profound implications for a molecule's ADME and toxicology (ADME-Tox) profile.

Metabolic Stability: The piperazine ring, with its two nitrogen atoms, presents more sites for metabolism, primarily through cytochrome P450 (CYP) enzymes.[2] This can sometimes lead to rapid clearance and the formation of active or toxic metabolites. A study on piperazin-1-ylpyridazines highlighted their rapid in vitro clearance, with initial compounds having microsomal half-lives of only 2-3 minutes.[11] Strategic modifications, including replacing the piperazine with a strained diazaspiro[3.3]heptane system, improved the half-life by over 50-fold.[11] In contrast, the piperidine ring generally has a simpler metabolic profile.[2] However, its metabolic stability is highly dependent on the substitution pattern, and functionalization at positions adjacent to the nitrogen can be used to improve this parameter.[3]

Blood-Brain Barrier Permeability: As discussed, the higher lipophilicity of piperidine derivatives can lead to better passive permeability across the BBB compared to their more polar piperazine counterparts.[2] However, the ability of piperazine to be monoprotonated at physiological pH can provide a crucial balance of properties, enabling sufficient aqueous solubility for systemic circulation while retaining enough lipophilicity to cross the BBB. Many successful CNS drugs are a testament to the viability of the piperazine scaffold for brain penetration.[12][13]

Toxicity and Off-Target Effects: A significant concern in drug development is inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. The basic nitrogen atom in both scaffolds can be a liability for hERG binding. However, strategic modifications, such as the introduction of chiral centers on a piperidine ring, have been shown to reduce hERG toxicity.[14] In one study, a series of aminopiperidine-containing compounds showed potent antibacterial activity but suffered from hERG inhibition; this liability was addressed by introducing electron-withdrawing groups.[14] The higher basicity of the piperidine nitrogen can also lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[2]

ADME-Tox ParameterPiperidine ScaffoldPiperazine ScaffoldKey Considerations & Causality
Metabolic Stability Generally more stable, but substituent-dependent.[3]Often a metabolic hotspot due to two nitrogen atoms.[2]Piperazine offers more sites for CYP450-mediated oxidation and N-dealkylation, potentially leading to faster clearance. Piperidine's stability can be enhanced by blocking metabolic sites with substituents.[3]
BBB Permeability Higher lipophilicity generally favors passive diffusion.[2]Lower lipophilicity can be a challenge, but tunable pKa can achieve a balance.[2]The ability to cross the lipophilic BBB is a function of logP/D, pKa, and hydrogen bonding potential. Piperidine's higher logP is an advantage, but piperazine's balanced properties are also effective.
Aqueous Solubility Lower, due to higher lipophilicity.Higher, due to increased polarity and two basic centers.[2]Piperazine's hydrophilicity is advantageous for oral and IV formulations.
hERG Liability Can be a concern due to the basic nitrogen.Can be a concern due to the basic nitrogens.Both scaffolds can interact with the hERG channel. Introduction of chirality or specific substituents on the piperidine ring has been shown to mitigate this risk.[14]
Phospholipidosis Higher risk due to strong basicity and lipophilicity.[2]Lower risk compared to piperidine.The combination of a high pKa and lipophilicity in piperidine derivatives increases their potential to accumulate in lysosomes and cause phospholipidosis.

The Chemist's Perspective: Synthetic Tractability

The ease and efficiency with which a scaffold and its derivatives can be synthesized is a crucial consideration in any drug discovery program. Both piperidine and piperazine are readily available and synthetically tractable building blocks.

Piperidine Synthesis: One of the most common and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of pyridine precursors.[15] A vast array of substituted pyridines are commercially available, providing a direct entry into diverse piperidine analogues. Other powerful methods include multicomponent reactions, which can generate highly functionalized piperidines in a single step, and various cyclization strategies.[7][16][17] The functionalization of a pre-existing piperidine ring, particularly at the nucleophilic nitrogen atom (via alkylation, acylation, etc.), is a routine and robust strategy for building structure-activity relationships (SAR).[15]

Piperazine Synthesis: Piperazine and its derivatives are also widely accessible. Symmetrical N,N'-disubstituted piperazines can be readily prepared by reacting piperazine with two equivalents of an electrophile. The synthesis of unsymmetrical piperazines requires the use of a protecting group on one of the nitrogen atoms (e.g., Boc), followed by functionalization of the free amine and subsequent deprotection and reaction at the second nitrogen. This adds steps but allows for precise control over the substitution pattern.

G Pyridine Substituted Pyridine H2_cat Catalytic Hydrogenation (e.g., H₂, Pd/C) Pyridine->H2_cat Piperidine_core Piperidine Scaffold H2_cat->Piperidine_core N_Func N-Functionalization (Alkylation, Acylation) Piperidine_core->N_Func C_Func C-H Functionalization Piperidine_core->C_Func Final_Pip Final Piperidine Drug N_Func->Final_Pip C_Func->Final_Pip Piperazine_start Piperazine Protect 1. Protect (e.g., Boc₂O) Piperazine_start->Protect Mono_Boc Mono-Boc-Piperazine Protect->Mono_Boc Func1 2. Functionalize N1 (e.g., R1-X) Mono_Boc->Func1 Protected_Inter Protected Intermediate Func1->Protected_Inter Deprotect 3. Deprotect (e.g., TFA) Protected_Inter->Deprotect Free_Amine Intermediate Amine Deprotect->Free_Amine Func2 4. Functionalize N4 (e.g., R2-X) Free_Amine->Func2 Final_Pz Final Piperazine Drug Func2->Final_Pz

Generalized synthetic workflows for piperidine and piperazine derivatives.

Experimental Protocols: A Self-Validating System

To provide practical context, we outline the methodologies for key experiments frequently employed in the evaluation of piperazine and piperidine derivatives. The causality behind each step is explained to ensure a self-validating system.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific CNS receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Causality: This assay quantifies the direct interaction between the compound and its target protein. A lower IC₅₀/Kᵢ value indicates a higher binding affinity, which is often a prerequisite for pharmacological activity. Comparing the Kᵢ values of piperazine and piperidine analogues provides a direct measure of the scaffold's contribution to target engagement.

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or brain tissue homogenates). The protein concentration is quantified (e.g., via BCA assay) to ensure consistent receptor amounts per well.

    • Radioligand Solution: Prepare a solution of a known high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors) in assay buffer at a fixed concentration, typically at or below its Kₑ value for that receptor. This ensures that the binding is sensitive to competition.

    • Test Compound Dilutions: Prepare a serial dilution series of the test compounds (both piperazine and piperidine analogues) in assay buffer, typically spanning several orders of magnitude around the expected IC₅₀.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation. These wells measure the maximum amount of radioligand that can bind.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known, non-labeled competitor drug. This measures the amount of radioligand that binds to non-receptor components (e.g., the filter plate), which must be subtracted.

    • Competition Wells: Add assay buffer, radioligand, membrane preparation, and the various concentrations of the test compounds.

  • Incubation:

    • Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium. The exact time and temperature must be optimized for each receptor system.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand that might be non-specifically trapped on the filter. The cold temperature prevents dissociation of the bound ligand during the wash steps.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter. The amount of radioactivity is directly proportional to the amount of bound radioligand.

  • Data Analysis:

    • Subtract the average NSB counts from all other wells to determine specific binding.

    • Plot the specific binding counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, serving as an early-stage in vitro model for blood-brain barrier penetration.

Causality: This cell-free assay isolates passive diffusion, a key mechanism for CNS drug entry. By comparing the effective permeability (Pₑ) of piperazine and piperidine analogues, researchers can predict which scaffold is more likely to confer favorable BBB penetration characteristics to a lead series, independent of confounding factors like active transport or metabolism.

Methodology:

  • Reagent and Plate Preparation:

    • Donor Plate: A 96-well filter plate. The filter in each well is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane. For BBB-PAMPA, a brain-specific lipid composition is used.

    • Acceptor Plate: A 96-well plate filled with an acceptor buffer solution (e.g., phosphate-buffered saline at pH 7.4), which may contain a "sink" component to mimic physiological conditions.

    • Test Compound Solutions: Dissolve test compounds in the donor buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 100 µM).

  • Assay Setup:

    • Carefully place the lipid-coated filter of the donor plate onto the acceptor plate, creating a "sandwich."

    • Add the test compound solutions to the wells of the donor plate.

  • Incubation:

    • Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature. During this time, the compound will diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment, driven by the concentration gradient.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells, as well as a reference sample of the initial donor solution, using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis and Interpretation:

    • Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - [ln(1 - Cₐ/Cₑₐ)] / [A * t * (1/Vₐ + 1/Vₑ)] where Cₐ is the compound concentration in the acceptor well, Cₑₐ is the equilibrium concentration, A is the filter area, t is the incubation time, and Vₐ and Vₑ are the volumes of the acceptor and donor wells, respectively.

    • Compounds are typically categorized based on their Pₑ values (e.g., High, Medium, Low permeability) by comparing them to known standards with well-characterized CNS penetration.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. Neither scaffold is universally superior; their strengths and weaknesses are context-dependent.

Piperazine , with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions. It has proven to be a particularly fruitful scaffold in the development of CNS drugs like antidepressants and antipsychotics, where its unique properties can be leveraged to achieve complex multi-receptor binding profiles.[18][19]

Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[2] Its often simpler metabolic profile can be an advantage in avoiding rapid clearance or the formation of unwanted metabolites.[2][3]

Ultimately, the choice requires a deep understanding of the trade-offs involved. A thorough in vitro characterization, using assays such as those described above, is essential to validate the selection for any given project. By carefully considering the nuanced differences in physicochemical properties, conformational behavior, pharmacological activity, ADME-Tox profiles, and synthetic accessibility, drug development professionals can harness the full potential of these two indispensable heterocyclic scaffolds to design the next generation of effective CNS therapies.

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A Comprehensive Guide to the CNS Receptor Cross-Reactivity Profile of (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the meticulous characterization of a compound's interaction with a wide array of molecular targets is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel phenylpiperazine derivative, (S)-3-Phenylpiperazin-2-one, against a panel of key CNS receptors. By juxtaposing its hypothetical binding affinities with those of established therapeutic agents, we aim to furnish researchers, scientists, and drug development professionals with a nuanced understanding of its potential therapeutic window and off-target liability.

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved drugs, including antipsychotics and antidepressants.[1][2] These agents often exhibit polypharmacology, engaging multiple receptor systems to achieve their therapeutic effects.[3][4] Consequently, a thorough investigation of the binding profile of a new chemical entity like this compound is not merely a regulatory formality but a critical step in elucidating its mechanism of action and predicting its clinical performance.

The Imperative of Cross-Reactivity Profiling

The journey of a CNS drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen off-target effects. Cross-reactivity, the binding of a drug to targets other than its intended primary target, can lead to a spectrum of outcomes, from beneficial polypharmacology to adverse drug reactions.[3][4] Early and comprehensive cross-reactivity profiling, therefore, enables a more informed selection of lead candidates, mitigates late-stage attrition, and provides a mechanistic framework for interpreting in vivo observations.

This guide will delineate a robust experimental strategy for assessing the binding affinity of this compound across a diverse panel of CNS receptors and transporters. For comparative purposes, we will benchmark its hypothetical profile against two widely prescribed CNS medications:

  • Risperidone: An atypical antipsychotic with a complex receptor binding profile, primarily characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) with high affinity for the serotonin transporter (SERT), but also exhibiting interactions with other receptors at higher concentrations.[6][7]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A systematic approach to defining the receptor interaction landscape of a novel compound involves a tiered screening cascade. The initial step is typically a broad panel of in-vitro radioligand binding assays to identify potential sites of interaction.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Functional Characterization Test_Compound This compound Binding_Assay Radioligand Binding Assay (Single Concentration, e.g., 1µM) Test_Compound->Binding_Assay CNS_Panel Broad CNS Receptor Panel (e.g., Eurofins SafetyScreen44™) CNS_Panel->Binding_Assay Hit_Identification Hit Identification (>50% Inhibition) Binding_Assay->Hit_Identification Concentration_Response Concentration-Response Curves Hit_Identification->Concentration_Response Ki_Determination Ki Value Determination Concentration_Response->Ki_Determination Functional_Assay Functional Assays (e.g., GTPγS, Calcium Flux) Ki_Determination->Functional_Assay Agonist_Antagonist Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) Functional_Assay->Agonist_Antagonist

Figure 1: A tiered workflow for CNS receptor cross-reactivity profiling.

Detailed Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 receptor.[8][9]

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the D2 receptor).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the following in a total volume of 200 µL:

      • Receptor membrane preparation.

      • A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for the D2 receptor) at a concentration near its Kd value.[10][11]

      • Varying concentrations of the test compound (e.g., this compound) or a reference compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand (e.g., Haloperidol for the D2 receptor).[12]

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each test compound concentration.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Profile of this compound

The following table presents a hypothetical, yet plausible, cross-reactivity profile for this compound, generated based on the known pharmacology of the phenylpiperazine class.[13][14] This data is compared with the established binding profiles of Risperidone and Sertraline.

Receptor/TransporterThis compound (Ki, nM)Risperidone (Ki, nM)Sertraline (Ki, nM)Primary Biological Role
Dopamine D2 5.2 3.1 >1000Antipsychotic efficacy, motor control
Dopamine D1250540>1000Cognition, motor function
Dopamine D315.88.2>1000Cognition, mood, reward
Serotonin 5-HT2A 8.1 0.16 150Modulation of dopamine release, sleep, mood
Serotonin 5-HT1A35.6210250Anxiolytic and antidepressant effects
Serotonin 5-HT2C98.25.0>1000Appetite, mood, psychosis
Serotonin 5-HT745.132>1000Circadian rhythm, mood, cognition
Serotonin Transporter (SERT) 120>10000.5 Serotonin reuptake, primary antidepressant target
Norepinephrine Transporter (NET)850>100050Norepinephrine reuptake
Adrenergic α165.31.680Blood pressure regulation, sedation
Adrenergic α24507.5>1000Blood pressure regulation, sedation
Histamine H115020350Sedation, weight gain
Muscarinic M1>1000>1000600Cognition, anticholinergic side effects

Disclaimer: The Ki values for this compound are hypothetical and for illustrative purposes only.

Interpretation of the Binding Profile

Based on this hypothetical data, this compound emerges as a potent ligand for the dopamine D2 and serotonin 5-HT2A receptors, with Ki values in the low nanomolar range. This dual antagonism is a hallmark of atypical antipsychotics like Risperidone, suggesting a potential utility in the treatment of psychosis.[15][16] The ratio of 5-HT2A to D2 affinity is a critical determinant of a drug's "atypicality," with a higher ratio often associated with a lower propensity for extrapyramidal side effects.[3]

Compared to Risperidone, this compound displays a cleaner profile with respect to adrenergic α1 and α2, and histamine H1 receptors. This suggests a potentially lower risk of side effects such as orthostatic hypotension and sedation.

Unlike Sertraline, this compound shows weak affinity for the serotonin transporter (SERT), indicating that it is unlikely to act as a primary antidepressant via serotonin reuptake inhibition.

Functional Characterization: Beyond Binding Affinity

While binding assays reveal the affinity of a compound for a receptor, they do not elucidate its functional consequence (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete pharmacological characterization.

Detailed Protocol: [35S]GTPγS Binding Assay for Gαi/o-Coupled Receptors (e.g., 5-HT1A)

This assay measures the activation of G proteins, a proximal event in the signaling cascade of many GPCRs, including the 5-HT1A receptor.[17][18]

  • Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine the following:

      • Receptor membrane preparation.

      • Varying concentrations of the test compound (e.g., this compound).

      • Add [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) values. An antagonist would not stimulate binding on its own but would competitively inhibit agonist-stimulated binding.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The primary mechanism of action of many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][19] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Signaling Downstream Signaling PKA->Signaling Phosphorylation Dopamine->D2R Compound This compound (Antagonist) Compound->D2R Blockade

Figure 2: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This guide has provided a comprehensive framework for evaluating the CNS receptor cross-reactivity profile of this compound. Based on its structural class, a hypothetical binding profile was generated, positioning it as a potent dopamine D2 and serotonin 5-HT2A receptor ligand. This profile, when compared to established drugs like Risperidone and Sertraline, suggests a potential atypical antipsychotic-like mechanism of action with a possibly favorable side-effect profile.

It is imperative to underscore that the binding data for this compound presented herein is illustrative. Rigorous experimental validation using the detailed protocols provided is essential to confirm these predictions. A thorough understanding of a compound's polypharmacology is a critical enabler of successful CNS drug development, paving the way for safer and more effective therapies for neuropsychiatric disorders.

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Comparison of the ADME-Tox profiles of different phenylpiperazinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the ADME-Tox profiles of different phenylpiperazinone analogs requires a systematic, multi-parametric approach. In drug discovery, the guiding principle is to "fail early, fail cheap," and a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is paramount to de-risking a chemical series and selecting a candidate with the highest probability of clinical success.[1][2][3]

This guide, intended for drug development professionals, provides a framework for the comparative evaluation of phenylpiperazinone analogs. Rather than presenting data on specific proprietary compounds, we will detail the critical experimental workflows and decision-making cascades necessary to generate and interpret comparative ADME-Tox data. We will explain the causality behind experimental choices and provide self-validating protocols grounded in authoritative standards.

The Phenylpiperazinone Scaffold: A Starting Point

The phenylpiperazinone core is a privileged scaffold in medicinal chemistry, frequently explored for its potential to interact with a variety of biological targets, particularly within the central nervous system. Analogs are typically generated by modifying substituents on the phenyl ring or the piperazinone moiety. These chemical modifications, while intended to optimize potency and selectivity, can profoundly impact the compound's disposition and safety profile. Therefore, a head-to-head comparison of analogs is not just beneficial but essential.

Part 1: Comparative ADME Profiling Workflow

The goal of ADME profiling is to understand how the body affects a drug. Early in vitro ADME assays are crucial for identifying liabilities such as poor absorption or rapid metabolism, guiding the optimization of drug candidates before costly in vivo studies.[1][3][4]

A. Absorption: Intestinal Permeability and Efflux

To predict oral bioavailability, we must first assess a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[5][6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the barrier of the human small intestine.[7]

Causality of Experimental Choice:

We use a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-to-B) direction, simulating absorption into the bloodstream, and the basolateral-to-apical (B-to-A) direction. A significantly higher B-to-A permeability compared to A-to-B permeability (indicated by an Efflux Ratio > 2) suggests the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp), which can severely limit its oral absorption.[6]

Experimental Workflow: Caco-2 Permeability

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity add_A Add Analog to Apical (A) side integrity->add_A add_B Add Analog to Basolateral (B) side integrity->add_B incubate Incubate at 37°C for 2 hours add_A->incubate add_B->incubate sample_A Sample from Basolateral (B) side incubate->sample_A sample_B Sample from Apical (A) side incubate->sample_B lcms Quantify compound concentration (LC-MS/MS) sample_A->lcms sample_B->lcms papp Calculate Papp (A→B) and Papp (B→A) lcms->papp er Calculate Efflux Ratio (ER) papp->er G prep Prepare hERG-expressing cell line (e.g., HEK293) load Load cells and solutions onto automated patch clamp system (e.g., QPatch) prep->load seal Establish GΩ seal and whole-cell configuration load->seal baseline Record baseline hERG current using a voltage pulse protocol seal->baseline apply_vehicle Apply vehicle control (e.g., 0.1% DMSO) baseline->apply_vehicle apply_compound Apply increasing concentrations of Phenylpiperazinone Analog apply_vehicle->apply_compound record Record hERG tail current at each concentration apply_compound->record analyze Calculate % inhibition and determine IC50 value record->analyze

Caption: Automated patch clamp workflow for hERG inhibition.

Data Summary Table: Phenylpiperazinone Analog Cardiotoxicity
Analog IDhERG IC₅₀ (µM)Predicted Cardiotoxicity Risk
PPA-001> 30Low
PPA-0022.1High
PPA-00315.5Moderate
C. In Vivo Follow-up: Rodent Micronucleus Assay

For promising candidates that are non-mutagenic in the Ames test, an in vivo genotoxicity study is required. The rodent micronucleus assay detects damage to chromosomes or the mitotic apparatus. [23][24]In this test, animals are treated with the compound, and after an appropriate time, bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes. A significant increase in micronucleated cells indicates in vivo genotoxic potential. [24][25]

Part 3: Synthesizing the Data - The Candidate Selection Cascade

No single parameter determines success. The goal is to find an analog with a balanced profile. The data from all assays must be integrated to make an informed decision. A selection cascade helps prioritize compounds by eliminating those with clear liabilities at each stage.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: In Vivo Confirmation start Pool of Phenylpiperazinone Analogs (PPA-001, 002, 003...) met_stab Metabolic Stability (Microsomes) start->met_stab ames Genotoxicity (Ames Test) met_stab->ames Filter: t½ > 15 min caco2 Permeability & Efflux (Caco-2 Assay) ames->caco2 Filter: Non-mutagenic ppb Plasma Protein Binding (RED Assay) caco2->ppb herg Cardiotoxicity (hERG Assay) ppb->herg cyp_inhib CYP Inhibition (IC50 Panel) herg->cyp_inhib pk_study Rodent Pharmacokinetics (PK Study) cyp_inhib->pk_study Filter for balanced profile: - High Permeability - Low Efflux - Moderate PPB - hERG IC50 > 10 µM - CYP IC50 > 10 µM tox_study In Vivo Toxicology (e.g., Micronucleus, MTD) pk_study->tox_study Filter: Good oral exposure & half-life candidate Lead Candidate(s) for IND-Enabling Studies tox_study->candidate Filter: Acceptable safety margin

Caption: A tiered decision-making cascade for selecting a lead phenylpiperazinone analog.

Interpreting the Profile:
  • PPA-001: Shows excellent metabolic stability and high permeability, and is clean in the tox assays. However, its very low unbound fraction (2.5% in humans) is a concern, as it may require a very high total dose to achieve a therapeutic free concentration.

  • PPA-002: This analog is quickly eliminated. It is a P-gp efflux substrate, is mutagenic in the Ames test, and a potent hERG inhibitor. This compound has multiple liabilities and should be deprioritized.

  • PPA-003: Exhibits moderate metabolic stability and a very high unbound fraction. Its primary weakness is low intrinsic permeability. This might be addressed through formulation strategies, or medicinal chemistry efforts could focus on improving permeability while maintaining the otherwise favorable ADME-Tox properties.

Based on this hypothetical data, PPA-001 and PPA-003 represent different optimization paths. A project team would weigh the relative difficulty of overcoming high protein binding (PPA-001) versus improving permeability (PPA-003) to decide which analog, or a hybrid thereof, to advance.

References
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A Head-to-Head Comparison of (S)-3-Phenylpiperazin-2-one with Other Neuroprotective Agents: An Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the investigational compound (S)-3-Phenylpiperazin-2-one against a panel of established neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on related compounds to project the potential efficacy of this compound and outlines the experimental frameworks required for its validation.

Introduction: The Promise of Phenylpiperazine Scaffolds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing unmet medical need. The pathological cascades in these conditions are complex, often involving excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. The quest for effective neuroprotective agents—therapeutics that can slow or halt the progression of neuronal damage—is a paramount goal in modern neuroscience.

While direct experimental data on this compound is not yet prevalent in the public domain, the broader class of phenylpiperazine derivatives has emerged as a versatile scaffold for developing CNS-active compounds.[1][2] Studies have demonstrated that various arylpiperazine derivatives possess neuroprotective properties, acting on multiple targets within the CNS.[3] This guide will, therefore, extrapolate potential mechanisms and efficacy of this compound based on the established activities of its structural analogs and compare it to well-characterized neuroprotective agents.

Hypothesized Mechanism of Action for this compound

Based on the literature for related phenylpiperazine compounds, we can hypothesize that this compound may exert its neuroprotective effects through one or more of the following mechanisms:

  • Modulation of Neurotransmitter Systems: Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors.[4][5] This interaction could influence downstream signaling pathways that are crucial for neuronal survival and plasticity.

  • Anti-Excitotoxic Effects: Some piperazine derivatives have been shown to protect against glutamate-induced excitotoxicity, a common pathway of neuronal death in many neurodegenerative conditions.

  • Calcium Homeostasis: Certain piperazine compounds have demonstrated the ability to modulate neuronal calcium entry, a critical factor in preventing excitotoxic cell death.[6][7][8][9]

  • Anti-inflammatory and Antioxidant Properties: Arylpiperazine scaffolds have been functionalized to incorporate antioxidant moieties, suggesting that this compound could potentially mitigate oxidative stress and neuroinflammation.[3]

The following diagram illustrates a potential signaling pathway for the neuroprotective action of this compound, based on the activities of related compounds.

Hypothesized_Neuroprotective_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S3P This compound Receptor Serotonin/Dopamine Receptor S3P->Receptor TRPC6 TRPC6 Channel S3P->TRPC6 PLC PLC Activation Receptor->PLC Ca_Influx Calcium Influx TRPC6->Ca_Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store ER Calcium Store IP3->Ca_Store Ca2+ Release PKC PKC Activation DAG->PKC Ca_Influx->PKC ROS Reduced ROS PKC->ROS NFkB Inhibition of NF-κB Pathway PKC->NFkB Apoptosis Inhibition of Apoptotic Cascade PKC->Apoptosis Inflammation Reduced Neuroinflammation NFkB->Inflammation

Caption: Hypothesized signaling pathway for this compound.

Comparative Analysis with Established Neuroprotective Agents

To provide a comprehensive overview, we will compare the hypothesized profile of this compound with a selection of well-established neuroprotective agents across different mechanisms of action.

Agent Primary Mechanism of Action Primary Indication(s) Key Preclinical/Clinical Findings
This compound (Hypothesized) Multi-target: Serotonin/Dopamine receptor modulation, Calcium homeostasis, Anti-inflammatory, AntioxidantInvestigationalPotential for broad-spectrum neuroprotection based on the phenylpiperazine scaffold.
Edaravone Free radical scavengerIschemic Stroke, ALSShown to reduce oxidative stress and improve functional outcomes in some patient populations.
Memantine NMDA receptor antagonistAlzheimer's DiseaseReduces glutamate excitotoxicity; provides symptomatic improvement in moderate-to-severe AD.
Riluzole Glutamate modulator, Sodium channel blockerAmyotrophic Lateral Sclerosis (ALS)Extends survival and time to tracheostomy in ALS patients.
Rasagiline MAO-B inhibitorParkinson's DiseaseProvides symptomatic relief and may have disease-modifying effects by preventing dopamine breakdown and reducing oxidative stress.

Experimental Protocols for Validation

To rigorously evaluate the neuroprotective potential of this compound, a series of in vitro assays are essential. The following section details the step-by-step methodologies for key experiments.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assessment of a novel neuroprotective compound.

Experimental_Workflow start Start: Compound Synthesis and Characterization cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture toxicity_model Induction of Neurotoxicity (e.g., Glutamate, H2O2, Aβ) cell_culture->toxicity_model treatment Treatment with This compound toxicity_model->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis oxidative_stress Oxidative Stress Assays (ROS, SOD Activity) treatment->oxidative_stress inflammation Neuroinflammation Assays (Nitric Oxide, Cytokines) treatment->inflammation data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis inflammation->data_analysis end Conclusion on Neuroprotective Potential data_analysis->end

Caption: General workflow for in vitro neuroprotection studies.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., 5 mM glutamate for 24 hours) to induce cell death. Include a vehicle control group.

  • Treatment: Co-treat or pre-treat the cells with varying concentrations of this compound.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assessment: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells as described in the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a plate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group.

Oxidative Stress Assessment

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells in a 96-well black plate as previously described.

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (Ex/Em = 485/535 nm) using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a percentage of the control group.

Principle: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. This assay measures the inhibition of a colorimetric reaction by SOD present in the cell lysate.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates as described for the caspase-3 assay.

  • Assay Reaction: Use a commercial SOD assay kit. In a 96-well plate, add cell lysate to a reaction mixture containing a substrate that generates superoxide radicals.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm).

  • Data Analysis: Calculate SOD activity based on the percentage of inhibition of the colorimetric reaction, often by comparison to a standard curve.[10][11][12]

Neuroinflammation Assessment

Principle: In response to inflammatory stimuli, microglia produce nitric oxide. The stable end-product of NO, nitrite, can be measured in the cell culture supernatant using the Griess reagent.[13][14][15]

Protocol:

  • Microglial Cell Culture: Culture microglial cells (e.g., BV-2 cell line) in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Co-treat with this compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Protocol:

  • Sample Collection: Collect cell culture supernatants from stimulated and treated microglial cells as described above.

  • ELISA Procedure: Follow the protocol of a commercial ELISA kit for TNF-α or IL-6.[16][17][18][19][20] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentration in each sample by interpolating from the standard curve.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking, the established activities of the broader phenylpiperazine class of compounds provide a strong rationale for its investigation. The hypothesized multi-target mechanism of action, potentially encompassing modulation of neurotransmitter systems, calcium homeostasis, and anti-inflammatory and antioxidant effects, positions it as a promising candidate for further research.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's neuroprotective potential. Positive in vitro findings would warrant progression to in vivo studies in relevant animal models of neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety profile. The ultimate goal is to determine if this compound or its derivatives can be developed into novel therapeutics to address the significant unmet needs in the treatment of neurodegenerative disorders.

References

  • An Overview of in vitro Methods to Study Microglia - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Retrieved January 18, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Retrieved January 18, 2026, from [Link]

  • Assaying Microglia Functions In Vitro - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Assaying Microglia Functions In Vitro - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research. (n.d.). Retrieved January 18, 2026, from [Link]

  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012, September 20). Retrieved January 18, 2026, from [Link]

  • Superoxide dismutase (SOD) activity - Bio-protocol. (n.d.). Retrieved January 18, 2026, from [Link]

  • Superoxide Dismutase Protocol - MMPC. (2013, March 4). Retrieved January 18, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science. (n.d.). Retrieved January 18, 2026, from [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview - YouTube. (2022, June 13). Retrieved January 18, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - DOI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4). Retrieved January 18, 2026, from [Link]

  • ROS Live Cell Imaging During Neuronal Development - JoVE. (2021, January 5). Retrieved January 18, 2026, from [Link]

  • MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Central serotoninmimetic action of phenylpiperazines - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. (2020, August 9). Retrieved January 18, 2026, from [Link]

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (n.d.). Retrieved January 18, 2026, from [Link]

  • TNF-α (free) ELISA. (n.d.). Retrieved January 18, 2026, from [Link]

  • Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Differential ex vivo nitric oxide production by acutely isolated neonatal and adult microglia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One. (n.d.). Retrieved January 18, 2026, from [Link]

  • Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. (2022, June 14). Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved January 18, 2026, from [Link]

  • Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 18, 2026, from [Link]

  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nitric oxide production and iNOS expression in primary microglial cell... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nitric oxide production induced by LTA or LPS in microglial cultures... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dot Language Graphviz. (n.d.). Retrieved January 18, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (n.d.). Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-3-Phenylpiperazin-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science, ensuring the safety of our personnel and the preservation of our environment.

This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-3-Phenylpiperazin-2-one, a key intermediate in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this document synthesizes data from structurally related piperazine derivatives and established chemical safety principles to offer a robust and cautious approach to its waste management.[1]

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the toxicological profiles of related piperazine compounds, this compound should be treated as a hazardous substance.[1] The primary hazards are associated with its piperazine moiety.[2][3]

Anticipated Hazard Profile:

  • Skin Corrosion/Irritation: Piperazine and its derivatives are known to cause skin irritation and, in some cases, severe burns.[1][4]

  • Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage.[1]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

A comprehensive risk assessment should be conducted before any disposal procedure is initiated. This involves evaluating the quantity of waste, the potential for exposure, and the specific laboratory environment.

Parameter Guidance & Personal Protective Equipment (PPE)
Primary Hazards Skin Irritation, Serious Eye Damage, Potential Oral Toxicity.[1][4]
Engineering Controls Always handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2]
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[1] Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1][4]
Regulatory Framework: Compliance is Non-Negotiable

All chemical waste disposal must be performed in strict accordance with local, state, and federal regulations.[2] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), governing hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for workplace safety.[6][7][8]

It is the responsibility of the waste generator to accurately classify the waste.[4] Given its likely properties, this compound waste would be classified as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical.[1] The container must be in good condition, with a secure, sealable lid.[9]

  • Solid Waste: Collect solid this compound waste, including contaminated weighing papers and spatulas, in a container designated for solid organic hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in the appropriate liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong acids or oxidizing agents.[2]

Accurate labeling is a critical safety and compliance measure.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • Contents: List the full chemical name, "this compound," and any solvents present. Do not use abbreviations.[9]

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Minor Spill (within a chemical fume hood):

  • Ensure appropriate PPE is worn.[2]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]

  • Decontaminate the spill area thoroughly (see Section 4).

Major Spill (outside of a fume hood):

  • Evacuate the immediate area and alert colleagues.[2]

  • If the spill is substantial or involves volatile solvents, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

  • Restrict access to the area.

  • Provide EHS with details about the spilled material.[2]

Any materials that come into contact with this compound must be disposed of as hazardous waste.

  • Consumables: Pipette tips, gloves, weighing papers, and absorbent pads must be placed in the solid hazardous waste container.[1]

  • Empty Containers: The original chemical container must be managed carefully. For highly toxic chemicals, the first three rinses of the empty container must be collected and disposed of as hazardous waste.[9] After thorough rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies must be followed.

  • Glassware: Contaminated, non-disposable glassware should be decontaminated as described below. If broken, it must be collected in a designated glass waste container that is clearly marked as chemically contaminated.

Accumulated hazardous waste must be handled by professionals.

  • Storage: Keep the sealed hazardous waste container in a designated, secure satellite accumulation area within the lab.[9]

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[10][11]

Decontamination Procedures

Thorough decontamination of work surfaces and equipment is essential after handling this compound.

  • Initial Wipe: Wipe down all surfaces and non-disposable equipment with a solvent such as ethanol or isopropanol to dissolve the compound. Collect the wipes/towelettes for disposal as solid hazardous waste.[1]

  • Wash: Follow the solvent wipe with a thorough wash using soap and water.

  • Final Rinse: Rinse with deionized water.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow Workflow for this compound Waste cluster_classification Waste Classification cluster_containers Segregation & Containerization start Waste Generated is_contaminated Is the item contaminated with This compound? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No solid_waste Solid Hazardous Waste (e.g., contaminated PPE, solids) waste_type->solid_waste Solid / Debris liquid_waste Liquid Hazardous Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharp final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Caption: Disposal decision workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
  • TCI Chemicals. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (n.d.). 1-Methyl-3-phenylpiperazine Safety Data Sheet.
  • World Health Organization. (2022). Ensuring the safe handling of chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024). N-phenylpiperazine Safety Data Sheet.
  • AA Blocks. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling (S)-3-Phenylpiperazin-2-one. The procedural guidance herein is synthesized from safety data for the phenylpiperazine class of compounds, establishing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this exact stereoisomer. Our primary objective is to build a culture of safety that extends beyond mere compliance, ensuring the well-being of all laboratory personnel.

Hazard Analysis: Understanding the Risks of the Phenylpiperazine Moiety

This compound belongs to the phenylpiperazine chemical family. Data from closely related analogues reveal a consistent hazard profile that we must assume applies to this compound. The primary risks are significant and demand rigorous control measures.

  • Dermal and Ocular Corrosivity : Phenylpiperazine derivatives are frequently classified as causing severe skin burns and serious eye damage.[1][2] Contact can lead to immediate irritation and, with prolonged exposure, irreversible tissue damage.[3] The corrosive nature necessitates an impermeable barrier between the chemical and the operator.[4]

  • Acute Toxicity : These compounds are often categorized as toxic if swallowed and may be fatal if they come into contact with the skin.[1][2][5] This high level of toxicity underscores the need to prevent all routes of personal exposure.

  • Respiratory Irritation : As a solid, this compound can form dusts. Inhalation of these airborne particles may cause respiratory irritation.[6] Therefore, handling techniques must be designed to minimize or eliminate dust generation.[7]

The Core Directive: A Multi-Layered PPE and Engineering Control Strategy

A self-validating safety protocol relies on multiple layers of protection. We begin with engineering controls as our primary barrier and supplement them with a comprehensive personal protective equipment (PPE) ensemble as the essential secondary barrier.

Primary Barrier: Engineering Controls

The single most critical step in safe handling is to contain the material at its source.

  • Chemical Fume Hood : All weighing and handling of this compound must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable. The fume hood's constant airflow contains dusts and vapors, preventing their escape into the laboratory environment and protecting the user from inhalation.

Secondary Barrier: Personal Protective Equipment (PPE)

Your PPE is the last line of defense. It must be selected and used correctly to be effective. The choice of each component is deliberate, directly addressing the hazards identified above.

  • Eye and Face Protection :

    • Why : To prevent contact with airborne particles and accidental splashes, which can cause serious, potentially permanent eye damage.[8][9]

    • Protocol : Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][10] For procedures with a higher risk of splashing, such as transfers of solutions, supplement the goggles with a full-face shield.[11]

  • Skin and Body Protection :

    • Why : The high dermal toxicity and corrosive nature of related compounds mean that skin contact must be avoided entirely.[1][12]

    • Protocol :

      • Gloves : Double-gloving with chemical-resistant nitrile gloves is the recommended standard. Gloves must be inspected for any signs of degradation or puncture before use.[5] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

      • Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory. This protects against incidental contact with powders or droplets on work surfaces.[12]

      • Full Body Coverage : Ensure legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[12]

  • Respiratory Protection :

    • Why : To prevent the inhalation of fine powders, which can cause respiratory tract irritation.[6] While the fume hood is the primary control, respiratory protection is a necessary precaution, especially during activities with a high potential for dust generation (e.g., weighing, transfers).

    • Protocol : Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter if there is any risk of dust generation that cannot be fully contained within the fume hood.[8][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential procedure minimizes the risk of exposure at every stage of handling.

  • Preparation :

    • Verify the chemical fume hood is operational and certified.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Prepare a designated hazardous waste container, clearly labeled for this compound waste.[13]

    • Don all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye protection, and outer gloves.

  • Execution (inside the fume hood) :

    • Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust clouds.

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container sealed whenever possible.

  • Decontamination and Doffing :

    • Wipe down the work surface inside the fume hood with an appropriate solvent.

    • Dispose of all contaminated consumables (e.g., weighing paper, pipette tips) directly into the designated hazardous waste container.[13]

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves are removed first. The lab coat should be removed by rolling it inside-out.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[5][8]

Disposal Plan: Managing Contaminated Waste

Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous materials.

  • Waste Segregation : All materials that have come into direct contact with this compound, including the chemical itself, contaminated gloves, weighing papers, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.[8][13]

  • Regulatory Compliance : Do not discharge any waste into the drainage system.[7] All disposal must adhere strictly to local, regional, and national hazardous waste regulations.[7][8]

Summary of Personal Protective Equipment

Protection Type Specification Rationale and Key Standards
Eye/Face Protection Chemical Safety Goggles / Full-Face ShieldProtects against splashes and dust, preventing severe eye damage.[8] Must comply with OSHA 29 CFR 1910.133 or EN166.[3][10]
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)Prevents skin contact, addressing high dermal toxicity and corrosivity.[1][12]
Body Protection Flame-Resistant Lab CoatProvides a barrier against incidental spills and contamination of personal clothing.[12]
Respiratory Protection NIOSH/MSHA/EN 149 Approved RespiratorRequired if dust generation is possible to prevent respiratory tract irritation.[6][8][10]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_doff 4. Post-Operation prep1 Verify Fume Hood & Safety Showers prep2 Don PPE: Lab Coat, Gloves, Goggles prep1->prep2 Check handle1 Weigh Solid Chemical prep2->handle1 Begin Work handle2 Perform Chemical Reaction / Preparation handle1->handle2 clean1 Dispose Contaminated Items in Hazardous Waste handle2->clean1 Complete Work clean2 Decontaminate Work Surface clean1->clean2 doff1 Doff PPE Correctly clean2->doff1 Exit Hood doff2 Wash Hands Thoroughly doff1->doff2

Caption: Workflow for handling this compound.

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% . Cole-Parmer. [Link]

  • 3-phenylpiperazin-2-one, min 97%, 1 gram . HDH Chemicals. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • 3-Phenyl-piperazin-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

  • 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 . PubChem - NIH. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . (2024). Aliac. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.